Ac-LEHD-AMC
描述
Structure
2D Structure
属性
IUPAC Name |
(4S)-4-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H41N7O11/c1-16(2)9-23(36-18(4)41)32(49)38-22(7-8-27(42)43)30(47)39-24(11-20-14-34-15-35-20)33(50)40-25(13-28(44)45)31(48)37-19-5-6-21-17(3)10-29(46)51-26(21)12-19/h5-6,10,12,14-16,22-25H,7-9,11,13H2,1-4H3,(H,34,35)(H,36,41)(H,37,48)(H,38,49)(H,39,47)(H,40,50)(H,42,43)(H,44,45)/t22-,23-,24-,25-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILMZAQLFLKJPG-QORCZRPOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H41N7O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
711.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ac-LEHD-AMC: A Technical Guide to its Role and Application in Apoptosis Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of N-Acetyl-L-leucyl-L-glutamyl-L-histidyl-L-aspartic acid 7-amido-4-methylcoumarin (Ac-LEHD-AMC), a fluorogenic substrate pivotal for the study of apoptosis. This document details its core principles, its role in the intrinsic apoptotic pathway, and provides structured data and detailed protocols for its application in research and drug development.
Core Concepts: Understanding this compound
This compound is a synthetic tetrapeptide, Ac-Leu-Glu-His-Asp, covalently linked to a fluorescent reporter molecule, 7-amido-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. However, upon cleavage of the peptide backbone after the aspartate residue by an active caspase-9, the AMC fluorophore is liberated. The free AMC molecule exhibits strong fluorescence, which can be quantitatively measured, providing a direct and sensitive readout of caspase-9 activity.[1][2]
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₃H₄₁N₇O₁₁ | [1] |
| Molecular Weight | 711.7 g/mol | [1] |
| Excitation Wavelength | 340 - 360 nm | [1] |
| Emission Wavelength | 440 - 460 nm | |
| Purity | ≥95% | |
| Solubility | Soluble in water (1 mg/ml) and DMSO | |
| Storage | Store at -20°C, protected from light |
Kinetic Parameters
While specific Michaelis-Menten constants (Km) and maximum velocity (Vmax) for the interaction of this compound with caspase-9 are not consistently reported across the literature, the catalytic efficiency (kcat/KM) for a closely related fluorogenic substrate, Ac-LEHD-AFC (7-amido-4-trifluoromethylcoumarin), has been determined. This value provides a strong indication of the substrate's efficacy.
| Parameter | Value | Substrate | Reference(s) |
| Catalytic Efficiency (kcat/KM) | (12.8 ± 1.1) x 10⁴ µM⁻¹s⁻¹ | Ac-LEHD-AFC |
The Role of this compound in the Intrinsic Pathway of Apoptosis
This compound is a specific tool for interrogating the intrinsic pathway of apoptosis, a form of programmed cell death initiated by intracellular stress signals such as DNA damage, oxidative stress, or growth factor withdrawal. The central executioners of apoptosis are a family of cysteine proteases known as caspases. Caspase-9, the primary target of this compound, is a key initiator caspase in the intrinsic pathway.
The activation of caspase-9 is a critical commitment step in this pathway. Following intracellular stress, pro-apoptotic proteins like Bax and Bak induce the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c into the cytosol. In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), triggering a conformational change that allows for the recruitment of pro-caspase-9. This assembly forms a large protein complex known as the apoptosome. Within the apoptosome, pro-caspase-9 molecules are brought into close proximity, facilitating their dimerization and auto-activation through proteolytic cleavage.
Once activated, caspase-9 proceeds to cleave and activate downstream effector caspases, such as caspase-3 and caspase-7. These effector caspases are responsible for the systematic dismantling of the cell by cleaving a broad range of cellular proteins, ultimately leading to the characteristic morphological changes of apoptosis, including cell shrinkage, membrane blebbing, and DNA fragmentation.
The cleavage of this compound by active caspase-9 provides a direct measure of this key initiation step in the intrinsic apoptotic cascade.
Signaling Pathway of Caspase-9 Activation
Caption: Intrinsic pathway of apoptosis leading to caspase-9 activation.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound to measure caspase-9 activity.
In Vitro Caspase-9 Activity Assay in Cell Lysates
This protocol details the measurement of caspase-9 activity in vitro from cell lysates.
Materials:
-
Cells of interest (treated and untreated controls)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
This compound substrate (10 mM stock in DMSO)
-
2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 20% glycerol, 10 mM DTT)
-
96-well black microplate, opaque
-
Fluorometric microplate reader
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with the apoptosis-inducing agent of interest. Include an untreated control group.
-
Cell Lysis:
-
For adherent cells, wash with ice-cold PBS and then scrape cells into fresh PBS. For suspension cells, directly collect the cells.
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 50 µL per 1-2 x 10⁶ cells).
-
Incubate on ice for 10-15 minutes with occasional vortexing.
-
Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled tube.
-
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard method (e.g., BCA assay) to ensure equal protein loading in the assay.
-
Assay Setup:
-
In a 96-well black microplate, add 50 µL of cell lysate (containing 50-100 µg of total protein) to each well.
-
Prepare a blank well containing 50 µL of Cell Lysis Buffer.
-
Add 50 µL of 2X Reaction Buffer to each well.
-
-
Reaction Initiation:
-
Prepare a working solution of this compound by diluting the 10 mM stock to 100 µM in 1X Reaction Buffer.
-
Add 10 µL of the 100 µM this compound working solution to each well (final concentration: 10 µM).
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorometric microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity at an excitation wavelength of ~350 nm and an emission wavelength of ~450 nm.
-
Take readings every 5-10 minutes for 1-2 hours.
-
-
Data Analysis:
-
Subtract the blank reading from all sample readings.
-
Determine the rate of increase in fluorescence (RFU/min).
-
The caspase-9 activity can be expressed as the change in fluorescence per unit time per milligram of protein.
-
Experimental Workflow for In Vitro Caspase-9 Assay
Caption: General experimental workflow for measuring caspase-9 activity.
Conclusion
This compound is an indispensable tool for researchers and drug development professionals studying apoptosis. Its specificity for caspase-9 allows for the precise and sensitive quantification of the initiation of the intrinsic apoptotic pathway. The protocols and data presented in this guide provide a robust framework for the successful application of this compound in elucidating the mechanisms of programmed cell death and in the development of novel therapeutics targeting apoptotic pathways.
References
Ac-LEHD-AMC: A Comprehensive Technical Guide to its Mechanism of Action in Caspase-9 Activity Assays
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core mechanism of action of Acetyl-L-Leucyl-L-Glutamyl-L-Histidyl-L-Aspartyl-7-Amino-4-Methylcoumarin (Ac-LEHD-AMC), a pivotal tool for the sensitive and specific detection of caspase-9 activity. This document provides a detailed overview of the underlying biochemical principles, experimental protocols, and data interpretation for researchers in apoptosis, cancer biology, and drug discovery.
Core Mechanism of Action: Fluorogenic Detection of Caspase-9
This compound is a synthetic tetrapeptide substrate specifically designed to be recognized and cleaved by active caspase-9. The substrate consists of the preferred caspase-9 recognition sequence, LEHD (Leu-Glu-His-Asp), conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC).[1][2]
In its intact form, this compound is non-fluorescent as the AMC fluorophore is quenched by the peptide. Caspase-9, a cysteine-aspartic protease, recognizes the LEHD sequence and cleaves the peptide bond after the aspartate residue.[1][3] This cleavage event liberates the free AMC molecule, which, upon excitation, emits a strong fluorescent signal. The intensity of this fluorescence is directly proportional to the amount of active caspase-9 in the sample, enabling quantitative measurement of enzyme activity.[4]
The fluorescence of the released AMC can be detected using a fluorometer or a microplate reader, with typical excitation and emission wavelengths of approximately 340-365 nm and 440-460 nm, respectively.
The Intrinsic Apoptotic Pathway and Caspase-9 Activation
Caspase-9 is a key initiator caspase in the intrinsic pathway of apoptosis, a fundamental process of programmed cell death. This pathway is triggered by various intracellular stresses, such as DNA damage, growth factor deprivation, or cytotoxic agents. A critical event in this pathway is the release of cytochrome c from the mitochondria into the cytosol.
Once in the cytosol, cytochrome c binds to the Apoptotic Protease Activating Factor-1 (Apaf-1). This binding, in the presence of dATP/ATP, induces a conformational change in Apaf-1, leading to its oligomerization and the formation of a large, wheel-like protein complex known as the apoptosome. Procaspase-9, the inactive zymogen form of caspase-9, is then recruited to the apoptosome via its caspase activation and recruitment domain (CARD). This proximity-induced dimerization and conformational change within the apoptosome leads to the autocatalytic activation of caspase-9.
Activated caspase-9 then proceeds to cleave and activate downstream effector caspases, primarily caspase-3 and caspase-7. These effector caspases are responsible for the systematic dismantling of the cell by cleaving a broad range of cellular proteins, ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Quantitative Data: Substrate Specificity and Kinetics
The utility of this compound as a research tool is underscored by its selectivity for caspase-9. While some cross-reactivity with other caspases may occur at high concentrations, this compound is preferentially cleaved by caspase-9. The kinetic parameters, Michaelis constant (KM) and catalytic rate constant (kcat), quantify the efficiency and specificity of an enzyme for its substrate.
| Substrate | Caspase | KM (µM) | kcat (s⁻¹) | kcat/KM (µM⁻¹s⁻¹) | Reference |
| Ac-LEHD-afc | Caspase-9 | - | - | 128 | |
| Ac-LEHD-pNA | Caspase-9 | - | - | - | |
| Ac-DEVD-AMC | Caspase-3 | - | - | - | |
| Ac-IETD-AMC | Caspase-8 | - | - | - |
Experimental Protocols
A standardized protocol is crucial for obtaining reliable and reproducible results. The following section outlines a detailed methodology for a caspase-9 activity assay using this compound in cell lysates.
Materials and Reagents
-
Cells of interest (adherent or suspension)
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 20% glycerol, 2 mM DTT)
-
This compound substrate (stock solution in DMSO, e.g., 10 mM)
-
Caspase-9 inhibitor (e.g., Z-LEHD-FMK) for negative controls
-
96-well, black, flat-bottom microplate
-
Fluorometric microplate reader
Experimental Workflow
The overall workflow for a caspase-9 activity assay can be broken down into several key stages, from sample preparation to data analysis.
Detailed Methodologies
Step 1: Preparation of Cell Lysates
-
Induce Apoptosis: Treat cells with the desired apoptotic stimulus. An untreated cell population should be maintained as a negative control.
-
Cell Harvesting:
-
Adherent cells: Scrape cells in ice-cold PBS and collect by centrifugation at 500 x g for 5 minutes at 4°C.
-
Suspension cells: Collect by centrifugation at 500 x g for 5 minutes at 4°C.
-
-
Cell Lysis: Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 1-5 x 10^6 cells per 50 µL). Incubate on ice for 10-20 minutes.
-
Centrifugation: Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant (cytosolic extract) to a new, pre-chilled microfuge tube. This lysate contains the active caspases.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the Bradford or BCA assay. This is essential for normalizing caspase activity.
Step 2: Caspase-9 Activity Assay
-
Plate Setup: In a 96-well black microplate, add 50-200 µg of protein lysate per well and adjust the volume to 50 µL with Cell Lysis Buffer.
-
Controls:
-
Negative Control: Lysate from untreated cells.
-
Inhibitor Control: Lysate from apoptotic cells pre-incubated with a caspase-9 inhibitor (e.g., 1 µL of 10 µM Z-LEHD-FMK) for 10-15 minutes at 37°C.
-
Blank: Cell Lysis Buffer without lysate to determine background fluorescence.
-
-
Reaction Initiation: Prepare a 2x Reaction Buffer containing the this compound substrate. For a final concentration of 50 µM, add the appropriate volume of the 10 mM stock to the 2x Reaction Buffer. Add 50 µL of this mixture to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light. The optimal incubation time may vary depending on the cell type and the degree of apoptosis.
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with an excitation wavelength of ~350 nm and an emission wavelength of ~450 nm.
Step 3: Data Analysis
-
Subtract Background: Subtract the fluorescence reading of the blank from all other readings.
-
Normalize Data: Normalize the background-subtracted fluorescence values to the protein concentration of each lysate.
-
Calculate Fold-Increase: Determine the fold-increase in caspase-9 activity by comparing the normalized fluorescence of the treated samples to that of the untreated control.
Conclusion
This compound is a highly effective and specific tool for the quantitative measurement of caspase-9 activity. A thorough understanding of its mechanism of action, the intricacies of the intrinsic apoptotic pathway, and adherence to rigorous experimental protocols are paramount for generating high-quality, reproducible data. This guide provides the necessary framework for researchers to confidently employ this compound in their investigations of apoptosis and related cellular processes.
References
An In-depth Technical Guide to the Ac-LEHD-AMC Fluorescence Principle for Caspase-9 Activity Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles and practical applications of the fluorogenic substrate Ac-LEHD-AMC for the sensitive detection of caspase-9 activity. Caspase-9 is a critical initiator caspase in the intrinsic pathway of apoptosis, making its quantification essential for research in cancer, neurodegenerative disorders, and other diseases involving programmed cell death.
The Core Principle: Fluorescence Unmasking by Caspase-9
The utility of Acetyl-L-Leucyl-L-Glutamyl-L-Histidyl-L-Aspartyl-7-Amino-4-Methylcoumarin (this compound) as a tool for measuring caspase-9 activity lies in a straightforward yet sensitive enzymatic reaction. The substrate is composed of a specific tetrapeptide sequence (LEHD) recognized by caspase-9, which is conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC).
In its conjugated state, the AMC fluorophore is non-fluorescent. However, upon the activation of the intrinsic apoptotic pathway, caspase-9 becomes catalytically active. Active caspase-9 specifically recognizes and cleaves the peptide sequence after the aspartic acid (D) residue. This cleavage event liberates the free AMC molecule, which, when excited by light at its optimal wavelength, emits a strong fluorescent signal. The intensity of this fluorescence is directly proportional to the amount of active caspase-9 present in the sample, allowing for precise quantification of enzymatic activity.
The cleavage of this compound by caspase-9 results in the release of the AMC fluorophore, which can be detected by measuring the fluorescence at an emission maximum of approximately 440-460 nm with an excitation maximum of 340-360 nm.[1]
Visualizing the Mechanism of Action
The Biological Context: Caspase-9 in the Intrinsic Apoptosis Pathway
Caspase-9 is an initiator caspase that plays a pivotal role in the mitochondrial-mediated (intrinsic) pathway of apoptosis.[2] This pathway is triggered by various intracellular stress signals, such as DNA damage, oxidative stress, or growth factor withdrawal. These stress signals lead to the permeabilization of the outer mitochondrial membrane and the subsequent release of cytochrome c into the cytosol.[3]
Once in the cytosol, cytochrome c binds to the Apoptotic Protease Activating Factor-1 (Apaf-1). This binding, in the presence of dATP/ATP, induces a conformational change in Apaf-1, promoting its oligomerization into a heptameric, wheel-shaped protein complex known as the apoptosome.[4][5] The apoptosome then recruits pro-caspase-9, the inactive zymogen form of caspase-9, via interactions between their respective caspase recruitment domains (CARDs). The proximity of multiple pro-caspase-9 molecules within the apoptosome facilitates their dimerization and subsequent auto-activation through a conformational change. This newly activated caspase-9 can then proceed to activate downstream effector caspases, such as caspase-3 and -7, which execute the final stages of apoptosis by cleaving a broad range of cellular substrates.
Intrinsic Apoptosis Signaling Pathway
Quantitative Data and Substrate Specificity
The this compound substrate is highly selective for caspase-9. However, some level of cleavage by other caspases can occur, particularly at high concentrations. Below is a summary of the key quantitative parameters for this compound and related substrates.
| Parameter | Value | Notes |
| Excitation Wavelength | 340-360 nm | Optimal wavelength for exciting the free AMC fluorophore. |
| Emission Wavelength | 440-460 nm | Optimal wavelength for detecting the fluorescence of free AMC. |
| kcat/KM (for Ac-LEHD-AFC) | (12.8 ± 1.1) x 10⁴ µM⁻¹s⁻¹ | For caspase-9. AFC (7-amino-4-trifluoromethylcoumarin) is structurally similar to AMC. |
| Relative kcat/KM (this compound) | Caspase-9: 0.86 | Relative to other substrates for caspase-9. |
| Caspase-8: 7.80 ± 1.32 | Shows some cross-reactivity. | |
| Caspase-3 & -7 | No detectable cleavage. |
Experimental Protocols
Below is a detailed methodology for a typical in vitro caspase-9 activity assay using this compound.
Experimental Workflow
A. Reagent Preparation
-
Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, and 10% glycerol. Immediately before use, add 10 mM Dithiothreitol (DTT).
-
HEPES/MES: Buffering agents to maintain a stable pH, typically around 6.5-7.5, which is optimal for caspase activity.
-
CHAPS: A non-denaturing zwitterionic detergent used to lyse cells and release cytosolic contents, including caspases, without denaturing them.
-
EDTA: A chelating agent that sequesters divalent metal ions which can inhibit protease activity.
-
DTT: A reducing agent that maintains the cysteine residue in the caspase active site in a reduced, active state.
-
PEG/Glycerol: Crowding agents that can enhance enzymatic activity.
-
-
Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10% sucrose, 0.1% CHAPS, and 10 mM DTT.
-
This compound Substrate (10 mM Stock): Dissolve this compound in dimethyl sulfoxide (DMSO). Store at -20°C in light-protected aliquots.
-
AMC Standard (1 mM Stock): Dissolve free AMC in DMSO to create a standard curve for quantifying the amount of cleaved substrate.
B. Cell Lysis
-
Induce apoptosis in your cell line of choice using a known stimulus. A negative control of untreated cells should be processed in parallel.
-
Harvest cells (e.g., 1-5 x 10⁶ cells) by centrifugation.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in 50-100 µL of ice-cold Lysis Buffer.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant, which contains the cytosolic protein fraction.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
C. Caspase-9 Activity Assay
-
In a 96-well black microplate, add 50-100 µg of protein lysate to each well. Adjust the volume to 50 µL with Assay Buffer.
-
Prepare an AMC standard curve by performing serial dilutions of the AMC stock solution in Assay Buffer.
-
Add 5 µL of 10 mM this compound to each well containing lysate (final concentration: ~100 µM, but may need optimization).
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) using a fluorescence plate reader with excitation at ~360 nm and emission at ~460 nm.
D. Data Analysis
-
Subtract the background fluorescence (from a well with no lysate) from all readings.
-
Plot the fluorescence intensity versus time for each sample. The slope of the linear portion of this curve represents the reaction rate.
-
Use the AMC standard curve to convert the fluorescence units into moles of AMC produced.
-
Calculate the caspase-9 activity, often expressed as pmol of AMC released per minute per mg of protein.
This in-depth guide provides the foundational knowledge and practical steps for utilizing this compound to accurately measure caspase-9 activity. By understanding the underlying principles and adhering to optimized protocols, researchers can generate robust and reproducible data critical for advancing our understanding of apoptosis and developing novel therapeutics.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Caspase-9: structure, mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis - Wikipedia [en.wikipedia.org]
- 4. A Systems Biology Analysis of Apoptosome Formation and Apoptosis Execution Supports Allosteric Procaspase-9 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Ac-LEHD-AMC: A Technical Guide for Caspase-9 Activity Assessment
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-Acetyl-L-leucyl-L-α-glutamyl-L-histidyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-α-asparagine (Ac-LEHD-AMC), a key fluorogenic substrate for the investigation of caspase-9 activity. This document details its chemical properties, the principles of its use in enzymatic assays, experimental protocols, and its role within the context of the intrinsic apoptosis pathway.
Core Properties of this compound
This compound is a synthetic peptide substrate specifically designed for the sensitive detection of caspase-9, an initiator caspase crucial to the intrinsic pathway of apoptosis. The peptide sequence LEHD is recognized and cleaved by active caspase-9. This cleavage event liberates the fluorescent molecule 7-amino-4-methylcoumarin (AMC), allowing for the quantification of enzyme activity.
| Property | Value |
| CAS Number | 292633-16-0[1][2] |
| Molecular Formula | C33H41N7O11 |
| Molecular Weight | 711.72 g/mol [1][3][4] |
| Excitation Wavelength | ~340-360 nm |
| Emission Wavelength | ~440-460 nm |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Principle of the Fluorogenic Assay
The utility of this compound in research and drug development lies in its application as a reporter molecule for caspase-9 activity. In its intact form, the AMC fluorophore is quenched and non-fluorescent. Upon cleavage of the peptide backbone by active caspase-9 between the aspartic acid (D) and the AMC moiety, AMC is released. The free AMC fluoresces strongly when excited with UV light, and the intensity of this fluorescence is directly proportional to the caspase-9 activity in the sample.
Caption: Workflow of the fluorogenic caspase-9 assay using this compound.
The Intrinsic Apoptosis Pathway and Caspase-9 Activation
Caspase-9 is a critical initiator caspase in the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is triggered by various intracellular stresses, such as DNA damage or growth factor withdrawal. These stress signals lead to the release of cytochrome c from the mitochondria into the cytosol.
In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1). This binding, in the presence of dATP/ATP, induces a conformational change in Apaf-1, leading to its oligomerization and the formation of a large protein complex known as the apoptosome. The apoptosome recruits pro-caspase-9, the inactive zymogen form of caspase-9. This recruitment facilitates the dimerization and subsequent auto-cleavage and activation of caspase-9. Active caspase-9 then proceeds to cleave and activate downstream effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.
Caption: Simplified signaling cascade of the intrinsic apoptosis pathway leading to caspase-9 activation.
Experimental Protocol: Caspase-9 Activity Assay
This protocol provides a general guideline for measuring caspase-9 activity in cell lysates using this compound. Optimization may be required depending on the cell type and experimental conditions.
Materials:
-
This compound substrate
-
DMSO
-
Cell Lysis Buffer (e.g., Tris-based buffer with detergent)
-
Assay Buffer (e.g., 20 mM Tris, pH 7.4, with DTT and EDTA)
-
96-well black microplate
-
Fluorometric microplate reader
-
Cell samples (control and treated)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Prepare a 2X Assay Buffer containing DTT and EDTA.
-
-
Cell Lysis:
-
Induce apoptosis in your target cells using the desired method. Include a non-induced control group.
-
Harvest cells and wash with PBS.
-
Resuspend the cell pellet in chilled Cell Lysis Buffer.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge to pellet cell debris and collect the supernatant containing the cell lysate.
-
Determine the protein concentration of the lysate.
-
-
Assay Setup:
-
Dilute the cell lysates to a consistent protein concentration with Assay Buffer.
-
In a 96-well black microplate, add equal volumes of cell lysate and the 2X this compound working solution. A typical final concentration for the substrate is 50 µM.
-
Include a blank control containing lysis buffer and the substrate working solution.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C, protected from light, for at least 1-2 hours.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~350-360 nm and emission at ~440-460 nm.
-
-
Data Analysis:
-
Subtract the blank reading from all sample readings.
-
The fold-increase in caspase-9 activity can be determined by comparing the fluorescence of the treated samples to the untreated control.
-
Caption: Step-by-step workflow for the caspase-9 activity assay.
References
- 1. Caspase-9: structure, mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Caspase-9: A Multimodal Therapeutic Target With Diverse Cellular Expression in Human Disease [frontiersin.org]
- 3. What are caspase 9 activators and how do they work? [synapse.patsnap.com]
- 4. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
Ac-LEHD-AMC: A Technical Guide to Studying the Intrinsic Apoptosis Pathway
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the fluorogenic substrate Ac-LEHD-AMC and its application in the study of the intrinsic apoptosis pathway. This document details the underlying principles, experimental protocols, and data analysis techniques for utilizing this compound to quantify caspase-9 activity, a key initiator caspase in intrinsic apoptosis.
Introduction: The Intrinsic Apoptosis Pathway and the Role of Caspase-9
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells.[1] Deregulation of apoptosis is implicated in a variety of diseases, including cancer, autoimmune disorders, and neurodegenerative diseases.[1][2]
The intrinsic apoptosis pathway is initiated by a variety of intracellular stress signals, such as DNA damage, oxidative stress, and growth factor withdrawal.[3] These signals converge at the mitochondria, leading to the release of cytochrome c into the cytoplasm.[4] Cytosolic cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), triggering the formation of a multi-protein complex known as the apoptosome. The apoptosome then recruits and activates pro-caspase-9, the inactive zymogen of caspase-9.
Activated caspase-9, an initiator caspase, subsequently cleaves and activates downstream effector caspases, primarily caspase-3 and caspase-7. These effector caspases are responsible for the execution phase of apoptosis, cleaving a multitude of cellular substrates and leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death.
This compound: A Fluorogenic Substrate for Caspase-9
This compound is a synthetic tetrapeptide, N-acetyl-L-leucyl-L-glutamyl-L-histidyl-L-aspartic acid, conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). The LEHD sequence is a preferred recognition and cleavage site for caspase-9.
Principle of Detection:
In its intact form, the this compound substrate is non-fluorescent as the AMC fluorophore is quenched by the peptide. Upon cleavage by active caspase-9 at the aspartate residue, free AMC is liberated. The released AMC fluoresces brightly upon excitation with ultraviolet light, with excitation and emission maxima typically in the range of 340-360 nm and 440-460 nm, respectively. The intensity of the fluorescence is directly proportional to the amount of active caspase-9 in the sample, allowing for quantitative measurement of enzyme activity.
Quantitative Data Presentation
The following tables summarize key quantitative parameters related to the use of this compound and other relevant compounds in caspase-9 research.
| Parameter | Value | Substrate | Enzyme Source | Reference |
| Excitation Maximum (λex) | 340-360 nm | This compound | Not Applicable | |
| Emission Maximum (λem) | 440-460 nm | This compound | Not Applicable | |
| Catalytic Efficiency (kcat/KM) | (12.8 ± 1.1) x 10^4 M⁻¹s⁻¹ | Ac-LEHD-AFC | Recombinant Caspase-9 |
| Inhibitor | IC50 (nM) | Assay Substrate | Target Caspase(s) | Reference |
| VRT-043198 | 5.07 | (Z-LEHD)2-R110 | Caspase-9 | |
| Nitrile acid compound 4 | 2.17 | (Z-LEHD)2-R110 | Caspase-9 | |
| Nitrile tetrazole compound 16 | 91.5 | (Z-LEHD)2-R110 | Caspase-9 | |
| Ac-LEHD-CHO | 49.2 | (Z-LEHD)2-R110 | Caspase-9 | |
| Z-LEHD-FMK TFA | Not specified (potent inhibitor) | Not specified | Caspase-9 | |
| Ac-LEHD-cmk | Not specified (potent inhibitor) | Not specified | Caspase-9 |
Table 2: IC50 Values of Various Inhibitors against Caspase-9. The IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50% and are indicative of inhibitor potency.
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound are provided below. These protocols can be adapted for specific experimental needs.
Biochemical Assay for Caspase-9 Activity in Cell Lysates
This protocol describes the measurement of caspase-9 activity in a cell-free system.
Materials:
-
Cells of interest (treated and untreated)
-
Chilled Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)
-
This compound substrate (stock solution in DMSO, e.g., 10 mM)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10% glycerol, 10 mM DTT)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Cell Lysis:
-
Harvest cells and wash once with chilled PBS.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer.
-
Incubate on ice for 10-20 minutes with occasional vortexing.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant (cytosolic extract) containing the caspases.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysate using a standard method (e.g., BCA assay).
-
-
Assay Setup:
-
In a 96-well black microplate, add 50-100 µg of protein lysate to each well.
-
Adjust the volume of each well with Assay Buffer to a final volume of 90 µL.
-
Include a blank control (Assay Buffer only) and a negative control (lysate from untreated cells).
-
-
Reaction Initiation:
-
Prepare a working solution of this compound in Assay Buffer (e.g., 100 µM).
-
Add 10 µL of the this compound working solution to each well to initiate the reaction (final concentration of 10 µM).
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity at an excitation wavelength of 350 nm and an emission wavelength of 450 nm using a microplate reader.
-
Incubate the plate at 37°C and take kinetic readings every 5-10 minutes for 1-2 hours, or take a single endpoint reading after a defined incubation period.
-
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Plot the fluorescence intensity over time to determine the reaction rate.
-
Caspase-9 activity can be expressed as the rate of change in fluorescence units per microgram of protein.
-
Cell-Based Assay for Apoptosis Detection
This protocol allows for the measurement of caspase-9 activity in intact cells.
Materials:
-
Cells cultured in a 96-well clear-bottom black plate
-
Apoptosis-inducing agent
-
This compound substrate
-
Hoechst 33342 or other nuclear stain (optional)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well clear-bottom black plate at a desired density and allow them to adhere overnight.
-
-
Induction of Apoptosis:
-
Treat cells with the apoptosis-inducing agent at various concentrations and for different time points. Include untreated control wells.
-
-
Substrate Loading:
-
Prepare a working solution of this compound in cell culture medium (e.g., 20 µM).
-
Remove the treatment medium and add the this compound solution to each well.
-
If desired, add a nuclear stain to visualize cell nuclei.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for 30-60 minutes.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope or a high-content imaging system.
-
Apoptotic cells will exhibit green fluorescence due to the cleavage of this compound by active caspase-9.
-
Quantify the number of fluorescent cells relative to the total number of cells (determined by nuclear staining) to determine the percentage of apoptotic cells.
-
High-Throughput Screening (HTS) of Caspase-9 Inhibitors
This protocol is designed for screening large compound libraries for potential caspase-9 inhibitors.
Materials:
-
Recombinant active caspase-9
-
Assay Buffer
-
This compound substrate
-
Compound library (in DMSO)
-
384-well black microplates
-
Robotic liquid handling system
-
Fluorometric microplate reader
Procedure:
-
Assay Miniaturization and Optimization:
-
Optimize the concentrations of caspase-9 and this compound to achieve a robust signal-to-background ratio in a 384-well format.
-
Determine the optimal incubation time for the enzymatic reaction.
-
-
Compound Plating:
-
Using a robotic liquid handling system, dispense a small volume (e.g., 50 nL) of each compound from the library into the wells of a 384-well plate.
-
Include positive controls (known caspase-9 inhibitor) and negative controls (DMSO vehicle).
-
-
Enzyme Addition:
-
Add a solution of recombinant caspase-9 in Assay Buffer to all wells.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow for compound-enzyme interaction.
-
-
Substrate Addition and Signal Detection:
-
Add the this compound substrate solution to all wells to initiate the reaction.
-
Immediately read the fluorescence intensity over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each well.
-
Determine the percent inhibition for each compound relative to the DMSO control.
-
Identify "hits" as compounds that exhibit a certain threshold of inhibition (e.g., >50%).
-
Perform dose-response experiments for the primary hits to determine their IC50 values.
-
Mandatory Visualizations
Signaling Pathway: Intrinsic Apoptosis
Caption: The intrinsic apoptosis signaling pathway initiated by cellular stress.
Experimental Workflow: Caspase-9 Activity Assay
Caption: A generalized workflow for a caspase-9 activity assay using this compound.
Logical Relationship: HTS Data Analysis Workflow
Caption: A logical workflow for high-throughput screening data analysis.
Troubleshooting and Data Interpretation
Common Issues and Solutions:
-
High Background Fluorescence:
-
Cause: Substrate degradation.
-
Solution: Prepare fresh substrate solution for each experiment and protect it from light.
-
-
Low Signal:
-
Cause: Insufficient caspase-9 activity, suboptimal assay conditions (pH, temperature), or presence of inhibitors in the sample.
-
Solution: Increase the amount of lysate, optimize assay buffer components, and ensure the absence of interfering substances.
-
-
Inconsistent Results:
-
Cause: Pipetting errors, temperature fluctuations, or well-to-well variability.
-
Solution: Use calibrated pipettes, ensure uniform temperature across the plate, and run replicates.
-
Data Interpretation:
-
Specificity: While this compound is selective for caspase-9, other caspases may exhibit some level of cross-reactivity. It is advisable to confirm findings using other methods, such as western blotting for caspase-9 cleavage or using specific caspase-9 inhibitors.
-
Off-Target Effects: In inhibitor screening, compounds may affect the fluorescence signal through mechanisms other than direct caspase-9 inhibition (e.g., autofluorescence, quenching). Counter-screens should be performed to rule out such artifacts.
-
Cellular Context: Results from biochemical assays should be validated in cell-based models to confirm the compound's activity in a more physiologically relevant system.
Conclusion
This compound is a valuable tool for researchers and drug development professionals studying the intrinsic apoptosis pathway. Its specificity for caspase-9 and the robust, quantitative nature of the fluorometric assay make it suitable for a wide range of applications, from basic research to high-throughput screening. By understanding the principles of the assay and following optimized protocols, researchers can gain valuable insights into the mechanisms of apoptosis and identify novel therapeutic agents that modulate this critical cellular process.
References
The Role of Caspase-9 in Ac-LEHD-AMC Cleavage: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of caspase-9 in the cleavage of the fluorogenic substrate Ac-LEHD-AMC. Caspase-9, a key initiator caspase in the intrinsic apoptotic pathway, is a focal point for research in cancer, neurodegenerative diseases, and other conditions where programmed cell death is dysregulated. Understanding its enzymatic activity through substrates like this compound is fundamental for the development of novel therapeutics. This document provides a comprehensive overview of the underlying signaling pathways, detailed experimental protocols, and quantitative data to facilitate research and drug development in this domain.
Introduction to Caspase-9 and the Intrinsic Apoptotic Pathway
Caspase-9 is a cysteine-aspartic protease that plays a pivotal role in the initiation of the intrinsic, or mitochondrial, pathway of apoptosis.[1] This pathway is triggered by a variety of intracellular stress signals, including DNA damage, oxidative stress, and growth factor deprivation.[2] In its inactive form, procaspase-9 exists as a monomer in the cytosol.[3]
The activation of caspase-9 is a tightly regulated process centered around the formation of a multi-protein complex known as the apoptosome.[2][4] Upon receiving apoptotic stimuli, the mitochondrial outer membrane becomes permeabilized, leading to the release of cytochrome c into the cytosol. Cytosolic cytochrome c then binds to the Apoptotic Protease Activating Factor-1 (Apaf-1). This binding event, in the presence of dATP/ATP, induces a conformational change in Apaf-1, promoting its oligomerization into a heptameric wheel-like structure—the apoptosome.
Procaspase-9 is recruited to the apoptosome via interactions between their respective caspase activation and recruitment domains (CARDs). This proximity-induced dimerization is thought to be the primary mechanism of caspase-9 activation, leading to its autocatalytic cleavage and the formation of the active heterotetramer. Once activated, caspase-9 proceeds to cleave and activate downstream effector caspases, such as caspase-3 and caspase-7, thereby committing the cell to apoptosis. These executioner caspases are responsible for the cleavage of a multitude of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.
This compound: A Fluorogenic Substrate for Caspase-9 Activity
The tetrapeptide sequence Leu-Glu-His-Asp (LEHD) is a preferred recognition motif for caspase-9. This specificity is exploited in the design of fluorogenic substrates like Acetyl-L-leucyl-L-glutamyl-L-histidyl-L-aspartyl-7-amino-4-methylcoumarin (this compound).
In its intact form, this compound is a non-fluorescent molecule. The AMC fluorophore is quenched by the attached peptide. Upon cleavage of the substrate by active caspase-9 at the aspartic acid residue, the free 7-amino-4-methylcoumarin (AMC) is released. Liberated AMC fluoresces brightly upon excitation with ultraviolet light (typically around 340-360 nm), with an emission maximum in the blue range (approximately 440-460 nm). The intensity of this fluorescence is directly proportional to the enzymatic activity of caspase-9, providing a sensitive and quantitative measure of its function.
Quantitative Analysis of Caspase-9 Activity
The enzymatic activity of caspase-9 can be characterized by its kinetic parameters and its sensitivity to various inhibitors. The use of this compound and similar fluorogenic substrates allows for the precise determination of these values.
Kinetic Parameters of Caspase-9
| Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Ac-LEHD-AFC | Value not specified | Value not specified | (12.8 ± 1.1) x 104 |
Table 1: Catalytic efficiency of caspase-9 with Ac-LEHD-AFC. The catalytic efficiency (kcat/KM) of caspase-9 for the fluorogenic substrate Ac-LEHD-afc has been reported as (12.8 ± 1.1) x 10^4 μM−1s−1.
Inhibition of Caspase-9 Activity
A variety of small molecules have been developed to inhibit caspase-9 activity, which are invaluable tools for studying its function and for therapeutic development. The potency of these inhibitors is typically expressed as the half-maximal inhibitory concentration (IC50).
| Inhibitor | IC50 / Ki | Cell/Assay System |
| Z-LEHD-FMK | Potent inhibitor | Cell-permeable, irreversible |
| Ac-DEVD-CHO | Ki = 60 nM | Weak inhibition |
| Q-VD-Oph | IC50 = 25-400 nM | Pan-caspase inhibitor |
| Alsterpaullone | Induces apoptosis via caspase-9 activation | Potent CDK and GSK-3 inhibitor |
| 10-Deacetyl-7-xylosyl paclitaxel | Induces apoptosis via caspase-9 activation | Paclitaxel derivative |
| Cinobufagin | Induces apoptosis via caspase-9 activation | Active ingredient of Venenum Bufonis |
| Terfenadine | Induces apoptosis via caspase-9 activation | H1 histamine receptor antagonist |
| Senkyunolide I | Inhibits cleaved caspase-9 expression | Compound from Ligusticum chuanxiong |
Table 2: A selection of molecules known to modulate caspase-9 activity. This table includes direct inhibitors and other compounds that affect the caspase-9 pathway.
Experimental Protocols
The following sections provide detailed methodologies for the preparation of samples and the execution of caspase-9 activity assays using this compound.
Preparation of Cell Lysates
This protocol outlines the steps for preparing cytosolic extracts from both suspension and adherent cells for the measurement of caspase-9 activity.
Materials:
-
Cells of interest (suspension or adherent)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
Microcentrifuge tubes, pre-chilled
-
Cell scraper (for adherent cells)
-
Microcentrifuge (refrigerated to 4°C)
Procedure for Suspension Cells:
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Carefully aspirate the supernatant.
-
Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in chilled Cell Lysis Buffer (e.g., 50 µl per 2-5 x 106 cells).
-
Incubate the cell suspension on ice for 10-15 minutes.
-
Centrifuge the lysate at 10,000-16,000 x g for 10-15 minutes at 4°C.
-
Carefully transfer the supernatant (cytosolic extract) to a fresh, pre-chilled microcentrifuge tube. Avoid disturbing the pellet.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA or Bradford assay).
-
The lysate can be used immediately or stored at -80°C for future use.
Procedure for Adherent Cells:
-
Aspirate the culture medium from the plate.
-
Wash the cells once with ice-cold PBS.
-
Add a small volume of ice-cold PBS and gently scrape the cells using a cell scraper.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Proceed from step 1 of the "Procedure for Suspension Cells".
Caspase-9 Activity Assay
This protocol describes the measurement of caspase-9 activity in cell lysates using the fluorogenic substrate this compound.
Materials:
-
Cell lysate (prepared as in section 4.1)
-
2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 20% glycerol, 2 mM DTT)
-
This compound substrate (stock solution in DMSO, e.g., 10 mM)
-
96-well black, flat-bottom microplate
-
Fluorometric microplate reader with filters for excitation at ~350 nm and emission at ~450 nm
Procedure:
-
Thaw all reagents on ice.
-
Prepare the 2X Reaction Buffer with DTT immediately before use.
-
In a 96-well black microplate, add 50 µl of cell lysate (containing 50-200 µg of protein) to each well.
-
Add 50 µl of 2X Reaction Buffer to each well containing the cell lysate.
-
To initiate the reaction, add 5 µl of the this compound stock solution to each well to achieve the desired final concentration (e.g., 50 µM).
-
Include appropriate controls:
-
Blank: 50 µl of Cell Lysis Buffer and 50 µl of 2X Reaction Buffer.
-
Negative Control: Lysate from untreated or non-apoptotic cells.
-
Positive Control: Lysate from cells treated with a known apoptosis inducer or purified active caspase-9.
-
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of ~350 nm and an emission wavelength of ~450 nm.
-
The fold-increase in caspase-9 activity can be determined by comparing the fluorescence of the treated samples to the untreated control after subtracting the blank reading.
AMC Standard Curve
To quantify the amount of cleaved substrate, a standard curve using free AMC is recommended.
Materials:
-
7-Amino-4-methylcoumarin (AMC) standard
-
1X Assay Buffer (same as the final buffer composition in the assay)
-
96-well black, flat-bottom microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a stock solution of AMC in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of the AMC standard in 1X Assay Buffer to generate a range of known concentrations (e.g., 0 to 10 µM).
-
Add a fixed volume of each AMC dilution to the wells of a 96-well black microplate.
-
Measure the fluorescence of each standard at the same excitation and emission wavelengths used for the caspase activity assay.
-
Plot the fluorescence intensity versus the AMC concentration to generate a standard curve.
-
Use the linear regression equation from the standard curve to convert the fluorescence readings from the experimental samples into the concentration of AMC produced.
Visualizing Signaling Pathways and Workflows
Diagrams are essential for conceptualizing the complex biological processes and experimental procedures involved in studying caspase-9.
Intrinsic Apoptotic Pathway Leading to Caspase-9 Activation
References
Ac-LEHD-AMC: A Comprehensive Technical Guide to Solubility, Stability, and Application
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides core information on the solubility and stability of Ac-LEHD-AMC (Acetyl-L-Leucyl-L-α-Glutamyl-L-Histidyl-N-(4-Methyl-2-Oxo-2H-1-Benzopyran-7-yl)-L-α-Asparagine), a fluorogenic substrate for caspase-9. The content herein is designed to support researchers and professionals in the fields of apoptosis research and drug development, offering detailed experimental protocols and critical data presented in a clear and accessible format.
Core Properties of this compound
This compound is a key reagent for assessing the activity of caspase-9, an initiator caspase central to the intrinsic pathway of apoptosis. The substrate consists of the peptide sequence Leu-Glu-His-Asp (LEHD) conjugated to 7-amino-4-methylcoumarin (AMC). Upon cleavage by active caspase-9, the highly fluorescent AMC moiety is released, providing a quantifiable signal that is directly proportional to the enzyme's activity.
Quantitative Solubility Data
The solubility of this compound is a critical factor for its effective use in various experimental settings. The following tables summarize the quantitative solubility data in commonly used solvents.
Table 1: Solubility in Organic Solvent
| Solvent | Concentration | Notes |
| DMSO | 250 mg/mL (351.26 mM) | May require sonication for complete dissolution. It is recommended to use freshly opened, anhydrous DMSO as the compound is hygroscopic.[1] |
Table 2: Solubility in Aqueous Solutions
| Solvent | Concentration |
| Water | 1 mg/mL[2][3] |
| Phosphate Buffer (pH 7.5) | Soluble[4] |
Table 3: Stock Solution Preparation in DMSO
This table provides the required volume of DMSO to reconstitute a specific mass of this compound to a desired concentration.
| Mass of this compound | 1 mM | 5 mM | 10 mM |
| 1 mg | 1.4050 mL | 0.2810 mL | 0.1405 mL |
| 5 mg | 7.0252 mL | 1.4050 mL | 0.7025 mL |
| 10 mg | 14.0505 mL | 2.8101 mL | 1.4050 mL |
Data adapted from MedchemExpress.[1]
Stability and Storage
Proper storage of this compound is crucial to maintain its integrity and ensure reproducible experimental results.
Table 4: Stability and Storage Recommendations
| Form | Storage Temperature | Duration | Special Conditions |
| Lyophilized Powder | -20°C | ≥ 4 years | Keep cool and dry. |
| Stock Solution in DMSO | -80°C | 6 months | Store under nitrogen. Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution in DMSO | -20°C | 1 month | Store under nitrogen. Aliquot to avoid repeated freeze-thaw cycles. |
Caspase-9 Signaling Pathway
This compound is a substrate for caspase-9, a critical initiator caspase in the intrinsic apoptosis pathway. This pathway is triggered by intracellular stress signals, leading to the activation of a cascade of caspases that ultimately result in programmed cell death.
Caption: Intrinsic apoptosis pathway initiated by cellular stress, leading to the formation of the apoptosome and activation of caspase-9.
Experimental Protocols
The following section provides a detailed methodology for a fluorometric caspase-9 activity assay using this compound.
1. Preparation of Reagents
-
Cell Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, and 10% glycerol. Immediately before use, add 10 mM DTT.
-
2X Reaction Buffer: 100 mM HEPES (pH 7.4), 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, and 20 mM DTT.
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO. Store at -20°C or -80°C as recommended in Table 4.
-
This compound Working Solution: Dilute the stock solution to a final concentration of 50 µM in the 2X Reaction Buffer.
2. Sample Preparation (Cell Lysates)
-
Induce apoptosis in your cell line of choice using a known method. A negative control of uninduced cells should be run in parallel.
-
Harvest cells by centrifugation at 1,500 rpm for 10 minutes.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in chilled Cell Lysis Buffer (e.g., 50 µL per 1-5 x 10^6 cells).
-
Incubate the cell suspension on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Carefully transfer the supernatant (cytosolic extract) to a new, pre-chilled microcentrifuge tube.
-
Determine the protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay).
3. Caspase-9 Activity Assay
-
In a 96-well black, clear-bottom microplate, add 50-200 µg of protein lysate to each well. Adjust the volume to 50 µL with chilled Cell Lysis Buffer.
-
Add 50 µL of the 2X Reaction Buffer containing the this compound substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm.
4. Data Analysis
The fold-increase in caspase-9 activity can be determined by comparing the fluorescence readings from the induced apoptotic samples with those from the uninduced control samples after subtracting the background fluorescence from wells containing only lysis buffer and reaction buffer.
Experimental Workflow
The following diagram illustrates the key steps in the caspase-9 activity assay.
Caption: A streamlined workflow for the fluorometric determination of caspase-9 activity using this compound.
References
An In-depth Technical Guide to Caspase-9 Substrates in Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of caspase-9, an essential initiator caspase in the intrinsic pathway of apoptosis. We will delve into its activation, substrate specificity, and diverse cellular roles. Furthermore, this document outlines detailed experimental protocols and presents key data in a structured format to facilitate understanding and application in a research setting.
Introduction to Caspase-9
Caspase-9 is a critical enzyme belonging to the caspase (cysteine-aspartic protease) family, which plays a central role in programmed cell death, or apoptosis, and inflammation.[1][2] As an initiator caspase, caspase-9 is responsible for triggering the intrinsic or mitochondrial apoptotic pathway in response to various cellular stresses like DNA damage, oxidative stress, and growth factor withdrawal.[3][4][5]
Structurally, like other caspases, procaspase-9 is synthesized as an inactive zymogen. It features a long N-terminal pro-domain containing a Caspase Activation and Recruitment Domain (CARD), which is crucial for its activation. This is followed by a large (p35) and a small (p12) catalytic subunit. The active site motif of human caspase-9 is QACGG, which differs slightly from the highly conserved QACRG motif found in many other caspases.
The Intrinsic Pathway: Activation of Caspase-9
The activation of caspase-9 is a tightly regulated process that occurs on a multi-protein complex known as the apoptosome.
Key Steps in Activation:
-
Mitochondrial Stress and Cytochrome c Release: Apoptotic stimuli lead to the permeabilization of the mitochondrial outer membrane and the subsequent release of cytochrome c into the cytosol.
-
Apoptosome Formation: In the cytosol, cytochrome c binds to the Apoptotic Protease Activating Factor-1 (Apaf-1). This binding, in the presence of dATP or ATP, induces a conformational change in Apaf-1, promoting its oligomerization into a heptameric, wheel-like structure—the apoptosome.
-
Procaspase-9 Recruitment and Dimerization: The CARD domain of procaspase-9 is recruited to the central hub of the apoptosome via interactions with the CARD domains of Apaf-1. This proximity facilitates the dimerization of procaspase-9 monomers.
-
Autocatalytic Cleavage and Activation: The dimerization induces a conformational change that activates the enzyme. This is followed by rapid autocatalytic cleavage, typically at Asp315 and Asp330, which stabilizes the active conformation. However, cleavage is not strictly required for its initial catalytic activity, which is primarily induced by dimerization.
The activated caspase-9 then proceeds to cleave and activate downstream effector caspases, initiating a proteolytic cascade that culminates in cell death.
References
- 1. Frontiers | Caspase-9: A Multimodal Therapeutic Target With Diverse Cellular Expression in Human Disease [frontiersin.org]
- 2. Caspase Functions in Cell Death and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caspase-9: structure, mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are caspase 9 activators and how do they work? [synapse.patsnap.com]
- 5. Deorphanizing Caspase-3 and Caspase-9 Substrates In and Out of Apoptosis with Deep Substrate Profiling - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Ac-LEHD-AMC Caspase-9 Activity Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the measurement of caspase-9 activity in cell lysates using the fluorogenic substrate Ac-LEHD-AMC (Acetyl-L-Leucyl-L-Glutamyl-L-Histidyl-L-Aspartyl-7-Amino-4-Methylcoumarin). This assay is a critical tool for studying the intrinsic apoptosis pathway and for the screening of potential therapeutic agents that modulate this pathway.
Introduction to Caspase-9 and the this compound Assay
Caspase-9 is a key initiator caspase in the intrinsic pathway of apoptosis.[1] This pathway is triggered by various intracellular stresses, such as DNA damage or growth factor withdrawal, which lead to the release of cytochrome c from the mitochondria.[2] In the cytosol, cytochrome c binds to Apaf-1 (Apoptotic protease-activating factor 1), which then oligomerizes to form a large protein complex known as the apoptosome.[3][4] Pro-caspase-9 is recruited to the apoptosome, leading to its dimerization and activation through autoproteolytic cleavage.[4] Activated caspase-9 then proceeds to cleave and activate downstream effector caspases, such as caspase-3 and -7, which execute the final stages of apoptosis by cleaving a broad range of cellular substrates.
The this compound assay provides a sensitive and specific method for quantifying caspase-9 activity. The synthetic tetrapeptide substrate, LEHD, is specifically recognized and cleaved by active caspase-9. The substrate is conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its uncleaved form, the fluorescence of AMC is quenched. Upon cleavage by caspase-9, free AMC is released, resulting in a significant increase in fluorescence that can be measured using a fluorometer. The intensity of the fluorescence is directly proportional to the caspase-9 activity in the sample.
Caspase-9 Signaling Pathway
The intrinsic pathway of apoptosis, culminating in the activation of effector caspases, is initiated by the activation of caspase-9.
Caption: Intrinsic pathway of apoptosis showing caspase-9 activation.
Experimental Protocol
This protocol is designed for a 96-well plate format but can be adapted for other formats. It is recommended to run samples and controls in at least duplicate.
Materials and Reagents
| Reagent | Recommended Storage |
| This compound Substrate | -20°C (protect from light) |
| Cell Lysis Buffer | 4°C |
| 2X Reaction Buffer | 4°C |
| Dithiothreitol (DTT), 1 M stock | -20°C |
| DMSO (for substrate reconstitution) | Room Temperature |
| 96-well black, clear-bottom microplate | Room Temperature |
Reagent Preparation
-
This compound Substrate Stock Solution (10 mM): Reconstitute the this compound in DMSO to make a 10 mM stock solution. Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Cell Lysis Buffer: A common lysis buffer contains 1% Nonidet P-40, 200 mM NaCl, 20 mM Tris/HCl (pH 7.4), and protease inhibitors. Alternatively, commercially available lysis buffers are recommended.
-
1X Reaction Buffer with DTT: Prepare the required volume of 1X Reaction Buffer by diluting the 2X Reaction Buffer with an equal volume of sterile water. Immediately before use, add DTT to a final concentration of 10 mM (e.g., add 10 µL of 1 M DTT to 1 mL of 1X Reaction Buffer).
Assay Procedure
The following workflow outlines the key steps for performing the caspase-9 activity assay.
Caption: Experimental workflow for the this compound caspase-9 assay.
Step-by-Step Method:
-
Induce Apoptosis: Treat cells with the desired apoptotic stimulus. For a negative control, incubate an equal number of cells without the stimulus.
-
Cell Lysis:
-
Harvest cells and pellet 2-5 x 10^6 cells by centrifugation.
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
-
Prepare Cell Lysate:
-
Centrifuge the lysate at 10,000 x g for 1 minute at 4°C.
-
Carefully transfer the supernatant (cytosolic extract) to a new, pre-chilled microfuge tube. This is your cell lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay method.
-
Assay Plate Setup:
-
In a 96-well black plate, add 100-200 µg of protein from each cell lysate to individual wells.
-
Adjust the volume in each well to 50 µL with Cell Lysis Buffer.
-
Include a blank control well containing 50 µL of Cell Lysis Buffer without any lysate.
-
-
Reaction Setup:
-
Prepare the 2X Reaction Buffer with DTT as described in the "Reagent Preparation" section.
-
Add 50 µL of the 2X Reaction Buffer with DTT to each well containing cell lysate and to the blank control well.
-
-
Substrate Addition:
-
Add 5 µL of 4 mM this compound substrate to each well for a final concentration of 200 µM.
-
-
Incubation:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate fluorometer. The excitation and emission wavelengths for AMC are approximately 340-360 nm and 440-460 nm, respectively.
-
Data Analysis
-
Background Subtraction: Subtract the fluorescence reading from the blank control well from all other readings.
-
Calculate Fold-Increase in Activity: The fold-increase in caspase-9 activity can be determined by comparing the background-subtracted fluorescence of the treated samples to that of the untreated (control) samples.
Fold-Increase = (Fluorescence of Treated Sample - Blank) / (Fluorescence of Untreated Control - Blank)
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background fluorescence | Contaminated reagents or substrate degradation | Use fresh reagents. Protect the this compound substrate from light. |
| Low or no signal in apoptotic samples | Insufficient caspase-9 activation | Optimize the induction time and dose of the apoptotic stimulus. Ensure DTT is added to the reaction buffer immediately before use. |
| Inconsistent results between replicates | Pipetting errors or inaccurate protein quantification | Use calibrated pipettes. Ensure thorough mixing of samples. Perform protein quantification carefully. |
Summary of Quantitative Parameters
| Parameter | Value | Reference |
| This compound Stock Concentration | 10 mM in DMSO | |
| Final this compound Concentration | 200 µM | |
| DTT Final Concentration | 10 mM | |
| Incubation Temperature | 37°C | |
| Incubation Time | 1-2 hours | |
| Excitation Wavelength | 340-360 nm | |
| Emission Wavelength | 440-460 nm | |
| Amount of Protein per well | 100-200 µg |
References
- 1. Caspase-9: structure, mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical Pathways of Caspase Activation During Apoptosis | Annual Reviews [annualreviews.org]
- 3. Frontiers | Caspase-9: A Multimodal Therapeutic Target With Diverse Cellular Expression in Human Disease [frontiersin.org]
- 4. Caspase-9 - Wikipedia [en.wikipedia.org]
Measuring Apoptosis: A Detailed Guide to Using Ac-LEHD-AMC for Caspase-9 Activity in Cell Lysates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged or infected cells. A key family of proteases responsible for executing this process are the caspases. Caspase-9 stands as a critical initiator caspase in the intrinsic apoptotic pathway, which is triggered by cellular stress, DNA damage, or developmental cues.[1][2] The activation of caspase-9 is a pivotal event, leading to a cascade of downstream effector caspases, ultimately resulting in the dismantling of the cell.[2][3]
The fluorogenic substrate Acetyl-Leu-Glu-His-Asp-7-Amino-4-methylcoumarin (Ac-LEHD-AMC) is a highly specific and sensitive tool for quantifying caspase-9 activity.[4] This peptide sequence is recognized and cleaved by active caspase-9 at the aspartate residue. This cleavage liberates the fluorescent molecule 7-amino-4-methylcoumarin (AMC), which can be detected fluorometrically. The intensity of the fluorescence is directly proportional to the level of active caspase-9 in the sample, providing a quantitative measure of apoptosis induction.
This document provides a comprehensive, step-by-step guide for utilizing this compound to measure caspase-9 activity in cell lysates, including detailed experimental protocols, data presentation guidelines, and visual representations of the underlying signaling pathway and experimental workflow.
Signaling Pathway
The activation of caspase-9 is a central event in the intrinsic pathway of apoptosis. This pathway is initiated by various intracellular stimuli, leading to the release of cytochrome c from the mitochondria into the cytosol. In the cytosol, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), triggering its oligomerization to form the apoptosome. The apoptosome then recruits and activates pro-caspase-9, leading to the formation of active caspase-9. Active caspase-9, in turn, cleaves and activates downstream effector caspases, such as caspase-3 and caspase-7, which then execute the final stages of apoptosis by cleaving a multitude of cellular substrates.
Experimental Workflow
The overall experimental workflow for the caspase-9 activity assay using this compound involves several key stages: sample preparation, where apoptosis is induced in cell cultures; cell lysis to release intracellular contents; the enzymatic reaction with the fluorogenic substrate; and finally, the detection and quantification of the fluorescent signal.
Detailed Experimental Protocols
Materials and Reagents
-
Cells of Interest: Untreated (negative control) and treated with an apoptosis-inducing agent.
-
This compound Substrate: Store at -20°C, protected from light.
-
Cell Lysis Buffer: (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 0.5% Triton X-100). Store at 4°C.
-
2X Reaction Buffer: (e.g., 100 mM HEPES, pH 7.4, 20% glycerol, 0.5 mM EDTA, 2 mM DTT). Prepare fresh by adding DTT to the buffer immediately before use.
-
Dithiothreitol (DTT): 1 M stock solution, store at -20°C.
-
Phosphate-Buffered Saline (PBS): pH 7.4, ice-cold.
-
Protein Assay Reagent: (e.g., BCA Protein Assay Kit).
-
96-well black, clear-bottom microplates: For fluorescence assays.
-
Fluorometric microplate reader.
Protocol 1: Preparation of Cell Lysates
For Adherent Cells:
-
Induce Apoptosis: Treat cells with the desired stimulus. Include an untreated control group.
-
Harvest Cells: Carefully aspirate the culture medium.
-
Wash: Gently wash the cells once with ice-cold PBS.
-
Lysis: Add an appropriate volume of ice-cold Cell Lysis Buffer to the plate (e.g., 0.5 mL for a 10 cm plate).
-
Scrape and Collect: Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 15-30 minutes.
-
Centrifugation: Centrifuge the lysate at ≥10,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Collect Supernatant: Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube. Store on ice for immediate use or at -80°C for long-term storage.
For Suspension Cells:
-
Induce Apoptosis: Treat cells with the desired stimulus in culture.
-
Harvest Cells: Transfer the cell suspension to a centrifuge tube.
-
Centrifugation: Pellet the cells by centrifuging at 300-400 x g for 5-10 minutes at 4°C.
-
Wash: Discard the supernatant and resuspend the cell pellet in ice-cold PBS. Centrifuge again as in the previous step.
-
Lysis: Discard the supernatant and resuspend the cell pellet in an appropriate volume of ice-cold Cell Lysis Buffer (e.g., 100 µl per 1-5 x 10^6 cells).
-
Freeze-Thaw (Optional): To enhance lysis, subject the cell suspension to 3-5 cycles of freezing in liquid nitrogen and thawing at 37°C.
-
Centrifugation: Centrifuge the lysate at ≥10,000 x g for 10 minutes at 4°C.
-
Collect Supernatant: Transfer the supernatant to a new pre-chilled tube.
Protocol 2: Protein Quantification
It is crucial to determine the protein concentration of each cell lysate to normalize the caspase-9 activity. Use a standard protein assay method, such as the Bicinchoninic acid (BCA) assay, following the manufacturer's instructions. Dilute the lysates in Cell Lysis Buffer if necessary to fall within the linear range of the assay.
Protocol 3: Caspase-9 Activity Assay
-
Prepare Reagents: Thaw the this compound substrate and other necessary reagents on ice, protected from light. Prepare the 2X Reaction Buffer by adding DTT to a final concentration of 2 mM.
-
Prepare Lysate Dilutions: Dilute the cell lysates with Cell Lysis Buffer to an equal protein concentration for all samples (e.g., 1-2 mg/mL).
-
Set up the Assay Plate: In a 96-well black microplate, add the following to each well:
-
Sample Wells: 50 µL of diluted cell lysate.
-
Negative Control Wells: 50 µL of diluted lysate from untreated cells.
-
Blank Wells (for substrate and lysate background): 50 µL of Cell Lysis Buffer.
-
-
Add Reaction Buffer: Add 50 µL of 2X Reaction Buffer to all wells.
-
Prepare Substrate Solution: Dilute the this compound stock solution in 1X Reaction Buffer to a 2X working concentration (e.g., 100 µM, for a final concentration of 50 µM).
-
Initiate the Reaction: Add 5 µL of the 4 mM substrate to each well to achieve a final concentration of 200 µM. Alternatively, add 50 µL of the 2X substrate working solution to each well.
-
Incubate: Incubate the plate at 37°C for 1-2 hours, protected from light. The optimal incubation time may need to be determined empirically.
-
Measure Fluorescence: Read the fluorescence intensity using a microplate fluorometer with an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.
Data Presentation and Analysis
Summarize the quantitative data in a clear and structured table. The raw fluorescence units (RFU) should be corrected by subtracting the blank reading. The corrected RFU can then be normalized to the protein concentration of the lysate. The results are often expressed as fold change in caspase-9 activity compared to the untreated control.
| Sample ID | Treatment | Protein Conc. (mg/mL) | Raw Fluorescence (RFU) | Corrected Fluorescence (RFU) | Normalized Activity (RFU/mg protein) | Fold Change vs. Control |
| 1 | Untreated Control | 1.5 | 150 | 100 | 66.7 | 1.0 |
| 2 | Treatment A (Low Dose) | 1.5 | 450 | 400 | 266.7 | 4.0 |
| 3 | Treatment A (High Dose) | 1.5 | 950 | 900 | 600.0 | 9.0 |
| 4 | Blank | N/A | 50 | N/A | N/A | N/A |
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Fluorescence | Substrate autohydrolysis. | Prepare fresh substrate solution for each experiment. Run a "substrate only" control. |
| Contaminated reagents. | Use high-purity water and reagents. Filter-sterilize buffers if necessary. | |
| Low or No Signal | Inactive enzyme. | Ensure proper storage of lysates and avoid multiple freeze-thaw cycles. Include a positive control (e.g., cells treated with a known apoptosis inducer like staurosporine). |
| Sub-optimal assay conditions. | Verify the pH and composition of the reaction buffer. Optimize incubation time and temperature. | |
| High Variability between Replicates | Pipetting errors. | Use calibrated pipettes and ensure thorough mixing. Prepare a master mix for replicates. |
| Inconsistent cell lysis. | Ensure consistent application of the lysis protocol across all samples. |
By following these detailed protocols and guidelines, researchers can reliably and accurately measure caspase-9 activity in cell lysates, providing valuable insights into the mechanisms of apoptosis in various experimental models.
References
Application Notes and Protocols for Caspase-9 Activity Assay Using Ac-LEHD-AMC in a 96-Well Plate Format
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue development and homeostasis. Dysregulation of apoptosis is implicated in a variety of diseases, including cancer and neurodegenerative disorders. A key family of proteases that execute the apoptotic program are the caspases (cysteine-aspartic proteases). Caspase-9 is a critical initiator caspase in the intrinsic, or mitochondrial, pathway of apoptosis.[1][2] Upon induction of apoptosis, cytochrome c is released from the mitochondria, leading to the formation of the apoptosome, which in turn activates caspase-9.[3] Activated caspase-9 then cleaves and activates downstream effector caspases, such as caspase-3 and -7, ultimately leading to the dismantling of the cell.[4][5]
The Ac-LEHD-AMC assay provides a sensitive and convenient method for measuring caspase-9 activity in cell lysates and purified enzyme preparations. The assay utilizes the fluorogenic substrate Acetyl-Leu-Glu-His-Asp-7-Amino-4-methylcoumarin (this compound). In its intact form, the substrate is non-fluorescent. However, upon cleavage by active caspase-9 at the aspartate residue, the highly fluorescent 7-Amino-4-methylcoumarin (AMC) moiety is released. The resulting fluorescence, which can be measured using a fluorescence microplate reader, is directly proportional to the caspase-9 activity in the sample. This application note provides a detailed protocol for performing the this compound assay in a 96-well plate format, including data analysis and visualization of the associated signaling pathway and experimental workflow.
Signaling Pathway
The this compound assay measures the activity of caspase-9, a key initiator of the intrinsic apoptotic pathway. The activation of caspase-9 is a critical event that leads to a cascade of downstream signaling, ultimately resulting in apoptosis.
Caption: Intrinsic pathway of apoptosis mediated by caspase-9.
Experimental Workflow
The following diagram outlines the major steps for the this compound caspase-9 assay in a 96-well plate format.
References
Optimizing Ac-LEHD-AMC Concentration for Kinetic Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-LEHD-AMC is a fluorogenic substrate utilized for the kinetic analysis of caspase-9, an initiator caspase pivotal in the apoptotic signaling cascade. The substrate consists of the tetrapeptide sequence Leucine-Glutamic acid-Histidine-Aspartic acid, which is the recognition sequence for caspase-9. This peptide is conjugated to 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. However, upon cleavage by active caspase-9 between the aspartate and AMC residues, the liberated AMC fluoresces, with excitation and emission maxima typically around 340-360 nm and 440-460 nm, respectively.[1][2] The rate of this fluorescence increase is directly proportional to the caspase-9 activity.
Optimizing the substrate concentration is a critical step in developing a robust and reliable kinetic assay. This ensures that the enzyme is operating under conditions that yield accurate and reproducible data, which is essential for applications such as inhibitor screening and determining enzyme kinetic parameters like Km and Vmax. These application notes provide a detailed protocol for optimizing the this compound concentration for caspase-9 kinetic assays.
Signaling Pathway
The following diagram illustrates the role of caspase-9 in the intrinsic apoptotic pathway, leading to the cleavage of substrates like this compound.
References
Application Notes and Protocols for Cell-Based Caspase-9 Assay Using Ac-LEHD-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspase-9 is a critical initiator caspase in the intrinsic pathway of apoptosis.[1] Its activation is a key event in programmed cell death, often triggered by internal cellular stressors such as DNA damage or mitochondrial dysfunction.[2] The activation of caspase-9 is tightly regulated and involves the formation of a multi-protein complex known as the apoptosome.[2][3] This complex forms in response to the release of cytochrome c from the mitochondria into the cytosol.[4] Once activated, caspase-9 proceeds to cleave and activate downstream effector caspases, such as caspase-3 and -7, ultimately leading to the execution of apoptosis. The measurement of caspase-9 activity is therefore a reliable method for assessing apoptosis in cell populations. This document provides a detailed protocol for a cell-based assay to quantify caspase-9 activity using the fluorogenic substrate Ac-LEHD-AMC.
Principle of the Assay
This assay quantifies the activity of caspase-9 by measuring the fluorescence produced by the cleavage of a specific substrate. The substrate, this compound, is comprised of the peptide sequence Leu-Glu-His-Asp (LEHD), which is a recognized cleavage site for caspase-9, conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its uncleaved form, the substrate is not fluorescent. However, in the presence of active caspase-9, the enzyme cleaves the substrate at the aspartate residue, releasing the AMC fluorophore. The free AMC emits a bright fluorescent signal that can be detected using a fluorescence microplate reader. The intensity of the fluorescence is directly proportional to the level of active caspase-9 in the cell lysate.
Signaling Pathway and Experimental Workflow
Caspase-9 Signaling Pathway
Intrinsic apoptotic stimuli lead to the release of cytochrome c from the mitochondria. Cytochrome c then binds to Apaf-1, which, in the presence of ATP, oligomerizes to form the apoptosome. This complex recruits and activates pro-caspase-9, leading to the activation of downstream effector caspases and ultimately, apoptosis.
Caption: Intrinsic pathway of apoptosis mediated by caspase-9.
Experimental Workflow
The experimental workflow begins with cell seeding and treatment to induce apoptosis. Following treatment, cells are lysed to release intracellular contents, including active caspases. The lysate is then incubated with the caspase-9 substrate, this compound. Finally, the fluorescence is measured to determine caspase-9 activity.
Caption: Workflow for the cell-based caspase-9 assay.
Materials and Reagents
| Reagent/Material | Supplier | Catalog Number |
| This compound Substrate | AAT Bioquest | 13426 |
| Cell Lysis Buffer | Abcam | (Part of ab65607) |
| 2X Reaction Buffer | Abcam | (Part of ab65607) |
| Dithiothreitol (DTT) | Sigma-Aldrich | D9779 |
| 96-well black, clear-bottom plates | Corning | 3603 |
| Cultured cells (e.g., Jurkat, HeLa) | ATCC | Various |
| Apoptosis-inducing agent (e.g., Staurosporine) | Sigma-Aldrich | S4400 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| DMSO | Sigma-Aldrich | D2650 |
Experimental Protocols
Reagent Preparation
-
1 M DTT Stock: Prepare a 1 M stock solution of DTT in sterile water. Aliquot and store at -20°C.
-
This compound Stock Solution (10 mM): Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store protected from light at -20°C.
-
Cell Lysis Buffer: Store at 4°C.
-
2X Reaction Buffer: Store at 4°C. Immediately before use, add DTT to a final concentration of 10 mM (e.g., add 10 µL of 1 M DTT to 1 mL of 2X Reaction Buffer).
Cell Seeding and Treatment
-
Seed cells in a 96-well black, clear-bottom plate at a density of 1-2 x 10^6 cells/mL in a final volume of 100 µL per well.
-
Induce apoptosis by treating the cells with the desired compound for the appropriate duration. Include a vehicle-treated control group. For a positive control, treat cells with a known apoptosis inducer (e.g., 1 µM staurosporine for 3-6 hours).
Cell Lysis
-
Pellet the cells by centrifugation at 600 x g for 5 minutes.
-
Carefully remove the supernatant.
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.
-
Incubate the plate on ice for 10 minutes.
Caspase-9 Assay
-
Add 50 µL of 2X Reaction Buffer (containing 10 mM DTT) to each well containing the cell lysate.
-
Add 5 µL of the 10 mM this compound stock solution to each well to achieve a final concentration of approximately 200 µM.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.
Data Presentation and Analysis
Quantitative Data Summary
| Parameter | Value |
| Reagent Concentrations | |
| This compound Stock | 10 mM in DMSO |
| This compound Final | ~200 µM |
| DTT Stock | 1 M in H₂O |
| DTT in Reaction Buffer | 10 mM |
| Incubation Conditions | |
| Cell Lysis | 10 minutes on ice |
| Assay Incubation | 1-2 hours at 37°C |
| Instrument Settings | |
| Excitation Wavelength | ~365 nm |
| Emission Wavelength | ~450 nm |
Data Analysis
-
Background Subtraction: Subtract the fluorescence reading from a blank well (containing cell lysis buffer and substrate but no cells) from all experimental readings.
-
Fold-Increase in Caspase-9 Activity: Calculate the fold-increase in caspase-9 activity by dividing the background-subtracted fluorescence values of the treated samples by the background-subtracted fluorescence values of the untreated control samples.
Fold Increase = (RFU_treated - RFU_blank) / (RFU_untreated - RFU_blank)
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Substrate degradation | Prepare fresh substrate solution. Store stock solution protected from light. |
| Contaminated reagents | Use fresh, high-purity reagents. | |
| Low signal or no increase in fluorescence | Insufficient apoptosis induction | Optimize the concentration of the inducing agent and the treatment time. |
| Low cell number | Increase the number of cells per well. | |
| Inactive caspase-9 | Ensure proper cell handling and lysis to maintain enzyme activity. | |
| High well-to-well variability | Inconsistent cell seeding | Ensure a homogenous cell suspension and accurate pipetting. |
| Uneven temperature during incubation | Ensure the plate is incubated evenly. |
References
- 1. Caspase-9 - Wikipedia [en.wikipedia.org]
- 2. What are caspase 9 activators and how do they work? [synapse.patsnap.com]
- 3. Frontiers | Caspase-9: A Multimodal Therapeutic Target With Diverse Cellular Expression in Human Disease [frontiersin.org]
- 4. Overexpression of Caspase-9 Triggers Its Activation and Apoptosis in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ac-LEHD-AMC High-Throughput Screening Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ac-LEHD-AMC assay is a highly sensitive and specific method for measuring the activity of caspase-9, a key initiator caspase in the intrinsic pathway of apoptosis. This fluorogenic assay is readily adaptable for high-throughput screening (HTS), making it an invaluable tool for the discovery and characterization of novel caspase-9 inhibitors. Dysregulation of caspase-9 activity has been implicated in a variety of diseases, including cancer, neurodegenerative disorders, and autoimmune diseases, making it a compelling target for therapeutic intervention.
These application notes provide a comprehensive overview of the this compound assay, including its underlying principles, detailed experimental protocols for HTS, data analysis guidelines, and troubleshooting advice.
Principle of the Assay
The assay utilizes the synthetic tetrapeptide substrate Acetyl-Leu-Glu-His-Asp-7-Amino-4-methylcoumarin (this compound). The LEHD sequence is a preferred recognition motif for caspase-9. In its intact form, the substrate is non-fluorescent. However, in the presence of active caspase-9, the enzyme cleaves the amide bond between the aspartate residue and the AMC fluorophore. This cleavage releases free AMC, which emits a strong fluorescent signal upon excitation. The intensity of the fluorescence is directly proportional to the caspase-9 activity in the sample.
Reaction:
This compound (non-fluorescent) --(Caspase-9)--> Ac-LEHD + AMC (fluorescent)
The fluorescence of the liberated AMC is typically measured with an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm.[1]
Signaling Pathway: Intrinsic Apoptosis and Caspase-9 Activation
Caspase-9 is activated via the intrinsic apoptotic pathway, which is triggered by various intracellular stresses such as DNA damage, oxidative stress, or growth factor withdrawal. This pathway culminates in the formation of a multi-protein complex known as the apoptosome.
Caption: Caspase-9 activation pathway.
High-Throughput Screening (HTS) Protocol
This protocol is designed for a 384-well microplate format, but can be adapted for other formats.
Materials and Reagents
-
Recombinant human caspase-9
-
This compound substrate
-
Caspase-9 inhibitor (e.g., Z-LEHD-FMK) for positive control
-
Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 100 mM NaCl, 10 mM DTT, 0.1% CHAPS, pH 7.4)
-
DMSO (for compound dilution)
-
384-well black, flat-bottom assay plates
-
Multimode microplate reader with fluorescence detection capabilities
Experimental Workflow
Caption: HTS workflow for caspase-9 inhibitors.
Detailed Protocol
-
Compound Plating:
-
Prepare a serial dilution of test compounds and control inhibitor in DMSO.
-
Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of each compound dilution into the appropriate wells of a 384-well plate.
-
Include wells for positive control (known inhibitor) and negative control (DMSO only).
-
-
Enzyme Preparation and Addition:
-
Dilute recombinant caspase-9 to the desired working concentration in cold assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate and a robust signal-to-background ratio.
-
Add the diluted caspase-9 solution (e.g., 10 µL) to all wells except the blank (buffer only) wells.
-
-
Pre-incubation:
-
Mix the plate gently on a plate shaker for 1 minute.
-
Incubate the plate at room temperature for 15-30 minutes to allow the compounds to interact with the enzyme.
-
-
Substrate Preparation and Addition:
-
Prepare the this compound substrate solution in assay buffer. The final substrate concentration should be at or near its Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors. A typical starting concentration is 10-50 µM.
-
Add the substrate solution (e.g., 10 µL) to all wells to initiate the enzymatic reaction.
-
-
Incubation:
-
Mix the plate on a shaker for 1 minute.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light. The optimal incubation time should be determined during assay development to ensure the reaction remains in the linear range.
-
-
Fluorescence Reading:
-
Measure the fluorescence intensity of each well using a microplate reader with excitation at ~350 nm and emission at ~450 nm.
-
Plate Layout Example (384-well plate)
| Wells | Content | Purpose |
| Column 1 | Assay Buffer only | Blank (Background fluorescence) |
| Column 2 | Caspase-9 + DMSO | Negative Control (100% activity) |
| Column 23 | Caspase-9 + Z-LEHD-FMK | Positive Control (0% activity) |
| Columns 3-22, 24 | Caspase-9 + Test Compounds | Screening compounds |
Data Analysis
-
Background Subtraction: Subtract the average fluorescence of the blank wells from all other wells.
-
Percentage Inhibition Calculation: Calculate the percentage inhibition for each test compound using the following formula:
% Inhibition = [1 - (Signalcompound - Signalpositive control) / (Signalnegative control - Signalpositive control)] * 100
-
Quality Control - Z'-factor: The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. It reflects the separation between the positive and negative controls.
Formula: Z' = 1 - [ (3 * SDpositive control + 3 * SDnegative control) / |Meanpositive control - Meannegative control| ]
| Z'-factor Value | Assay Quality |
| > 0.5 | Excellent |
| 0 - 0.5 | Acceptable |
| < 0 | Unacceptable |
-
IC50 Determination: For active compounds (hits), perform dose-response experiments to determine the half-maximal inhibitory concentration (IC50). Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve.
Quantitative Data
The following table provides examples of IC50 values for known caspase inhibitors against caspase-9, which can be used as reference compounds in the this compound assay.
| Compound | Target Caspase(s) | IC50 (nM) against Caspase-9 |
| Z-LEHD-FMK | Caspase-9 | ~1.5 |
| Ac-LEHD-CHO | Caspase-9 | 49.2 |
| VRT-043198 | Caspase-1, -8, -9 | 5.07[2] |
| Q-VD-OPh | Pan-caspase | 25-400 |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background fluorescence | - Substrate degradation- Contaminated reagents or plates- Autofluorescence of compounds | - Prepare fresh substrate solution daily and protect from light.- Use high-quality, HTS-grade plates and reagents.- Screen compounds for autofluorescence in a separate assay without enzyme. |
| Low signal or small assay window | - Inactive enzyme- Sub-optimal enzyme or substrate concentration- Incorrect instrument settings | - Ensure proper storage and handling of caspase-9.- Optimize enzyme and substrate concentrations to achieve a robust signal.- Verify the excitation and emission wavelengths and gain settings on the plate reader. |
| High well-to-well variability | - Inaccurate liquid handling- Incomplete mixing- Edge effects in the plate | - Calibrate and maintain automated liquid handlers.- Ensure thorough mixing after each reagent addition.- Avoid using the outer wells of the plate or use a plate sealer. |
| Z'-factor < 0.5 | - High variability in control wells- Small separation between positive and negative controls | - Re-optimize assay conditions (enzyme/substrate concentrations, incubation time).- Ensure consistent and accurate pipetting of controls. |
Conclusion
The this compound assay provides a robust, sensitive, and scalable method for the high-throughput screening of caspase-9 inhibitors. By following the detailed protocols and data analysis guidelines presented in these application notes, researchers can effectively identify and characterize novel modulators of caspase-9, facilitating drug discovery efforts for a range of therapeutic areas. Careful assay optimization and stringent quality control are paramount to the success of any HTS campaign.
References
Measuring Caspase-9 Activity in Primary Cells with Ac-LEHD-AMC: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspase-9 is a critical initiator caspase in the intrinsic pathway of apoptosis, a form of programmed cell death essential for normal development and tissue homeostasis. Upon receiving apoptotic stimuli, mitochondria release cytochrome c, which binds to Apaf-1 and pro-caspase-9, forming a complex known as the apoptosome. This proximity induces the dimerization and auto-activation of pro-caspase-9, which then proceeds to cleave and activate downstream effector caspases, such as caspase-3 and -7, ultimately leading to the execution of apoptosis. The measurement of caspase-9 activity is therefore a key indicator of apoptosis induction through the intrinsic pathway.
This document provides a detailed protocol for the sensitive detection of caspase-9 activity in primary cell lysates using the fluorogenic substrate Ac-LEHD-AMC (Acetyl-Leu-Glu-His-Asp-7-amino-4-methylcoumarin). The assay is based on the ability of active caspase-9 to cleave the LEHD peptide sequence.[1] Upon cleavage, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released.[2][3] The amount of liberated AMC, which can be quantified using a fluorometer, is directly proportional to the caspase-9 activity in the sample.[2][3]
Principle of the Assay
The fluorometric assay for caspase-9 activity utilizes the synthetic tetrapeptide substrate this compound. In its intact form, the AMC fluorophore is quenched and non-fluorescent. Active caspase-9 in the cell lysate specifically recognizes and cleaves the peptide sequence after the aspartate residue, liberating the free AMC molecule. Free AMC exhibits a significant increase in fluorescence, which can be measured at an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm. The rate of AMC release is a direct measure of the enzymatic activity of caspase-9.
Signaling Pathway and Experimental Workflow
To aid in the conceptual understanding of the biological process and the experimental procedure, the following diagrams illustrate the caspase-9 activation pathway and the overall experimental workflow.
References
Illuminating Apoptosis: A Guide to the Ac-LEHD-AMC Caspase-9 Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of the Ac-LEHD-AMC fluorogenic substrate to measure the activity of caspase-9, a key initiator caspase in the intrinsic apoptotic pathway. These guidelines are intended to assist researchers in accurately quantifying caspase-9 activity in cell lysates and purified enzyme preparations, a critical step in the study of apoptosis and the development of novel therapeutics.
Principle of the Assay
The Acetyl-Leu-Glu-His-Asp-7-Amino-4-methylcoumarin (this compound) assay is a highly sensitive and specific method for detecting caspase-9 activity.[1][2][3] Caspase-9, an initiator caspase, plays a crucial role in the mitochondrial-mediated apoptotic pathway.[4][5] Upon activation, caspase-9 cleaves specific downstream effector caspases, thereby executing the apoptotic program.
The assay utilizes the fluorogenic substrate this compound, which contains the caspase-9 recognition sequence LEHD. In its intact form, the substrate is non-fluorescent. However, in the presence of active caspase-9, the enzyme cleaves the peptide bond after the aspartate residue, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) group. The resulting fluorescence can be measured using a fluorometer with excitation and emission wavelengths of approximately 340-365 nm and 440-460 nm, respectively. The intensity of the fluorescence is directly proportional to the caspase-9 activity in the sample.
Caspase-9 Signaling Pathway
The activation of caspase-9 is a tightly regulated process central to the intrinsic apoptotic pathway. Cellular stress signals, such as DNA damage or growth factor withdrawal, lead to the release of cytochrome c from the mitochondria into the cytosol. In the cytosol, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), triggering its oligomerization to form a large protein complex known as the apoptosome. Pro-caspase-9, the inactive zymogen form of the enzyme, is then recruited to the apoptosome via its caspase activation and recruitment domain (CARD). This proximity-induced dimerization leads to the autocatalytic cleavage and activation of caspase-9. Activated caspase-9 then proceeds to cleave and activate downstream executioner caspases, such as caspase-3 and -7, amplifying the apoptotic signal and leading to the dismantling of the cell.
Caption: Intrinsic pathway of apoptosis leading to caspase-9 activation.
This compound Assay Buffer Composition
The composition of the assay buffer is critical for optimal caspase-9 activity. Several formulations have been reported, with the core components aimed at maintaining pH, providing a reducing environment, and preventing non-specific protein interactions.
| Component | Concentration | Purpose |
| Buffering Agent | ||
| HEPES | 100 mM | Maintains pH at 7.2 |
| MES | 50 mM | Maintains pH at 6.5 |
| Tris | 20 mM | Maintains pH at 7.4 |
| Reducing Agent | ||
| Dithiothreitol (DTT) | 2-10 mM | Maintains the active site cysteine in a reduced state |
| Detergent | ||
| CHAPS | 0.1% | Prevents non-specific protein aggregation and aids in cell lysis |
| Nonidet P-40 | 0.1% | A non-ionic detergent for cell lysis |
| Chelating Agent | ||
| EDTA | 1 mM | Chelates divalent cations that can inhibit caspase activity |
| Other Components | ||
| Sucrose | 10% | Provides osmotic stability |
| PEG 8000 | 10% | Can enhance enzyme activity |
Note: The optimal buffer composition may vary depending on the sample type (e.g., purified enzyme vs. cell lysate) and experimental conditions. It is recommended to optimize the buffer for your specific application.
Experimental Protocols
A. Preparation of Reagents
-
Assay Buffer: Prepare the desired assay buffer from the table above. For example, a commonly used buffer consists of 100 mM HEPES (pH 7.2), 10% sucrose, 0.1% CHAPS, and 1 mM EDTA. Immediately before use, add DTT to a final concentration of 2-10 mM. Keep the buffer on ice.
-
This compound Substrate Stock Solution (10 mM): Dissolve this compound in DMSO to a final concentration of 10 mM. Store the stock solution in aliquots at -20°C, protected from light.
-
2X Reaction Buffer: Prepare a 2X concentration of the chosen assay buffer. This will be mixed with an equal volume of cell lysate or purified enzyme.
-
Lysis Buffer: For cell-based assays, a suitable lysis buffer is required. A common lysis buffer consists of 50 mM HEPES (pH 7.5), 0.1% CHAPS, 2 mM DTT, 0.1% Nonidet P-40, and 1 mM EDTA. Protease inhibitors (e.g., PMSF, leupeptin, pepstatin A) should be added to the lysis buffer immediately before use to prevent degradation of caspases by other proteases.
B. Protocol for Caspase-9 Activity in Cell Lysates
This protocol is designed for a 96-well plate format.
-
Cell Culture and Treatment: Plate cells at a density of 1-5 x 10^6 cells per well and treat with the desired apoptotic stimulus. An untreated control group should be included.
-
Cell Lysis:
-
For adherent cells, aspirate the media and wash the cells with ice-cold PBS. Add 50 µL of ice-cold Lysis Buffer to each well and incubate on ice for 15-20 minutes.
-
For suspension cells, centrifuge the cells at 600 x g for 5 minutes at 4°C, discard the supernatant, and wash with ice-cold PBS. Resuspend the cell pellet in 50 µL of ice-cold Lysis Buffer and incubate on ice for 15-20 minutes.
-
-
Centrifugation: Centrifuge the cell lysates at 16,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Protein Quantification: Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube. Determine the protein concentration of each lysate using a standard protein assay method (e.g., BCA assay).
-
Assay Setup:
-
In a black, flat-bottom 96-well plate, add 50-200 µg of protein lysate to each well. Adjust the volume of each well to 50 µL with Lysis Buffer.
-
Prepare a blank control containing 50 µL of Lysis Buffer without any cell lysate.
-
-
Reaction Initiation:
-
Prepare the 2X Reaction Buffer containing 100 µM this compound (diluted from the 10 mM stock).
-
Add 50 µL of the 2X Reaction Buffer with substrate to each well. The final concentration of the substrate will be 50 µM.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate fluorometer with an excitation wavelength of 340-365 nm and an emission wavelength of 440-460 nm.
C. Data Analysis
Caspase-9 activity can be expressed as the fold-increase in fluorescence compared to the untreated control or can be quantified by generating a standard curve with free AMC.
Caption: Experimental workflow for the this compound caspase-9 assay.
Conclusion
The this compound assay is a robust and reliable method for the quantification of caspase-9 activity. By following the detailed protocols and understanding the principles outlined in these application notes, researchers can obtain accurate and reproducible data, facilitating advancements in the study of apoptosis and the development of targeted therapies. Careful optimization of buffer conditions and adherence to the experimental workflow will ensure the generation of high-quality results.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. This compound | CAS 292633-16-0 | AAT Bioquest | Biomol.com [biomol.com]
- 3. This compound *CAS 292633-16-0* | AAT Bioquest [aatbio.com]
- 4. Caspase-9: structure, mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Caspase-9 Inhibitor Screening Assays using Ac-LEHD-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspase-9 is a critical initiator caspase in the intrinsic pathway of apoptosis, a form of programmed cell death essential for tissue homeostasis and elimination of damaged cells.[1][2] Dysregulation of caspase-9 activity is implicated in a variety of diseases, including cancer and neurodegenerative disorders. As such, caspase-9 has emerged as a promising therapeutic target for drug discovery.[3]
This document provides detailed application notes and protocols for the use of the fluorogenic substrate Ac-LEHD-AMC (Acetyl-L-Leucyl-L-α-Glutamyl-L-Histidyl-L-α-Aspartyl-7-Amino-4-Methylcoumarin) in high-throughput screening (HTS) assays to identify and characterize inhibitors of caspase-9. This compound is a highly selective substrate for caspase-9.[4][5] Upon cleavage by active caspase-9 at the aspartate residue, the fluorophore 7-amino-4-methylcoumarin (AMC) is released, producing a fluorescent signal that can be quantified to determine enzyme activity.
Principle of the Assay
The caspase-9 inhibitor screening assay using this compound is based on the following principle:
-
Enzymatic Reaction: In the presence of active caspase-9, the substrate this compound is cleaved, releasing the fluorescent AMC molecule.
-
Fluorescence Detection: The amount of released AMC is directly proportional to the caspase-9 activity. The fluorescence is typically measured at an excitation wavelength of 340-365 nm and an emission wavelength of 440-460 nm.
-
Inhibitor Screening: Potential inhibitors will block the active site of caspase-9, preventing the cleavage of this compound and resulting in a decrease in the fluorescent signal. The potency of an inhibitor is determined by its ability to reduce the fluorescence signal in a concentration-dependent manner.
Data Presentation
Table 1: Properties of the Fluorogenic Substrate this compound
| Property | Value | Reference(s) |
| Full Name | Acetyl-L-Leucyl-L-α-Glutamyl-L-Histidyl-L-α-Aspartyl-7-Amino-4-Methylcoumarin | |
| Abbreviation | This compound | |
| Target Enzyme | Caspase-9 | |
| Excitation Wavelength | 340 - 365 nm | |
| Emission Wavelength | 440 - 460 nm | |
| Storage | -20°C, protected from light |
Table 2: IC50 Values of Known Caspase-9 Inhibitors
| Inhibitor | Target(s) | IC50 / Ki (Caspase-9) | Assay Conditions | Reference(s) |
| Z-LEHD-FMK | Caspase-9 (irreversible) | - | Cell-based and in vitro assays | |
| Ac-DEVD-CHO | Caspase-3, -7; weak inhibitor of Caspase-9 | Ki: 60 nM | In vitro enzymatic assay | |
| Q-VD-Oph | Pan-caspase inhibitor | IC50: 25 - 400 nM | In vitro enzymatic assay |
Signaling Pathway
The intrinsic pathway of apoptosis is initiated by intracellular stress signals, leading to the activation of caspase-9. The simplified signaling cascade is depicted below.
Caption: Intrinsic Apoptotic Signaling Pathway.
Experimental Protocols
Protocol 1: Preparation of Reagents
1.1. Cell Lysis Buffer (for cell-based assays):
-
50 mM HEPES, pH 7.4
-
5 mM CHAPS
-
5 mM DTT
-
Store at 4°C. Add DTT fresh before use.
1.2. Assay Buffer (2X):
-
40 mM HEPES, pH 7.4
-
4 mM EDTA
-
0.2% CHAPS
-
10 mM DTT
-
Store at 4°C. Add DTT fresh before use.
1.3. This compound Substrate Stock Solution (10 mM):
-
Dissolve this compound powder in DMSO to a final concentration of 10 mM.
-
Aliquot and store at -20°C, protected from light.
1.4. Test Compound (Inhibitor) Stock Solutions:
-
Dissolve test compounds in a suitable solvent (e.g., DMSO) to a desired stock concentration (e.g., 10 mM).
-
Store at -20°C or as recommended for the specific compound.
Protocol 2: Caspase-9 Inhibitor Screening Assay (96-well plate format)
2.1. Assay Plate Preparation:
-
Use a black, flat-bottom 96-well plate for fluorescence assays to minimize background.
-
Prepare serial dilutions of test compounds in 1X Assay Buffer.
2.2. Assay Procedure:
-
Add Reagents: In each well of the 96-well plate, add the following in the specified order:
-
50 µL of cell lysate (containing 50-200 µg of total protein) or purified active caspase-9.
-
Variable volume of test compound dilution (e.g., 10 µL).
-
1X Assay Buffer to a final volume of 90 µL.
-
-
Controls:
-
Negative Control (No Inhibitor): 50 µL of cell lysate/enzyme + 10 µL of solvent (e.g., DMSO) + 30 µL of 1X Assay Buffer.
-
Positive Control (Known Inhibitor): 50 µL of cell lysate/enzyme + 10 µL of a known caspase-9 inhibitor (e.g., Z-LEHD-FMK) + 30 µL of 1X Assay Buffer.
-
Blank (No Enzyme): 50 µL of Lysis Buffer + 40 µL of 1X Assay Buffer.
-
-
Pre-incubation: Gently tap the plate to mix and pre-incubate at 37°C for 10-30 minutes to allow the inhibitors to interact with the enzyme.
-
Initiate Reaction: Add 10 µL of 200 µM this compound substrate solution (final concentration 20 µM) to all wells.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~360 nm and emission at ~450 nm.
Caption: Caspase-9 Inhibitor Screening Workflow.
Data Analysis
-
Background Subtraction: Subtract the fluorescence reading of the blank wells from all other readings.
-
Calculate Percent Inhibition:
-
% Inhibition = [1 - (Fluorescence of Test Well / Fluorescence of Negative Control Well)] x 100
-
-
Determine IC50 Values:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of caspase-9 activity.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Substrate degradation | Prepare fresh substrate solution. Store stock solution protected from light at -20°C. |
| Contaminated reagents | Use fresh, high-purity reagents. | |
| Low signal-to-noise ratio | Insufficient enzyme activity | Increase the amount of cell lysate or purified enzyme. Ensure proper storage and handling of the enzyme. |
| Suboptimal assay conditions | Optimize pH, temperature, and incubation time. | |
| Inconsistent results | Pipetting errors | Use calibrated pipettes and ensure proper mixing. |
| Edge effects in the plate | Avoid using the outer wells of the plate or fill them with buffer. | |
| Compound precipitation | Check the solubility of the test compounds in the assay buffer. |
Conclusion
The this compound-based fluorometric assay provides a robust, sensitive, and high-throughput method for screening and characterizing caspase-9 inhibitors. The detailed protocols and application notes presented here offer a comprehensive guide for researchers in academia and industry to effectively utilize this assay in their drug discovery efforts targeting the intrinsic apoptotic pathway.
References
Preparing Stock and Working Solutions of Ac-LEHD-AMC for Caspase-9 Activity Assays
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-LEHD-AMC is a highly specific and sensitive fluorogenic substrate for caspase-9, a key initiator caspase in the intrinsic pathway of apoptosis. The substrate consists of the amino acid sequence Leucine-Glutamic acid-Histidine-Aspartic acid (LEHD) conjugated to 7-amino-4-methylcoumarin (AMC). In the presence of active caspase-9, the enzyme cleaves the peptide sequence at the aspartic acid residue, releasing the fluorescent AMC moiety. The liberated AMC can be detected by measuring its fluorescence emission, providing a quantitative measure of caspase-9 activity. This application note provides detailed protocols for the preparation of this compound stock and working solutions for use in caspase-9 activity assays.
Core Principles
The assay is based on the enzymatic cleavage of the non-fluorescent this compound substrate by caspase-9, resulting in the release of the highly fluorescent AMC molecule. The rate of AMC production is directly proportional to the caspase-9 activity in the sample. The fluorescence of free AMC is typically measured with an excitation wavelength in the range of 340-380 nm and an emission wavelength in the range of 440-460 nm.[1][2][3][4][5]
Quantitative Data Summary
For reproducible and accurate results, it is crucial to prepare the this compound solutions with precision. The following table summarizes the key quantitative parameters for the preparation of stock and working solutions.
| Parameter | Stock Solution | Working Solution |
| Solvent | DMSO (Dimethyl sulfoxide) | Assay Buffer |
| Typical Concentration | 1-10 mM | 50 µM (final concentration) |
| Storage Temperature | -20°C or -80°C | Prepared fresh before use |
| Storage Stability | Up to 6 months at -80°C | Not recommended for storage |
| Excitation Wavelength (AMC) | 340-380 nm | 340-380 nm |
| Emission Wavelength (AMC) | 440-460 nm | 440-460 nm |
Experimental Protocols
Materials and Reagents
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Assay Buffer Components:
-
HEPES (or MES for pH 6.5)
-
NaCl
-
EDTA
-
Dithiothreitol (DTT)
-
CHAPS (optional)
-
Glycerol (optional)
-
-
Microcentrifuge tubes
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Ice bucket
Preparation of 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution, which is a common starting concentration. The molecular weight of this compound is approximately 711.7 g/mol .
-
Equilibrate Reagents: Allow the this compound powder and DMSO to warm to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh a specific amount of this compound powder. For example, to prepare 100 µL of a 10 mM stock solution, weigh out approximately 0.71 mg of the substrate.
-
Dissolution: Add the appropriate volume of DMSO to the vial containing the this compound powder. For 0.71 mg, add 100 µL of DMSO.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Ensure no visible particulates remain.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 5-10 µL) in microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light. The solution is stable for up to 6 months when stored at -80°C.
Preparation of 2X Working Solution and Assay Buffer
The final concentration of this compound in the assay is typically 50 µM. To achieve this, a 2X working solution (100 µM) is often prepared and then mixed with an equal volume of cell lysate or purified enzyme.
Assay Buffer (Example Recipe, pH 7.4)
-
50 mM HEPES
-
100 mM NaCl
-
10 mM DTT (add fresh before use)
-
1 mM EDTA
-
0.1% (w/v) CHAPS (optional)
-
10% (v/v) Glycerol (optional)
Protocol for 2X Working Solution (100 µM)
-
Thaw Stock Solution: On the day of the experiment, thaw one aliquot of the 10 mM this compound stock solution on ice.
-
Prepare Assay Buffer: Prepare the desired volume of Assay Buffer. Crucially, add DTT to the buffer immediately before use , as it is unstable in solution.
-
Dilution: Dilute the 10 mM stock solution 1:100 in the freshly prepared Assay Buffer. For example, to prepare 1 mL of 2X working solution, add 10 µL of the 10 mM stock solution to 990 µL of Assay Buffer.
-
Mixing: Gently vortex the solution to ensure it is homogenous.
-
Use: The 2X working solution is now ready to be used in the caspase-9 activity assay. For a typical assay, you would add 50 µL of the 2X working solution to 50 µL of your sample (e.g., cell lysate) in a 96-well plate. This results in a final this compound concentration of 50 µM.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the caspase-9 signaling pathway and the experimental workflow for preparing this compound solutions.
Caption: Caspase-9 activation and substrate cleavage.
Caption: Workflow for preparing this compound solutions.
References
Application Note: Quantifying Caspase-9 Activity Using Ac-LEHD-AMC Fluorescence Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspase-9 is a critical initiator caspase in the intrinsic pathway of apoptosis, a form of programmed cell death essential for tissue homeostasis and the elimination of damaged or unwanted cells.[1] Dysregulation of caspase-9 activity is implicated in a variety of diseases, including cancer and neurodegenerative disorders.[2] Therefore, the accurate measurement of caspase-9 activity is crucial for basic research and drug development. This application note provides a detailed protocol for determining caspase-9 activity in cell lysates using the fluorogenic substrate Ac-LEHD-AMC.
The assay relies on the specific cleavage of the tetrapeptide sequence LEHD by active caspase-9.[3] The substrate, Acetyl-Leu-Glu-His-Asp-7-Amino-4-methylcoumarin (this compound), is non-fluorescent until cleaved by caspase-9, which releases the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule.[4] The resulting fluorescence, measured at an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm, is directly proportional to the enzymatic activity of caspase-9 in the sample.
Caspase-9 Signaling Pathway
Intrinsic apoptotic signals, such as DNA damage or cellular stress, trigger the release of cytochrome c from the mitochondria into the cytosol. In the cytosol, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), leading to the formation of a large protein complex called the apoptosome. Pro-caspase-9, the inactive zymogen form of caspase-9, is recruited to the apoptosome, where it undergoes dimerization and auto-activation. Active caspase-9 then initiates a downstream caspase cascade by cleaving and activating executioner caspases, such as caspase-3 and caspase-7, ultimately leading to the dismantling of the cell.
Caption: Intrinsic pathway of apoptosis mediated by caspase-9.
Experimental Protocol
This protocol outlines the steps for preparing cell lysates, performing the caspase-9 activity assay, and generating a standard curve for data quantification.
Materials and Reagents
-
Cells of interest (adherent or suspension)
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
2X Reaction Buffer (e.g., 100 mM HEPES pH 7.4, 20% glycerol, 2 mM DTT)
-
This compound substrate (e.g., 1 mM stock in DMSO)
-
AMC standard (e.g., 1 mM stock in DMSO)
-
Protein assay reagent (e.g., BCA or Bradford)
-
96-well black, flat-bottom microplate
-
Fluorometric microplate reader
Experimental Workflow
Caption: General workflow for the caspase-9 activity assay.
Detailed Protocol
1. Cell Culture and Induction of Apoptosis:
-
Plate cells at a desired density and allow them to adhere overnight (for adherent cells).
-
Treat cells with an apoptosis-inducing agent at a predetermined concentration and for a specific duration. Include an untreated control group.
2. Preparation of Cell Lysates:
-
For adherent cells, scrape the cells in ice-cold PBS. For suspension cells, collect the cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS and centrifuge at 300 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 50 µL per 1-5 x 10^6 cells).
-
Incubate the cell suspension on ice for 10-15 minutes.
-
Centrifuge the lysate at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new pre-chilled tube. This is your cell lysate.
3. Protein Quantification:
-
Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA or Bradford). This is crucial for normalizing the caspase activity.
4. AMC Standard Curve Preparation:
-
Prepare a series of dilutions of the AMC standard in 1X Reaction Buffer in the 96-well plate. A typical concentration range is 0 to 20 µM.
5. Caspase-9 Activity Assay:
-
In a 96-well black microplate, add 50-200 µg of cell lysate per well and adjust the volume to 50 µL with Cell Lysis Buffer.
-
Include a blank control containing only Cell Lysis Buffer.
-
Add 50 µL of 2X Reaction Buffer to each well.
-
Initiate the reaction by adding 5 µL of 1 mM this compound substrate to each well to a final concentration of 50 µM.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate reader with an excitation wavelength of approximately 360-380 nm and an emission wavelength of 440-460 nm.
Data Analysis and Presentation
1. Calculation of Caspase-9 Activity:
-
Subtract the fluorescence reading of the blank from all sample and standard readings.
-
Plot the fluorescence values of the AMC standards against their corresponding concentrations to generate a standard curve.
-
Use the linear equation from the standard curve to convert the background-subtracted fluorescence readings of your samples into the amount of AMC released (in pmol or nmol).
-
Normalize the caspase activity to the protein concentration of each lysate and the incubation time. The activity can be expressed as pmol AMC/µg protein/hour.
2. Data Summary Table:
| Sample ID | Treatment | Protein Conc. (µg/µL) | Raw Fluorescence (RFU) | Background Subtracted RFU | AMC Released (pmol) | Caspase-9 Activity (pmol/µg/hr) | Fold Change vs. Control |
| 1 | Untreated Control | 2.5 | 1500 | 1400 | 70 | 28 | 1.0 |
| 2 | Treatment A (1 hr) | 2.4 | 4500 | 4400 | 220 | 91.7 | 3.3 |
| 3 | Treatment A (2 hr) | 2.6 | 8700 | 8600 | 430 | 165.4 | 5.9 |
| 4 | Treatment B (1 hr) | 2.5 | 3200 | 3100 | 155 | 62 | 2.2 |
| 5 | Treatment B (2 hr) | 2.3 | 5800 | 5700 | 285 | 123.9 | 4.4 |
3. Interpretation of Results:
-
The fold increase in caspase-9 activity is determined by comparing the normalized activity of the treated samples to the untreated control. This provides a clear indication of the extent of apoptosis induction.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Signal | Insufficient apoptosis induction | Optimize inducer concentration and incubation time. |
| Low protein concentration | Increase the amount of cell lysate used in the assay. | |
| Inactive substrate | Ensure proper storage of this compound (-20°C, protected from light). | |
| High Background | Contamination of reagents | Use fresh, high-quality reagents. |
| Autofluorescence of cell lysate | Subtract the fluorescence of a lysate-only control (without substrate). | |
| High Variability | Inconsistent pipetting | Use calibrated pipettes and ensure thorough mixing. |
| Inhomogeneous cell lysis | Ensure complete cell lysis and proper centrifugation to remove debris. |
By following this detailed application note, researchers can reliably quantify caspase-9 activity, providing valuable insights into the mechanisms of apoptosis and the efficacy of potential therapeutic agents.
References
Troubleshooting & Optimization
Technical Support Center: Ac-LEHD-AMC Caspase-9 Assay
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering high background fluorescence in the Ac-LEHD-AMC caspase-9 assay.
Frequently Asked Questions (FAQs)
Q1: What is the this compound assay and how does it work?
The this compound assay is a fluorometric method used to measure the activity of caspase-9, an initiator caspase crucial in the intrinsic pathway of apoptosis. The assay utilizes a synthetic peptide substrate, Ac-LEHD (Acetyl-Leu-Glu-His-Asp), which is specifically recognized and cleaved by active caspase-9. This peptide is conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its uncleaved state, the substrate is non-fluorescent. However, upon cleavage by caspase-9, free AMC is released, which emits a detectable fluorescent signal. The intensity of this fluorescence is directly proportional to the activity of caspase-9 in the sample.[1][2] The excitation and emission maxima of free AMC are approximately 340-360 nm and 440-460 nm, respectively.[2]
Q2: What are the common causes of high background fluorescence in this assay?
High background fluorescence can obscure the specific signal from caspase-9 activity, leading to reduced sensitivity and inaccurate results. The primary sources of high background include:
-
Autofluorescence: Endogenous fluorescence from biological components within the cell lysate, such as NADH and riboflavin, can contribute to the background signal.[3][4] Components of the cell culture medium, like phenol red and fetal bovine serum (FBS), are also known sources of autofluorescence.
-
Substrate Autohydrolysis: The this compound substrate can undergo spontaneous hydrolysis in the assay buffer, leading to the release of free AMC and a high background signal independent of enzyme activity. This can be exacerbated by improper storage or repeated freeze-thaw cycles of the substrate.
-
Contaminated Reagents: Contamination of assay buffers or other reagents with fluorescent impurities or microbial growth can lead to elevated background readings.
-
Non-specific Protease Activity: Other proteases present in the cell lysate may cleave the this compound substrate, contributing to the background signal.
-
Instrument Settings: Improperly configured settings on the fluorescence plate reader, such as gain or sensitivity being set too high, can amplify background noise.
Q3: How can I control for high background in my experiment?
Incorporating proper controls is essential for distinguishing the specific signal from background noise. Key controls include:
-
No-Enzyme Control (Substrate Blank): This control contains the assay buffer and the this compound substrate but no cell lysate. This helps to measure the level of substrate autohydrolysis.
-
No-Substrate Control (Lysate Blank): This control contains the cell lysate and assay buffer but no this compound substrate. This is crucial for determining the level of autofluorescence from the cell lysate and media components.
-
Inhibitor Control: Treating a sample with a specific caspase-9 inhibitor can confirm that the measured activity is indeed due to caspase-9. A significant reduction in fluorescence in the presence of the inhibitor validates the assay's specificity.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving the root cause of high background fluorescence in your this compound assay.
Issue: High Fluorescence Signal in the "No-Enzyme" Control
If you observe a high signal in the well containing only the substrate and assay buffer, the problem likely lies with the substrate itself or the buffer.
| Potential Cause | Troubleshooting Steps |
| Substrate Autohydrolysis | 1. Prepare Fresh Substrate: Reconstitute the this compound substrate immediately before use. 2. Proper Storage: Aliquot the reconstituted substrate and store it at -80°C to avoid repeated freeze-thaw cycles. Protect from light. 3. Optimize pH: Ensure the pH of the assay buffer is within the optimal range for substrate stability and enzyme activity (typically pH 7.2-7.5). |
| Contaminated Assay Buffer | 1. Use High-Purity Reagents: Prepare buffers using high-purity, nuclease-free water and analytical-grade reagents. 2. Filter Sterilize: Filter the assay buffer through a 0.22 µm filter to remove any microbial contamination. |
Issue: High Fluorescence Signal in the "No-Substrate" Control
A high signal in the well containing the cell lysate but no substrate points to autofluorescence from your sample.
| Potential Cause | Troubleshooting Steps |
| Autofluorescence from Cells and Media | 1. Use Phenol Red-Free Medium: If possible, culture cells in a medium without phenol red, as it is a known source of autofluorescence. 2. Wash Cells: Before lysis, wash the cells with ice-cold PBS to remove residual media components. 3. Optimize Cell Number: Use the lowest possible cell number that still provides a detectable specific signal. 4. Prepare a Lysate-Only Blank: Always include a "no-substrate" control for every experimental condition to determine the baseline autofluorescence, which can then be subtracted from the experimental readings. |
| High Protein Concentration | 1. Determine Protein Concentration: Measure the protein concentration of your cell lysate. 2. Optimize Lysate Dilution: Test a range of lysate dilutions to find the optimal concentration that minimizes background while maintaining a robust signal. |
Issue: High Background in All Wells (Including Experimental Samples)
If all wells, including your experimental samples, show high background fluorescence, a combination of the factors above may be at play, or there could be an issue with your assay setup or instrument settings.
| Potential Cause | Troubleshooting Steps |
| Incorrect Instrument Settings | 1. Optimize Gain/Sensitivity: Adjust the gain or sensitivity settings on your fluorescence plate reader. Use the lowest setting that provides a good dynamic range for your positive control. 2. Check Wavelengths: Ensure the excitation and emission wavelengths are correctly set for AMC (Ex: ~354 nm, Em: ~442 nm). |
| Non-Specific Protease Activity | 1. Use a Caspase-9 Inhibitor: Confirm the specificity of the signal by including a sample pre-incubated with a specific caspase-9 inhibitor. |
| Plate Type | 1. Use Opaque Plates: Use black, opaque-walled microplates to minimize light scatter and well-to-well crosstalk. |
Quantitative Data Summary
The optimal concentrations of key assay components should be empirically determined, but the following table provides recommended starting ranges.
| Component | Recommended Concentration Range | Notes |
| This compound Substrate | 10 - 50 µM | Higher concentrations can lead to increased substrate inhibition and background. The final concentration should be at or near the Km for caspase-9 if known. |
| Cell Lysate | 50 - 200 µg total protein per well | This is a general guideline and should be optimized for your specific cell type and experimental conditions. |
| DTT | 5 - 10 mM | Dithiothreitol is included in the assay buffer to maintain the reduced state of the caspase's active site cysteine. |
Experimental Protocols
Preparation of Cell Lysates
This protocol is for the preparation of cell lysates from adherent or suspension cells.
-
Cell Seeding: Seed cells in appropriate culture vessels and treat with experimental compounds to induce apoptosis. Include an untreated control group.
-
Cell Harvesting:
-
Adherent Cells: Scrape cells gently and transfer to a conical tube.
-
Suspension Cells: Transfer cells directly to a conical tube.
-
-
Centrifugation: Pellet the cells by centrifuging at 300 x g for 10 minutes at 4°C.
-
Washing: Discard the supernatant and wash the cell pellet with ice-cold PBS. Centrifuge again at 300 x g for 10 minutes at 4°C. Carefully remove all of the supernatant.
-
Lysis: Resuspend the cell pellet in a chilled, appropriate cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA). The volume of lysis buffer will depend on the number of cells. A common starting point is 50 µl for 1-5 x 10^6 cells.
-
Incubation: Incubate the cell suspension on ice for 10-15 minutes.
-
Clarification: Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (cytosolic extract) to a pre-chilled tube. This is your cell lysate.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method like the BCA assay. This is essential for normalizing caspase activity.
This compound Caspase-9 Assay Protocol
This protocol is designed for a 96-well plate format.
-
Prepare 2X Reaction Buffer: Prepare a 2X reaction buffer (e.g., 40 mM HEPES pH 7.5, 20% glycerol, 4 mM DTT). Add DTT to the buffer immediately before use.
-
Prepare this compound Substrate: Prepare a working solution of this compound in the 1X Reaction Buffer. A typical final concentration in the assay is 50 µM. Protect the substrate solution from light.
-
Assay Plate Setup: In a black, opaque-walled 96-well plate, set up the following wells:
-
Sample Wells: 50 µl of cell lysate (containing 50-200 µg of protein) + 50 µl of 2X Reaction Buffer.
-
Negative Control: 50 µl of lysate from untreated cells + 50 µl of 2X Reaction Buffer.
-
Blank (No-Substrate Control): 50 µl of cell lysis buffer + 50 µl of 2X Reaction Buffer.
-
-
Initiate the Reaction: Add 5 µl of the this compound substrate solution to each well to reach the desired final concentration.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Read the fluorescence in a microplate reader with excitation at ~354 nm and emission at ~442 nm.
-
Data Analysis:
-
Subtract the fluorescence reading of the blank from all sample and control readings.
-
The fold-increase in caspase-9 activity can be determined by comparing the fluorescence of the treated samples to the untreated control.
-
Visualizations
Caspase-9 Activation Pathway
Caption: Intrinsic apoptosis pathway leading to caspase-9 activation and cleavage of the this compound substrate.
Troubleshooting Workflow for High Background
Caption: A logical workflow for troubleshooting high background signals in the this compound assay.
References
Technical Support Center: Ac-LEHD-AMC Caspase-9 Assay
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of Ac-LEHD-AMC as a fluorogenic substrate for measuring caspase-9 activity.
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for the cleaved AMC fluorophore?
The cleaved 7-amino-4-methylcoumarin (AMC) fluorophore is typically detected with an excitation wavelength in the range of 340-380 nm and an emission wavelength in the range of 440-460 nm.[1][2][3] It is recommended to confirm the optimal wavelengths for your specific instrument and buffer conditions.
Q2: How should the this compound substrate be stored?
The this compound substrate should be stored at -20°C or -80°C, protected from light.[1][4] Once reconstituted in DMSO, it is recommended to aliquot the solution to prevent repeated freeze-thaw cycles and store it at -20°C for up to 1-2 months or -80°C for up to 6 months.
Q3: My this compound substrate solution has a high background fluorescence. What could be the cause?
High background fluorescence can be caused by the autohydrolysis of the substrate, where it spontaneously breaks down and releases free AMC. This can be exacerbated by improper storage, exposure to light, or suboptimal buffer conditions. To check for this, incubate the substrate in the assay buffer without any enzyme and measure the fluorescence over time. If significant autohydrolysis is detected, it is recommended to prepare a fresh substrate solution.
Q4: Can I use a different assay buffer than the one recommended?
While various assay buffers can be used, they typically contain a buffering agent (e.g., MES or Tris) to maintain a specific pH (around 6.5-7.4), a reducing agent like DTT to maintain the caspase in an active state, and sometimes detergents or other components to optimize the reaction. Using a different buffer may require optimization of the reaction conditions. The pH of the buffer is critical for both enzyme activity and AMC fluorescence.
Q5: How can I be sure that the activity I am measuring is specific to caspase-9?
To confirm the specificity of the assay, it is recommended to use a specific caspase-9 inhibitor, such as Ac-LEHD-CHO. A significant reduction in the fluorescent signal in the presence of the inhibitor would indicate that the measured activity is primarily due to caspase-9.
Troubleshooting Guide
Low or no signal in your this compound assay can be frustrating. The following table summarizes common causes and their solutions.
| Problem | Potential Cause | Recommended Solution |
| No or very low signal | Inactive Caspase-9: The enzyme may have lost activity due to improper storage, handling, or the absence of apoptotic induction in your experimental model. | - Ensure proper storage of the enzyme at -80°C. - Avoid repeated freeze-thaw cycles. - Confirm the induction of apoptosis in your cell or tissue lysates. - Include a positive control with known active caspase-9. |
| Substrate Degradation: The this compound substrate may have degraded due to improper storage or handling. | - Store the substrate protected from light at -20°C or -80°C. - Prepare fresh substrate dilutions for each experiment. | |
| Incorrect Buffer Composition: The assay buffer may have the wrong pH, or be missing essential components like DTT. | - Verify the pH of the assay buffer (typically 6.5-7.4). - Ensure the presence of a reducing agent like DTT in the buffer. | |
| Incorrect Instrument Settings: The fluorescence reader may not be set to the correct excitation and emission wavelengths for AMC. | - Set the excitation wavelength between 340-380 nm and the emission wavelength between 440-460 nm. | |
| High background fluorescence | Substrate Autohydrolysis: The substrate is spontaneously breaking down in the buffer. | - Prepare fresh substrate solution just before use. - Run a "no-enzyme" control to measure the rate of autohydrolysis. |
| Contamination: Contamination of reagents or wells with free AMC. | - Use fresh, sterile pipette tips for each reagent. - Be careful during pipetting to avoid cross-contamination. | |
| Signal decreases over time | Photobleaching: The AMC fluorophore is being destroyed by prolonged exposure to the excitation light. | - Minimize the exposure of the plate to the excitation light. - Take single endpoint readings instead of continuous kinetic measurements if possible. |
Experimental Protocols
Standard Caspase-9 Activity Assay Protocol
This protocol provides a general guideline for measuring caspase-9 activity in cell lysates.
-
Reagent Preparation:
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store aliquots at -20°C or -80°C.
-
Assay Buffer: A common assay buffer consists of 50 mM MES, pH 6.5, 10% PEG 8000, 0.1% CHAPS, 5 mM DTT, and 1 mM EDTA. Alternatively, a buffer of 20 mM Tris, pH 7.4, with DTT and EDTA can be used. Prepare the buffer fresh and add DTT just before use.
-
2X Caspase Substrate Solution: Prepare a 2X working solution of the caspase substrate (e.g., 50 µM) in the assay buffer.
-
-
Sample Preparation:
-
Induce apoptosis in your cells using the desired method.
-
Prepare cell lysates using a suitable lysis buffer on ice.
-
Determine the protein concentration of your cell lysates.
-
-
Assay Procedure:
-
Add 50 µL of your cell lysate to a well of a 96-well black microplate.
-
Add 50 µL of the 2X caspase substrate solution to each well.
-
Include appropriate controls:
-
Blank: Assay buffer only.
-
No-Enzyme Control: Cell lysate from uninduced cells.
-
Positive Control: Purified active caspase-9.
-
Inhibitor Control: Cell lysate from induced cells pre-incubated with a caspase-9 inhibitor.
-
-
Incubate the plate at room temperature or 37°C for at least 1 hour, protected from light.
-
Measure the fluorescence using a microplate reader with excitation at ~365 nm and emission at ~450 nm.
-
Visualizations
Caption: Troubleshooting workflow for low or no signal in this compound assays.
Caption: Caspase-9 activation and cleavage of the this compound substrate.
References
Technical Support Center: Ac-LEHD-AMC Caspase-9 Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals using the fluorogenic substrate Ac-LEHD-AMC to measure caspase-9 activity. Here you will find troubleshooting advice and answers to frequently asked questions to help you identify and resolve potential issues in your experiments, particularly concerning false positive results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic tetrapeptide, N-Acetyl-Leu-Glu-His-Asp-7-Amino-4-methylcoumarin, designed as a fluorogenic substrate for caspase-9.[1][2][3][4][5] The LEHD amino acid sequence mimics the cleavage site of pro-caspase-3, a natural substrate of caspase-9. In its intact form, this compound is non-fluorescent. However, upon cleavage by active caspase-9 after the aspartate (D) residue, the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule is released. The resulting fluorescence, which can be measured using a fluorometer with excitation at approximately 340-360 nm and emission at 440-460 nm, is directly proportional to the enzymatic activity of caspase-9 in the sample.
Q2: What are the primary sources of false positive results in a caspase-9 assay using this compound?
False positive results in a caspase-9 assay using this compound can arise from several sources:
-
Cross-reactivity with other proteases: While this compound is designed to be selective for caspase-9, other proteases can also cleave this substrate. This includes other caspases, particularly the initiator caspases-8 and -10, and to a lesser extent, inflammatory caspases such as caspase-5. Non-caspase proteases, such as lysosomal cathepsins released during apoptosis, may also contribute to substrate cleavage.
-
High background fluorescence: This can be caused by the intrinsic fluorescence of cellular components (autofluorescence), the assay components themselves, or the presence of test compounds that are fluorescent. Common sources of autofluorescence include NADH, riboflavin, and collagen.
-
Non-specific substrate cleavage: Factors such as suboptimal assay conditions (e.g., pH, temperature) or the presence of certain chemicals can lead to non-enzymatic hydrolysis of the substrate.
Q3: How can I confirm that the signal I am measuring is specific to caspase-9 activity?
To ensure the measured signal is specific to caspase-9, it is crucial to include proper controls in your experiment. The most important control is the use of a specific caspase-9 inhibitor. Pre-incubating your sample with a caspase-9 inhibitor, such as Z-LEHD-FMK, should significantly reduce the fluorescence signal. If the signal persists in the presence of the inhibitor, it is likely due to non-caspase-9 protease activity or other artifacts. Additionally, using a broad-spectrum caspase inhibitor like Z-VAD-FMK can help determine if the signal is from any caspase activity.
Q4: What is the recommended working concentration for this compound?
The optimal working concentration of this compound can vary depending on the experimental setup, but a final concentration in the range of 25-50 µM is commonly recommended. It is advisable to perform a substrate titration to determine the optimal concentration for your specific assay conditions to ensure that the substrate is not limiting and to minimize potential non-specific cleavage.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background fluorescence in "no-cell" or "no-enzyme" controls | 1. Autohydrolysis of the substrate. | 1. Prepare fresh substrate solution. Protect the substrate from light and repeated freeze-thaw cycles. |
| 2. Contaminated reagents or buffers. | 2. Use fresh, high-purity reagents and sterile, nuclease-free water to prepare all buffers. | |
| 3. Autofluorescence of assay plate. | 3. Use black, opaque-walled microplates to minimize well-to-well crosstalk and background fluorescence. | |
| High fluorescence signal in untreated or negative control cells | 1. Spontaneous apoptosis in cell culture. | 1. This is common in cultured cells. This signal represents the basal level of caspase activity. Compare the signal from treated samples to this basal level. |
| 2. Autofluorescence of cells or media components (e.g., phenol red, serum). | 2. Include a "no-substrate" control to quantify the autofluorescence of your cells and media. If autofluorescence is high, consider using phenol red-free media and reducing the serum concentration during the assay. | |
| 3. Non-caspase protease activity. | 3. Use a specific caspase-9 inhibitor (e.g., Z-LEHD-FMK) to confirm that the signal is caspase-9 dependent. | |
| Signal is not inhibited by a specific caspase-9 inhibitor | 1. Cross-reactivity with other caspases (e.g., caspase-8, -10). | 1. Use inhibitors specific to other caspases to identify the source of the activity. For example, use a caspase-8 inhibitor (e.g., Z-IETD-FMK). |
| 2. Cleavage by non-caspase proteases (e.g., lysosomal cathepsins). | 2. Consider using a cocktail of protease inhibitors that do not target caspases. | |
| Weak or no signal in apoptotic samples | 1. Inefficient induction of apoptosis. | 1. Optimize the concentration and incubation time of the apoptosis-inducing agent. Confirm apoptosis using an orthogonal method (e.g., Annexin V staining, western blot for cleaved PARP). |
| 2. Incorrect timing of measurement. | 2. Caspase activation is transient. Perform a time-course experiment to identify the peak of caspase-9 activity. | |
| 3. Suboptimal assay buffer conditions. | 3. Ensure the assay buffer has the correct pH (typically 6.5-7.4) and contains a reducing agent like DTT. | |
| 4. Degraded substrate. | 4. Use a fresh aliquot of this compound. Store the stock solution at -20°C or -80°C and protect it from light. |
Data Presentation
Table 1: Specificity of this compound and Cross-Reactivity with Other Caspases
| Caspase | Relative kcat/KM for this compound | Notes |
| Caspase-9 | High | Preferred substrate. |
| Caspase-8 | Moderate to High | Significant cross-reactivity. This compound can be cleaved as efficiently as the preferred caspase-8 substrate Ac-IETD-AMC in some contexts. |
| Caspase-10 | Moderate | Shows cross-reactivity with this compound. |
| Caspase-5 | Low to Moderate | Can cleave this compound, but less efficiently than its preferred substrate. |
| Caspase-3, -6, -7 | Very Low | Generally do not show significant cleavage of this compound. |
This table provides a qualitative summary. The actual kinetic parameters can vary depending on the assay conditions.
Table 2: IC50 Values of Common Caspase Inhibitors
| Inhibitor | Target Caspase | IC50 (nM) | Cross-reactivity (IC50 in nM) |
| Z-LEHD-FMK | Caspase-9 | ~1.5 µM | Caspase-8 (~0.70 nM) |
| Ac-DEVD-CHO | Caspase-3 | ~0.2-0.3 nM | Caspase-9 (~60 nM) |
| Z-IETD-FMK | Caspase-8 | ~350 nM | Caspase-9 (~3.7 µM) |
| Q-VD-OPh | Pan-caspase | 25-400 nM | Broad-spectrum caspase inhibitor. |
| Ac-LEHD-CHO | Caspase-9 | ~49.2 nM | Caspase-1 (15.0), Caspase-4 (81.7), Caspase-5 (21.3), Caspase-8 (3.82), Caspase-10 (40.4), Caspase-14 (134) |
IC50 values are approximate and can vary based on the assay system and conditions. Data compiled from multiple sources.
Experimental Protocols
Protocol for Caspase-9 Activity Assay in Cell Lysates
This protocol provides a general guideline for measuring caspase-9 activity in cell lysates using this compound. Optimization may be required for specific cell types and experimental conditions.
Materials:
-
Cells (untreated and treated with apoptosis-inducing agent)
-
This compound substrate (10 mM stock in DMSO)
-
Caspase-9 inhibitor (e.g., Z-LEHD-FMK, 10 mM stock in DMSO)
-
Cell Lysis Buffer (e.g., 10 mM Tris-HCl, 10 mM NaH2PO4/NaHPO4, pH 7.5, 130 mM NaCl, 1% Triton™ X-100)
-
2X Reaction Buffer (e.g., 100 mM MES, pH 6.5, 20% PEG 8000, 0.2% CHAPS, 10 mM DTT, 2 mM EDTA)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Black, opaque-walled 96-well plate
-
Fluorometer with excitation/emission wavelengths of ~360/460 nm
Procedure:
-
Induce Apoptosis: Treat cells with the desired stimulus. Include an untreated control.
-
Prepare Cell Lysates:
-
Harvest cells and wash once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 1-5 x 10^6 cells in 50 µL).
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant (cytosolic extract) and determine the protein concentration.
-
-
Set up the Assay: In a black 96-well plate, add the following to each well:
-
Sample Wells: 50 µL of cell lysate (50-200 µg protein) + 50 µL of 2X Reaction Buffer.
-
Negative Control: 50 µL of lysate from untreated cells + 50 µL of 2X Reaction Buffer.
-
Inhibitor Control: 50 µL of apoptotic cell lysate pre-incubated with the caspase-9 inhibitor (final concentration, e.g., 20 µM) for 10-15 minutes at 37°C + 50 µL of 2X Reaction Buffer.
-
Blank (No Lysate): 50 µL of Cell Lysis Buffer + 50 µL of 2X Reaction Buffer.
-
Blank (No Substrate): 50 µL of apoptotic cell lysate + 50 µL of 2X Reaction Buffer without substrate.
-
-
Initiate the Reaction: Add 5 µL of 1 mM this compound to each well (final concentration 50 µM).
-
Incubation and Measurement:
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at various time points (e.g., every 15 minutes for 1-2 hours) using a fluorometer.
-
-
Data Analysis:
-
Subtract the blank (no lysate) reading from all other readings.
-
Plot the fluorescence intensity versus time to determine the reaction rate.
-
Compare the activity in treated samples to untreated controls and inhibitor-treated samples.
-
Visualizations
Caption: Intrinsic apoptosis pathway leading to caspase-9 activation.
Caption: Troubleshooting workflow for high background fluorescence.
Caption: Potential sources of this compound cleavage.
References
Technical Support Center: Ac-LEHD-AMC Caspase-9 Assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Ac-LEHD-AMC fluorogenic assay to measure caspase-9 activity.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is a fluorometric method to measure the activity of caspase-9, an initiator caspase in the apoptotic pathway. The substrate, this compound, consists of the caspase-9 recognition sequence, LEHD, conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is not fluorescent. When active caspase-9 cleaves the substrate at the aspartate residue, free AMC is released, which emits a bright fluorescent signal upon excitation. The intensity of this fluorescence is directly proportional to the caspase-9 activity in the sample.
Q2: What are the optimal pH and temperature conditions for this assay?
The optimal conditions for the this compound assay can vary slightly depending on the specific experimental setup (e.g., purified enzyme vs. cell lysate). However, the following conditions are generally recommended:
-
pH: The assay is typically performed in a buffer with a pH in the range of 6.5 to 7.4.[1][2][3][4][5] An assay buffer with a pH of 6.5 is frequently cited for purified enzyme systems, while a pH of 7.4 is common for cell lysate-based assays.
-
Temperature: The recommended incubation temperature is 37°C. This temperature is optimal for caspase enzyme activity. Assays can also be performed at room temperature, but this may require a longer incubation time.
Q3: How should the this compound substrate and other reagents be stored?
Proper storage of reagents is critical for assay performance.
-
This compound Substrate: The lyophilized powder should be stored at -20°C. Once reconstituted in DMSO, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Assay Buffers and other reagents: Store assay buffers at 2-8°C after opening. Always refer to the manufacturer's instructions for specific storage recommendations for all kit components.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | 1. Substrate Autohydrolysis: The this compound substrate can spontaneously hydrolyze, releasing free AMC. | - Prepare fresh substrate solution for each experiment. - Avoid prolonged storage of diluted substrate solutions. - Run a "substrate only" control (assay buffer + substrate, no sample) to quantify the rate of autohydrolysis. |
| 2. Contaminated Reagents: Buffers or water may be contaminated with fluorescent compounds or microorganisms. | - Use high-purity, nuclease-free water and analytical grade reagents. - Filter-sterilize buffers if microbial contamination is suspected. | |
| 3. Autofluorescence from Samples: Cell lysates or test compounds may have intrinsic fluorescence. | - Run a "no substrate" control (sample + assay buffer, no substrate) to measure the background fluorescence of the sample. - Subtract the "no substrate" control reading from your experimental readings. | |
| Low or No Signal | 1. Inactive Caspase-9: The enzyme may have lost activity due to improper storage or handling. | - Ensure that cell lysates or purified enzyme have been stored correctly at -80°C and have not undergone multiple freeze-thaw cycles. - Include a positive control (e.g., cells treated with a known apoptosis inducer or purified active caspase-9) in your experiment. |
| 2. Suboptimal Assay Conditions: Incorrect pH, temperature, or buffer composition. | - Verify that the assay buffer pH is within the optimal range (6.5-7.4). - Ensure the incubation temperature is optimal (ideally 37°C). | |
| 3. Insufficient Incubation Time: The reaction may not have proceeded long enough to generate a detectable signal. | - Increase the incubation time. It is recommended to perform a kinetic read to determine the optimal incubation period. | |
| 4. Presence of Inhibitors: The sample may contain endogenous or experimentally introduced caspase inhibitors. | - If possible, dilute the sample to reduce the concentration of inhibitors. - Be mindful of components in your lysis buffer or treatment compounds that may inhibit caspase activity. | |
| Inconsistent or Non-Reproducible Results | 1. Pipetting Errors: Inaccurate or inconsistent pipetting of reagents or samples. | - Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix of reagents to add to all wells to minimize variability. |
| 2. Temperature Fluctuations: Inconsistent temperature across the microplate or between experiments. | - Ensure the microplate is incubated at a stable and uniform temperature. - Pre-warm the plate reader to the assay temperature if performing a kinetic assay. | |
| 3. Well-to-Well Contamination: Cross-contamination between wells with high and low caspase activity. | - Be careful during pipetting to avoid splashing. - Use fresh pipette tips for each sample and reagent. |
Quantitative Data
Effect of pH and Temperature on Caspase-9 Activity
| Parameter | Recommended Range/Value | Notes |
| pH | 6.5 - 7.4 | pH 6.5 is often used for purified enzyme assays, while pH 7.4 is common for cell lysates. Deviations from this range can lead to a significant decrease in enzyme activity. Acidic pH below 6.5 has been shown to inhibit caspase-9 activation. |
| Temperature | 37°C | This is the optimal temperature for caspase enzyme activity. One study showed that increasing the temperature from 37°C to 39.5°C accelerated caspase-9 activation in neutrophils. Assays can be performed at room temperature, but this will likely result in a lower reaction rate. |
Experimental Protocols
Protocol: Caspase-9 Activity Assay in Cell Lysates
This protocol provides a general guideline for measuring caspase-9 activity in cell lysates using the this compound substrate.
1. Reagent Preparation:
-
Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM DTT. (Note: DTT should be added fresh before use).
-
Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10% glycerol, and 10 mM DTT. (Note: DTT should be added fresh before use).
-
This compound Substrate Stock Solution: Dissolve the lyophilized substrate in DMSO to a concentration of 10 mM. Store in aliquots at -20°C.
-
This compound Working Solution: Dilute the stock solution to the desired final concentration (typically 20-50 µM) in Assay Buffer immediately before use.
2. Cell Lysis:
-
Induce apoptosis in your cells using the desired treatment. Include an untreated control group.
-
Harvest cells and wash once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 100 µL per 1-2 million cells).
-
Incubate on ice for 15-30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (cell lysate) to a pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
3. Assay Procedure:
-
In a black, flat-bottom 96-well plate, add 50 µg of protein lysate to each well. Adjust the volume to 50 µL with Assay Buffer.
-
Include the following controls:
-
Blank: 50 µL of Assay Buffer without lysate.
-
Negative Control: Lysate from untreated cells.
-
Positive Control: Lysate from cells treated with a known apoptosis inducer.
-
-
Add 50 µL of the this compound working solution to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light. For kinetic assays, measure fluorescence at regular intervals.
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm.
4. Data Analysis:
-
Subtract the fluorescence reading of the blank from all other readings.
-
Express the results as relative fluorescence units (RFU) or calculate the fold-change in activity compared to the negative control.
Signaling Pathways and Workflows
Caspase-9 Activation Pathway
The following diagram illustrates the intrinsic pathway of apoptosis, leading to the activation of caspase-9.
Caption: Intrinsic pathway of apoptosis leading to caspase-9 activation.
This compound Assay Experimental Workflow
The following diagram outlines the key steps in performing the this compound assay.
Caption: Experimental workflow for the this compound caspase-9 assay.
References
- 1. This compound *CAS 292633-16-0* | AAT Bioquest [aatbio.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. Caspase-9 Activation of Procaspase-3 but not Procaspase-6 is Based both on Local Context of Cleavage Site Motifs and on Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. promega.com [promega.com]
Technical Support Center: Ac-LEHD-AMC Caspase-9 Assays
Welcome to the technical support center for Ac-LEHD-AMC and other fluorogenic caspase substrates. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: I am not seeing a fluorescent signal after adding this compound to my live cells. Is there a problem with the substrate?
A1: A common issue is the incorrect application of this compound in live-cell assays. This compound is a fluorogenic substrate for caspase-9 that is not cell-permeable . Therefore, it cannot efficiently cross the intact plasma membrane of living cells to be cleaved by intracellular caspase-9. For measuring caspase-9 activity in intact, living cells, you will need to use a cell-permeable caspase-9 substrate or a different type of live-cell apoptosis assay. Assays using this compound are designed for use with cell lysates, where the cell membrane has been disrupted.
Q2: What is the correct application for this compound?
A2: this compound is intended for the in vitro measurement of caspase-9 activity in cell lysates or with purified enzyme preparations. In this context, the substrate has direct access to the caspase-9 enzyme, and its cleavage results in a measurable fluorescent signal.
Q3: My blank (buffer + substrate only) has high background fluorescence. What could be the cause?
A3: High background fluorescence can be due to several factors:
-
Substrate Degradation: this compound can undergo spontaneous hydrolysis, especially if not stored correctly or if the assay buffer conditions are suboptimal. Ensure the substrate is stored at -20°C or lower and protected from light. Prepare fresh substrate solutions for each experiment.
-
Contaminated Reagents: Buffers or water used to prepare reagents may be contaminated with proteases that can cleave the substrate. Use high-purity, sterile reagents.
-
Autofluorescence: Some components of the assay buffer or the microplate itself may exhibit autofluorescence at the excitation and emission wavelengths of AMC.
Q4: The fluorescent signal in my positive control is weak or absent, even in a cell lysate assay.
A4: A weak or absent signal in a positive control can be due to several reasons:
-
Inactive Caspase-9: The induction of apoptosis in your positive control cells may have been inefficient, resulting in low levels of active caspase-9. Ensure your apoptosis-inducing agent and treatment conditions are optimal.
-
Suboptimal Assay Buffer: The pH, ionic strength, and reducing agent concentration in your assay buffer are critical for caspase activity. A common assay buffer composition is 20 mM HEPES, 10% glycerol, 100 mM NaCl, and 10 mM DTT, at a pH of 7.4.
-
Incorrect Wavelengths: Ensure your fluorometer or plate reader is set to the correct excitation and emission wavelengths for AMC (approximately 340-360 nm for excitation and 440-460 nm for emission).[1][2]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| No or Low Signal in Live Cells | This compound is not cell-permeable. | Use a cell-permeable caspase-9 substrate or a live-cell apoptosis assay. Alternatively, prepare cell lysates for the assay. |
| High Background Fluorescence | Substrate degradation or reagent contamination. | Store substrate properly, prepare fresh solutions, and use high-purity, sterile reagents. Run a "substrate only" control to assess autohydrolysis. |
| Autofluorescence from the plate or media. | Use black, opaque-walled microplates designed for fluorescence assays. Ensure your assay buffer does not contain components that fluoresce at the measurement wavelengths. | |
| Weak Signal in Cell Lysates | Insufficient caspase-9 activation. | Optimize the concentration and incubation time of your apoptosis-inducing agent. |
| Suboptimal assay conditions. | Ensure the assay buffer has the correct pH and contains a reducing agent like DTT. Perform the assay at the optimal temperature for the enzyme (typically 37°C). | |
| Incorrect instrument settings. | Verify the excitation and emission wavelengths on your fluorometer or plate reader are correct for AMC. | |
| Inconsistent Results | Pipetting errors or variability in cell lysis. | Use calibrated pipettes and ensure complete and consistent cell lysis for all samples. |
| Temperature fluctuations. | Maintain a consistent temperature during the assay incubation period. |
Experimental Protocols
Protocol: Caspase-9 Activity Assay in Cell Lysates
This protocol provides a general guideline for measuring caspase-9 activity in cell lysates using this compound.
Materials:
-
Cells treated with an apoptosis-inducing agent and untreated control cells.
-
Ice-cold PBS.
-
Cell Lysis Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol).
-
This compound substrate (stock solution of 10 mM in DMSO).
-
2X Reaction Buffer (e.g., 40 mM HEPES pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, 20 mM DTT).
-
Black, opaque-walled 96-well microplate.
-
Fluorometer or fluorescence microplate reader.
Procedure:
-
Cell Lysis:
-
Harvest treated and untreated cells and wash once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer and incubate on ice for 15-20 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cytosolic extract) for the assay.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of cell lysate to each well.
-
Add 50 µL of 2X Reaction Buffer to each well.
-
Include a blank control containing 50 µL of Cell Lysis Buffer and 50 µL of 2X Reaction Buffer.
-
-
Reaction Initiation:
-
Prepare a working solution of this compound in 1X Reaction Buffer (final concentration of 50 µM).
-
Add 50 µL of the this compound working solution to each well to start the reaction.
-
-
Measurement:
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at an excitation wavelength of ~350 nm and an emission wavelength of ~450 nm. Readings can be taken kinetically or as an endpoint measurement after a specific incubation time (e.g., 1-2 hours).
-
Visualizations
Caption: Intrinsic apoptosis pathway leading to caspase-9 activation.
References
Ac-LEHD-AMC substrate degradation and storage problems
Ac-LEHD-AMC Technical Support Center
Welcome to the technical support center for the fluorogenic caspase-9 substrate, this compound. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a fluorogenic substrate used to measure the activity of caspase-9, an essential initiator caspase in the intrinsic apoptotic pathway.[1][2][3] The substrate consists of a four-amino-acid peptide sequence (LEHD) recognized and cleaved by active caspase-9.[4] This peptide is conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. Upon cleavage by caspase-9, the AMC fluorophore is released, emitting a detectable fluorescent signal that is proportional to the enzyme's activity.[5]
Q2: What are the optimal excitation and emission wavelengths for the released AMC fluorophore?
A2: The released 7-amino-4-methylcoumarin (AMC) can be detected with an excitation wavelength in the range of 340-365 nm and an emission wavelength in the range of 440-460 nm.
Q3: How should this compound be stored?
A3: Proper storage is critical to maintain the substrate's integrity. Both the lyophilized powder and reconstituted stock solutions in DMSO should be stored under specific conditions to prevent degradation.
| Form | Storage Temperature | Duration | Special Conditions |
| Lyophilized Powder | -20°C | ≥ 4 years | Keep cool, dry, and protected from light. |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquot and store under nitrogen for best results. |
Q4: How do I reconstitute and prepare a working solution of this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution, commonly 10 mM. This stock solution is then diluted into an appropriate aqueous assay buffer to the final working concentration (e.g., 50 µM). It is soluble in water, DMSO, or phosphate buffer (pH 7.5).
Troubleshooting Guide
This guide addresses common issues encountered during caspase-9 activity assays using this compound.
Problem 1: High Background Fluorescence
| Potential Cause | Recommended Solution |
| Spontaneous Substrate Degradation: The this compound may have degraded due to improper storage (e.g., exposure to light, moisture, or repeated freeze-thaw cycles). | Prepare a fresh stock solution from lyophilized powder. Ensure aliquots are stored properly at -80°C and protected from light. |
| Contaminated Reagents or Buffers: Buffers or other assay components may be contaminated with fluorescent compounds or proteases that cleave the substrate. | Use fresh, high-purity reagents and sterile, nuclease-free water to prepare all buffers. Filter-sterilize buffers if necessary. |
| Non-specific Protease Activity: Other proteases in the cell lysate, besides caspase-9, may be cleaving the substrate. | Include a caspase-9 specific inhibitor (e.g., Ac-LEHD-CHO) in a control well. If the signal in this well is significantly lower, it confirms the original signal was caspase-9 specific. |
| Overlap in Emission Spectra: In some fluorescence-based assays, there can be an overlap in the emission spectra of the substrate before and after cleavage, which can create inherent background. | Ensure you are using the correct filter sets on your fluorometer for AMC (Ex: ~360 nm, Em: ~450 nm) to minimize spectral overlap. |
Problem 2: No Signal or Low Signal
| Potential Cause | Recommended Solution |
| Inactive Caspase-9: The experimental conditions may not have successfully induced apoptosis, or the caspase-9 in the lysate is inactive. | Verify the induction of apoptosis using a positive control (e.g., cells treated with a known apoptosis inducer like staurosporine). Ensure the cell lysis procedure does not inactivate the enzyme. |
| Insufficient Substrate Concentration: The concentration of this compound in the assay may be too low to generate a detectable signal. | Optimize the substrate concentration. A typical final concentration is around 50 µM, but this may need to be adjusted for your specific experimental setup. |
| Incorrect Fluorometer Settings: The excitation/emission wavelengths or gain settings on the plate reader are not optimal for AMC detection. | Confirm the instrument settings match the spectral properties of AMC (Ex: 340-365 nm, Em: 440-460 nm). Run a positive control with free AMC to check instrument sensitivity. |
| Substrate Precipitation: The substrate may have precipitated out of the aqueous assay buffer, especially if the final DMSO concentration is too low. | Ensure the final DMSO concentration in the assay is sufficient to maintain substrate solubility but not high enough to inhibit enzyme activity (typically <1%). |
Problem 3: Inconsistent or Non-Reproducible Results
| Potential Cause | Recommended Solution |
| Repeated Freeze-Thaw Cycles: Aliquoting the stock solution is crucial. Repeatedly freezing and thawing the main stock can lead to gradual degradation and loss of activity. | Prepare single-use aliquots of the this compound stock solution immediately after reconstitution and store them at -80°C. |
| Pipetting Inaccuracies: Small volumes of enzyme or substrate are often used, making the assay sensitive to pipetting errors. | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of reagents where possible to minimize well-to-well variability. |
| Variable Incubation Times: Inconsistent incubation times between samples can lead to significant differences in the measured fluorescent signal. | Use a multichannel pipette to add the substrate or stop reagent to all wells simultaneously. Ensure all samples are incubated for the exact same duration. |
Visual Guides and Protocols
Caspase-9 Activation and Substrate Cleavage Pathway
The following diagram illustrates the intrinsic apoptosis pathway leading to the activation of Caspase-9 and its subsequent cleavage of the this compound substrate. Apoptotic signals trigger the release of cytochrome c from the mitochondria, which binds to Apaf-1 to form the apoptosome. This complex then recruits and activates pro-caspase-9, which in turn cleaves the this compound substrate, releasing the fluorescent AMC molecule.
Figure 1. Caspase-9 activation pathway and substrate cleavage.
Experimental Workflow for Caspase-9 Activity Assay
This workflow outlines the key steps for performing a cell-based caspase-9 activity assay.
References
Validation & Comparative
Validating Caspase-9 Activity with the Ac-LEHD-AMC Assay: A Guide to Positive and Negative Controls
For researchers, scientists, and drug development professionals, robust and reliable assay validation is paramount. When employing the fluorogenic substrate Ac-LEHD-AMC to measure the activity of caspase-9, an initiator caspase in the apoptotic cascade, the use of appropriate positive and negative controls is critical to ensure data integrity and accurate interpretation. This guide provides a comprehensive comparison of common controls, supporting experimental data, and detailed protocols for their implementation.
The this compound assay is predicated on the specific cleavage of the tetrapeptide substrate, Ac-Leu-Glu-His-Asp (LEHD), by active caspase-9. This cleavage liberates the fluorescent molecule 7-amino-4-methylcoumarin (AMC), resulting in a quantifiable fluorescent signal that is directly proportional to caspase-9 activity. Validation of this assay hinges on demonstrating both the induction and inhibition of this enzymatic activity under controlled conditions.
Comparison of Positive and Negative Controls
Effective validation of the this compound assay requires the use of both positive and negative controls to define the dynamic range and specificity of the assay.
| Control Type | Example | Purpose | Expected Outcome |
| Positive Control | Recombinant Human Caspase-9 | To demonstrate the assay's ability to detect active caspase-9 directly. | A strong, concentration-dependent increase in fluorescence. |
| Apoptosis-Induced Cell Lysates (e.g., Jurkat cells treated with staurosporine or anti-Fas antibody) | To validate the assay's performance in a complex biological sample and confirm the activation of the endogenous caspase-9 pathway. | A significant increase in fluorescence compared to untreated cell lysates. | |
| Negative Control | Pan-Caspase Inhibitor (e.g., Z-VAD-FMK) | To confirm that the observed fluorescence is due to caspase activity. | A significant reduction in fluorescence in the presence of the inhibitor, both with recombinant caspase-9 and in induced cell lysates. |
| Uninduced/Vehicle-Treated Cell Lysates | To establish a baseline level of caspase-9 activity in the experimental system. | Low to negligible fluorescence, representing the basal enzymatic activity. |
Supporting Experimental Data
The following tables summarize representative quantitative data from experiments validating the this compound assay.
Table 1: Positive Control Performance
| Positive Control | Description | Fold Increase in Caspase-9 Activity (over control) |
| Recombinant Caspase-9 | Purified active human caspase-9 enzyme was added to the assay buffer. | 10 - 50 fold |
| Induced Jurkat Cells | Jurkat T-lymphocyte cells were treated with an apoptosis-inducing agent (e.g., 1 µM staurosporine for 4 hours). | 3 - 8 fold |
Table 2: Negative Control Performance
| Negative Control | Condition | Percent Inhibition of Caspase-9 Activity |
| Z-VAD-FMK (20 µM) | With Recombinant Caspase-9 | > 95% |
| Z-VAD-FMK (20 µM) | In Apoptosis-Induced Jurkat Cell Lysate | > 90% |
| Untreated Jurkat Cells | Compared to induced cells | > 90% (Represents baseline) |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below.
Protocol 1: Assay Validation with Recombinant Caspase-9 (Positive Control)
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 10% glycerol, and 0.1% CHAPS.
-
This compound Substrate: Prepare a 10 mM stock solution in DMSO. Dilute to a working concentration of 50 µM in Assay Buffer.
-
Recombinant Caspase-9: Prepare a series of dilutions in Assay Buffer (e.g., 0.1, 1, 10, 100 ng/µL).
-
Negative Control (Inhibitor): Prepare a 10 mM stock solution of Z-VAD-FMK in DMSO. Dilute to a working concentration of 20 µM in Assay Buffer.
-
-
Assay Procedure:
-
Add 50 µL of Assay Buffer (blank), recombinant caspase-9 dilutions, or caspase-9 pre-incubated with Z-VAD-FMK for 15 minutes to wells of a 96-well black microplate.
-
Initiate the reaction by adding 50 µL of the 50 µM this compound substrate solution to all wells.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm using a fluorescence plate reader.
-
Protocol 2: Assay Validation with Apoptosis-Induced Cell Lysates (Positive and Negative Controls)
-
Cell Culture and Induction of Apoptosis:
-
Culture Jurkat cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Induce apoptosis by treating cells with an appropriate agent (e.g., 1 µM staurosporine or 100 ng/mL anti-Fas antibody) for 4-6 hours. For the negative control, use an equivalent volume of the vehicle (e.g., DMSO).
-
-
Cell Lysis:
-
Harvest the cells by centrifugation at 500 x g for 5 minutes.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in ice-cold lysis buffer (50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA) and incubate on ice for 15 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C. The supernatant contains the cell lysate.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA).
-
-
Assay Procedure:
-
Add 50 µL of cell lysate (normalized for protein concentration, typically 50-100 µg) to the wells of a 96-well black microplate. For the inhibitor control, pre-incubate the lysate from induced cells with 20 µM Z-VAD-FMK for 15 minutes.
-
Add 50 µL of 2x Reaction Buffer (100 mM HEPES, pH 7.4, 20% glycerol, 10 mM DTT) containing 100 µM this compound.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Visualizing the Validation Workflow
The following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: Intrinsic apoptosis pathway leading to caspase-9 activation.
Caption: Experimental workflow of the this compound caspase-9 assay.
A Comparative Guide to Caspase-9 Substrates: Ac-LEHD-AMC and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the fluorogenic caspase-9 substrate, Ac-LEHD-AMC, with other commonly used alternatives. The information presented herein, supported by experimental data, is intended to assist researchers in selecting the most suitable substrate for their specific applications in apoptosis research and drug discovery.
Introduction to Caspase-9 and its Substrates
Caspase-9 is a critical initiator caspase in the intrinsic pathway of apoptosis. Its activation, triggered by the release of cytochrome c from the mitochondria and the formation of the apoptosome, leads to a cascade of downstream effector caspases, ultimately resulting in programmed cell death. The enzymatic activity of caspase-9 is a key indicator of apoptosis, and various synthetic substrates have been developed to measure this activity. These substrates are typically short peptides containing the caspase-9 recognition sequence, most commonly Leu-Glu-His-Asp (LEHD), conjugated to a reporter molecule.
This guide will focus on the comparison of three such substrates:
-
This compound (N-Acetyl-Leu-Glu-His-Asp-7-amino-4-methylcoumarin): A fluorogenic substrate that releases the blue fluorescent AMC fluorophore upon cleavage.
-
Ac-LEHD-AFC (N-Acetyl-Leu-Glu-His-Asp-7-amino-4-trifluoromethylcoumarin): A fluorogenic substrate that releases the green fluorescent AFC fluorophore upon cleavage.
-
Ac-LEHD-pNA (N-Acetyl-Leu-Glu-His-Asp-p-nitroanilide): A colorimetric substrate that releases the yellow chromophore p-nitroanilide upon cleavage.
Quantitative Comparison of Caspase-9 Substrates
The selection of an appropriate substrate is crucial for the accuracy and sensitivity of a caspase-9 activity assay. The following table summarizes the key performance parameters of this compound and its alternatives.
| Feature | This compound | Ac-LEHD-AFC | Ac-LEHD-pNA |
| Detection Method | Fluorometric | Fluorometric | Colorimetric |
| Excitation Wavelength | ~341-365 nm[1][2] | ~400 nm[3] | N/A |
| Emission Wavelength | ~441-450 nm[1][2] | ~505 nm | 405 nm (absorbance) |
| Reported kcat/Km (M⁻¹s⁻¹) | Data Not Available | 1.28 x 10⁵ | Data Not Available |
| Relative Efficiency | Most efficiently cleaved in a relative comparison | High | Lower sensitivity compared to fluorogenic substrates |
| Advantages | High sensitivity | High sensitivity, less spectral overlap with blue autofluorescence | Simple, requires a standard spectrophotometer |
| Disadvantages | Potential for interference from blue autofluorescence | Requires a fluorescence reader | Lower sensitivity, less suitable for high-throughput screening |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results. Below are representative protocols for measuring caspase-9 activity using the discussed substrates.
Protocol 1: Fluorometric Caspase-9 Activity Assay using this compound or Ac-LEHD-AFC
This protocol is adapted for a 96-well plate format and can be used with either this compound or Ac-LEHD-AFC by adjusting the excitation and emission wavelengths.
Materials:
-
Cells or tissue lysate
-
This compound or Ac-LEHD-AFC substrate (1 mM stock in DMSO)
-
Assay Buffer (e.g., 100 mM MES, pH 6.5, 20% PEG 400, 5 mM DTT)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Sample Preparation:
-
Induce apoptosis in your cell line of interest using a known stimulus.
-
Prepare cell lysates by a suitable method (e.g., freeze-thaw cycles or lysis buffer).
-
Determine the protein concentration of each lysate.
-
-
Assay Reaction:
-
Dilute the cell lysates to a final protein concentration of 50-200 µg/mL in the assay buffer.
-
Add 90 µL of the diluted lysate to each well of the 96-well plate.
-
Prepare a blank control containing 90 µL of assay buffer without lysate.
-
Add 10 µL of the 1 mM substrate stock solution to each well to achieve a final concentration of 100 µM.
-
-
Measurement:
-
Immediately start monitoring the fluorescence intensity in a microplate reader at 37°C.
-
For this compound, use an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.
-
For Ac-LEHD-AFC, use an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.
-
Record readings every 5-10 minutes for 1-2 hours.
-
-
Data Analysis:
-
Subtract the blank reading from all sample readings.
-
Calculate the rate of substrate cleavage (change in fluorescence intensity over time).
-
Normalize the activity to the protein concentration of the lysate.
-
Protocol 2: Colorimetric Caspase-9 Activity Assay using Ac-LEHD-pNA
This protocol is designed for a 96-well plate format and relies on the measurement of light absorbance.
Materials:
-
Cells or tissue lysate
-
Ac-LEHD-pNA substrate (4 mM stock in DMSO)
-
2x Reaction Buffer (e.g., containing buffered saline, glycerol, and detergent)
-
DTT (1 M stock)
-
Cell Lysis Buffer
-
96-well clear microplate
-
Microplate spectrophotometer
Procedure:
-
Sample Preparation:
-
Induce apoptosis and prepare cell lysates as described in Protocol 1.
-
Dilute the cell lysates to a protein concentration of 1-4 mg/mL in Cell Lysis Buffer.
-
-
Assay Reaction:
-
Prepare the 2x Reaction Buffer with 10 mM DTT immediately before use.
-
Add 50 µL of the diluted lysate to each well of the 96-well plate.
-
Add 50 µL of the 2x Reaction Buffer with DTT to each well.
-
Add 5 µL of the 4 mM Ac-LEHD-pNA substrate to each well for a final concentration of 200 µM.
-
-
Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of a blank control (containing all reagents except the lysate) from all sample readings.
-
The increase in absorbance is proportional to the caspase-9 activity.
-
Visualizing the Pathways
To better understand the biological context and experimental procedures, the following diagrams have been generated.
Conclusion
The choice between this compound and its alternatives depends on the specific requirements of the experiment.
-
This compound and Ac-LEHD-AFC are highly sensitive fluorogenic substrates suitable for high-throughput screening and detailed kinetic studies. The choice between AMC and AFC may be guided by the available filter sets on the fluorescence reader and the potential for spectral overlap with other fluorescent probes in multiplex assays.
-
Ac-LEHD-pNA offers a simpler, colorimetric readout that is accessible with a standard spectrophotometer, making it a cost-effective option for routine assays where high sensitivity is not the primary concern.
Researchers should carefully consider the sensitivity, instrumentation availability, and cost when selecting the optimal caspase-9 substrate for their apoptosis studies.
References
A Head-to-Head Comparison: Ac-LEHD-AMC vs. Ac-LEHD-AFC for Caspase-9 Detection
For researchers, scientists, and drug development professionals engaged in apoptosis research, the accurate and sensitive detection of caspase-9 activity is paramount. As a key initiator caspase in the intrinsic apoptotic pathway, its quantification provides critical insights into cellular fate. The choice of a fluorogenic substrate is a crucial determinant of assay performance. This guide provides an objective, data-driven comparison of two commonly used caspase-9 substrates: Ac-LEHD-AMC and Ac-LEHD-AFC.
The fundamental principle behind these assays is the cleavage of a specific peptide sequence (LEHD) by active caspase-9. This cleavage liberates a fluorescent reporter molecule, either 7-amino-4-methylcoumarin (AMC) or 7-amino-4-trifluoromethylcoumarin (AFC), from the quenching effect of the peptide. The resulting increase in fluorescence is directly proportional to caspase-9 activity. While both substrates are effective, their distinct photophysical and kinetic properties can significantly influence experimental outcomes.
Quantitative Comparison of Performance
| Feature | This compound | Ac-LEHD-AFC | Advantage |
| Fluorophore | 7-amino-4-methylcoumarin (AMC) | 7-amino-4-trifluoromethylcoumarin (AFC) | - |
| Excitation Wavelength | ~341-365 nm[1][2] | ~400 nm[3] | AFC |
| Emission Wavelength | ~441-450 nm[1][2] | ~505 nm | AFC |
| Catalytic Efficiency (kcat/KM) for Caspase-9 | Relative kcat/KM = 0.86 (most efficiently cleaved among tested substrates) | (12.8 ± 1.1) x 10^4 M⁻¹s⁻¹ | Data not directly comparable |
| Key Advantage | Well-established and widely used. | Longer wavelengths reduce background fluorescence from cells and media, leading to greater sensitivity. | AFC |
Delving into the Data: Key Performance Insights
The primary advantage of Ac-LEHD-AFC lies in its spectral properties. The longer excitation and emission wavelengths of AFC compared to AMC are significant. Cellular components and media often exhibit autofluorescence in the UV and blue regions of the spectrum, which can interfere with the signal from AMC. The shift to longer wavelengths with AFC minimizes this background interference, resulting in a higher signal-to-noise ratio and enhanced assay sensitivity.
While the provided kinetic data for this compound is a relative value, it indicates that it is an efficient substrate for caspase-9. The absolute catalytic efficiency for Ac-LEHD-AFC has been determined to be (12.8 ± 1.1) x 10^4 M⁻¹s⁻¹. Although a direct comparison of these values is not feasible due to different experimental setups, both substrates are demonstrably effective for detecting caspase-9 activity. The choice between them will likely hinge on the specific requirements of the experiment, particularly the need for high sensitivity in the presence of potentially high background fluorescence.
Visualizing the Pathways and Processes
To better understand the context of these assays, it is crucial to visualize both the biological process they measure and the experimental steps involved.
Experimental Protocols
The following is a generalized protocol for a caspase-9 activity assay using either this compound or Ac-LEHD-AFC in a 96-well plate format. This protocol should be optimized for specific cell types and experimental conditions.
Materials and Reagents
-
Cells of interest (treated to induce apoptosis and untreated controls)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol)
-
Dithiothreitol (DTT), 1 M stock
-
This compound or Ac-LEHD-AFC substrate (10 mM stock in DMSO)
-
Black, flat-bottom 96-well microplate
-
Microplate reader capable of fluorescence detection at the appropriate wavelengths
Protocol 1: Preparation of Cell Lysates
-
Induce Apoptosis: Treat cells with the desired stimulus.
-
Cell Collection: For adherent cells, scrape and collect. For suspension cells, pellet by centrifugation (e.g., 500 x g for 5 minutes).
-
Washing: Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Lysis: Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 50 µL per 1-5 x 10^6 cells).
-
Incubation: Incubate on ice for 10-15 minutes.
-
Centrifugation: Centrifuge at 10,000-16,000 x g for 10-15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of the lysate (e.g., using a BCA assay).
Protocol 2: Caspase-9 Activity Assay
-
Prepare 2x Reaction Buffer: For each reaction, prepare a 2x Reaction Buffer containing DTT (final concentration of 10 mM). For example, add 10 µL of 1 M DTT to 990 µL of Cell Lysis Buffer.
-
Assay Setup: In a black 96-well plate, add 50 µL of cell lysate (diluted to 20-100 µg of protein in Cell Lysis Buffer) to each well. Include a blank well with 50 µL of Cell Lysis Buffer only.
-
Add Reaction Buffer: Add 50 µL of 2x Reaction Buffer to each well.
-
Add Substrate: Add 5 µL of the 1 mM this compound or Ac-LEHD-AFC substrate to each well (final concentration 50 µM).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths:
-
This compound: Excitation ~341-365 nm, Emission ~441-450 nm.
-
Ac-LEHD-AFC: Excitation ~400 nm, Emission ~505 nm.
-
Protocol 3: Data Analysis
-
Subtract Background: Subtract the fluorescence reading of the blank from all sample readings.
-
Normalize Data: Normalize the background-subtracted fluorescence values to the protein concentration of each lysate to determine the specific caspase-9 activity.
-
Calculate Fold-Increase: The fold-increase in caspase-9 activity can be determined by comparing the normalized activity of the apoptotic samples to the untreated control.
Conclusion
Both this compound and Ac-LEHD-AFC are effective and specific substrates for the detection of caspase-9 activity. The choice between them should be guided by the specific demands of the experiment. For routine assays where high sensitivity is not the primary concern, the well-established this compound is a reliable option. However, for experiments requiring high sensitivity, such as those with limited sample material or in systems with high intrinsic background fluorescence, the superior spectral properties of Ac-LEHD-AFC make it the preferred choice. Its longer excitation and emission wavelengths are advantageous for minimizing autofluorescence and maximizing the signal-to-noise ratio, ultimately leading to more robust and reliable data.
References
A Head-to-Head Comparison of Colorimetric and Fluorometric Caspase-9 Assays
For researchers in apoptosis, oncology, and neurodegenerative diseases, accurately quantifying the activity of initiator caspase-9 is crucial for understanding the intrinsic cell death pathway. The two most common methods for this purpose are colorimetric and fluorometric assays. This guide provides an objective comparison of these two techniques, supported by experimental principles and protocols, to aid researchers, scientists, and drug development professionals in selecting the optimal assay for their needs.
Principle of Detection
Both colorimetric and fluorometric caspase-9 assays rely on the specific recognition and cleavage of a tetrapeptide substrate by active caspase-9. The consensus cleavage sequence for caspase-9 is Leu-Glu-His-Asp (LEHD).[1]
Colorimetric Assays: These assays typically use a substrate consisting of the LEHD sequence conjugated to a chromophore, most commonly p-nitroanilide (pNA).[2][3] When active caspase-9 cleaves the substrate, the colorless pNA is released and produces a yellow color that can be quantified by measuring its absorbance with a spectrophotometer at a wavelength of 400-405 nm.[3][4] The amount of pNA released is directly proportional to the caspase-9 activity in the sample.
Fluorometric Assays: In these assays, the LEHD peptide is linked to a fluorophore, such as 7-amino-4-trifluoromethyl coumarin (AFC) or Rhodamine 110 (R110). The intact substrate is either non-fluorescent or emits light at a lower wavelength. Upon cleavage by caspase-9, the free fluorophore is released, resulting in a significant increase in fluorescence intensity. This fluorescence can be measured using a fluorometer with appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC). The intensity of the fluorescent signal is proportional to the caspase-9 activity.
Quantitative Performance Comparison
While both assay types provide quantitative measurements of caspase-9 activity, they differ significantly in their performance characteristics. Fluorometric assays are generally recognized for their superior sensitivity compared to colorimetric methods.
| Feature | Colorimetric Assays | Fluorometric Assays |
| Principle | Absorbance of a chromophore (pNA) | Fluorescence of a released fluorophore (e.g., AFC, R110) |
| Substrate | Ac-LEHD-pNA | Ac-LEHD-AFC, (Ac-LEHD)₂-R110 |
| Detection | Spectrophotometer (400-405 nm) | Fluorometer (e.g., Ex/Em = 400/505 nm) |
| Sensitivity | Lower | Higher |
| Dynamic Range | Narrower | Broader |
| Sample Volume | Typically larger | Smaller volumes can be used |
| Cost | Generally lower | Higher (reagents and instrumentation) |
| Throughput | Amenable to high-throughput screening | Well-suited for high-throughput screening |
| Interference | Less susceptible to compound autofluorescence | Potential for interference from fluorescent compounds |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the practical application of these assays, the following diagrams illustrate the caspase-9 activation pathway and a general experimental workflow.
Experimental Protocols
Below are generalized protocols for performing colorimetric and fluorometric caspase-9 assays. These should be adapted based on the specific manufacturer's instructions of the chosen assay kit.
Colorimetric Caspase-9 Assay Protocol
-
Sample Preparation:
-
Induce apoptosis in cell cultures using the desired method. A negative control of uninduced cells should be run in parallel.
-
Harvest 2-5 x 10⁶ cells by centrifugation.
-
Resuspend the cell pellet in 50 µL of chilled cell lysis buffer and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.
-
Determine the protein concentration of the lysate.
-
-
Assay Procedure:
-
Dilute the cell lysate to a concentration of 100-200 µg of protein in 50 µL of cell lysis buffer for each assay.
-
In a 96-well plate, add 50 µL of 2X reaction buffer (containing 10 mM DTT) to each sample.
-
Add 5 µL of the 4 mM LEHD-pNA substrate (final concentration of 200 µM).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 400 or 405 nm using a microplate reader.
-
-
Data Analysis:
-
The fold-increase in caspase-9 activity can be determined by comparing the absorbance readings of the apoptotic samples to the uninduced control.
-
Fluorometric Caspase-9 Assay Protocol
-
Sample Preparation:
-
Induce apoptosis in cell cultures and include a negative control.
-
Harvest 1-5 x 10⁶ cells by centrifugation.
-
Resuspend the cell pellet in 50 µL of chilled cell lysis buffer and incubate on ice for 10 minutes.
-
The centrifugation step to remove debris is sometimes omitted in fluorometric assays to maximize sensitivity.
-
Determine the protein concentration of the lysate.
-
-
Assay Procedure:
-
In a black, clear-bottom 96-well plate, add 50-200 µg of protein from the cell lysate to each well.
-
Add 50 µL of 2X reaction buffer (containing 10 mM DTT) to each sample.
-
Add 5 µL of the 1 mM LEHD-AFC substrate (final concentration of 50 µM).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
-
Data Analysis:
-
Calculate the fold-increase in caspase-9 activity by comparing the fluorescence readings of the treated samples to the untreated control.
-
Conclusion: Choosing the Right Assay
The choice between a colorimetric and a fluorometric caspase-9 assay depends on the specific experimental requirements.
-
Colorimetric assays are a cost-effective and straightforward option, suitable for studies where high levels of caspase-9 activity are anticipated and high sensitivity is not the primary concern.
-
Fluorometric assays offer significantly higher sensitivity, making them the preferred method for detecting subtle changes in caspase-9 activity, working with limited sample material, or for high-throughput screening applications. While the initial investment in reagents and instrumentation may be higher, the enhanced data quality and reliability often justify the cost for detailed mechanistic studies and drug discovery.
References
Choosing the Right Tool: A Comparative Guide to Ac-LEHD-AMC Assay and Western Blot for Detecting Cleaved Caspase-9
For researchers, scientists, and drug development professionals investigating apoptosis, the accurate detection of activated caspase-9 is a critical checkpoint. Two widely adopted methods for this purpose are the Ac-LEHD-AMC fluorometric assay and the Western blot for cleaved caspase-9. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in selecting the most appropriate technique for your research needs.
The activation of caspase-9, an initiator caspase, is a pivotal event in the intrinsic pathway of apoptosis. This process involves the proteolytic cleavage of pro-caspase-9 into its active fragments. Consequently, assays designed to detect this cleavage event or the enzymatic activity of the resulting active caspase-9 are indispensable tools in apoptosis research.
The this compound assay is a fluorometric method that measures the enzymatic activity of caspase-9. It utilizes a synthetic tetrapeptide substrate, Ac-LEHD (acetyl-L-leucyl-L-glutamyl-L-histidyl-L-aspartic acid), conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). When cleaved by active caspase-9, AMC is released and emits a fluorescent signal that can be quantified.
In contrast, Western blotting is an immunoassay technique that identifies specific proteins in a complex mixture. For the detection of activated caspase-9, this method involves separating cellular proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies that specifically recognize the cleaved fragments of caspase-9.
At a Glance: Key Differences
| Feature | This compound Assay | Western Blot for Cleaved Caspase-9 |
| Principle | Enzymatic activity measurement | Immunodetection of protein fragments |
| Data Output | Quantitative (fluorescence intensity) | Semi-quantitative (band intensity) |
| Sensitivity | High (picomolar to nanomolar range) | Moderate (nanogram to microgram range)[1] |
| Specificity | Substrate can be cleaved by other caspases | High (antibody-dependent) |
| Throughput | High (96-well or 384-well plate format)[2] | Low |
| Time to Result | ~1-2 hours | 1-2 days |
| Cost per Sample | Lower | Higher |
| Information Provided | Caspase-9 enzymatic activity | Presence and size of cleaved fragments |
Delving Deeper: A Quantitative Comparison
To provide a clearer picture, the following table summarizes the performance metrics of each assay. It is important to note that these values can vary depending on the specific reagents, equipment, and experimental conditions used.
| Parameter | This compound Assay | Western Blot for Cleaved Caspase-9 |
| Limit of Detection | Picomolar to nanomolar range of active caspase-9 | 80 ng to 300 ng of total cell lysate for abundant proteins[1] |
| Assay Time | 1-2 hours | 1-2 days |
| Hands-on Time | ~30 minutes | ~4-6 hours |
| Throughput | High (up to 384 samples/plate)[2] | Low (typically 10-15 samples/gel) |
| Cost per Sample (Reagents) | ~$2 - $5 | ~$20 - $50 |
Signaling Pathway of Caspase-9 Activation
The activation of caspase-9 is a key event in the intrinsic apoptotic pathway, which is triggered by intracellular stress signals.
Caption: Intrinsic apoptosis pathway leading to caspase-9 activation.
Experimental Workflows
The following diagrams illustrate the step-by-step procedures for each assay.
This compound Assay Workflow
Caption: Workflow for the this compound caspase-9 activity assay.
Western Blot for Cleaved Caspase-9 Workflow
Caption: Workflow for Western blot detection of cleaved caspase-9.
Experimental Protocols
This compound Caspase-9 Activity Assay Protocol
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
-
Sample Preparation:
-
Induce apoptosis in cell culture using the desired treatment.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a chilled lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA).
-
Incubate on ice for 15 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant (cytosolic extract) and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Procedure:
-
Dilute the protein lysates to a final concentration of 1-2 mg/mL with the lysis buffer.
-
In a 96-well black plate, add 50 µL of cell lysate to each well.
-
Prepare a 2X reaction buffer (e.g., 100 mM HEPES, pH 7.4, 20% glycerol, 10 mM DTT).
-
Add 50 µL of the 2X reaction buffer to each well.
-
Add 5 µL of this compound substrate (final concentration 50 µM) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence at an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm using a fluorescence plate reader.[3]
-
Western Blot Protocol for Cleaved Caspase-9
This protocol is a general guideline and may require optimization.
-
Sample Preparation and Protein Quantification:
-
Prepare cell lysates as described in the this compound assay protocol.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE:
-
Mix 20-40 µg of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Load the samples onto a 12-15% polyacrylamide gel.
-
Run the gel at 100-150V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for cleaved caspase-9 (e.g., recognizing the p35/p17 fragment) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the signal using X-ray film or a digital imaging system.
-
Logical Comparison of Methodologies
Caption: Decision tree for selecting between the two assays.
Conclusion: Making an Informed Choice
Both the this compound assay and Western blotting are valuable techniques for studying caspase-9 activation. The choice between them depends on the specific research question and available resources.
The This compound assay is the preferred method for:
-
High-throughput screening of compounds that modulate caspase-9 activity.
-
Quantitative measurement of caspase-9 enzymatic activity.
-
Rapid analysis of a large number of samples.
The Western blot is the ideal choice for:
-
Confirming the specific cleavage of pro-caspase-9 into its active fragments.
-
Visualizing the presence and size of the cleaved caspase-9 subunits.
-
Investigating the upstream and downstream signaling events in a semi-quantitative manner.
For a comprehensive and robust analysis of caspase-9 activation, a combination of both methods is often recommended. The this compound assay can be used for initial screening and quantitative analysis, while Western blotting can provide crucial validation and confirmation of the specific molecular events.
References
Ac-LEHD-AMC: A Deep Dive into Cross-Reactivity with Apoptotic Caspases
For researchers, scientists, and drug development professionals, understanding the specificity of tool compounds is paramount. This guide provides a comprehensive comparison of the fluorogenic caspase-9 substrate, Acetyl-L-leucyl-L-glutamyl-L-histidyl-L-aspart-1-al 7-amino-4-methylcoumarin (Ac-LEHD-AMC), and its cross-reactivity with other key apoptotic caspases. The information presented is supported by experimental data from peer-reviewed studies to facilitate informed decisions in apoptosis research.
This compound is widely recognized as a substrate for caspase-9, an initiator caspase in the intrinsic apoptotic pathway.[1][2][3] Upon cleavage by an active caspase, the fluorophore 7-amino-4-methylcoumarin (AMC) is released, producing a measurable fluorescent signal.[4][5] While designed for caspase-9, studies have revealed a degree of cross-reactivity with other caspases, a critical consideration for accurate data interpretation.
Comparative Analysis of Caspase Substrate Specificity
The tetrapeptide sequence LEHD is the primary determinant of this substrate's interaction with the caspase active site. While caspase-9 efficiently cleaves this sequence, other caspases, particularly those with similar substrate-binding pockets, can also hydrolyze this compound. The following table summarizes the available data on the relative cleavage efficiency of various caspases for the LEHD sequence compared to their preferred substrates.
| Caspase | Preferred Substrate Sequence | Relative Cleavage Efficiency of LEHD Sequence | Reference |
| Caspase-2 | VDVAD | Low to negligible | |
| Caspase-3 | DEVD | Low | |
| Caspase-6 | VEID | High | |
| Caspase-7 | DEVD | Low | |
| Caspase-8 | IETD | High (Higher than IETD) | |
| Caspase-9 | LEHD | High | |
| Caspase-10 | IETD | High (Higher than IETD) |
Note: Direct comparison of catalytic efficiencies between different studies can be challenging due to variations in experimental conditions.
One study demonstrated that caspases-8 and -10 actually prefer the LEHD sequence of this compound over their own designated substrate, IETD. The same study also highlighted that caspase-6 efficiently cleaves the LEHD sequence. In contrast, another report suggests that only caspase-2 and caspase-9 show the highest efficiency in cleaving their respective preferred substrates (VDVAD and LEHD) without significant recognition of other sequences. This underscores the importance of careful experimental design and data interpretation when using this compound to measure the activity of a specific caspase in a mixed-caspase system.
Quantitative Kinetic Data
Obtaining a comprehensive set of kinetic parameters (kcat/KM) for this compound across all caspases from a single study is challenging. However, some quantitative data is available. For instance, the catalytic efficiency (kcat/KM) of caspase-9 for the similar substrate Ac-LEHD-afc was determined to be (12.8 ± 1.1) x 10^4 M⁻¹s⁻¹.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the context in which this compound is used, the following diagrams illustrate the intrinsic apoptotic pathway and a typical experimental workflow for assessing caspase activity.
Caption: Intrinsic apoptotic pathway highlighting the central role of Caspase-9.
References
A Comparative Guide to Generating a Standard Curve for Caspase-9 Activity Assays
For researchers, scientists, and drug development professionals, the accurate quantification of caspase-9 activity is crucial for studying apoptosis. The Ac-LEHD-AMC assay is a highly sensitive and widely used method for this purpose. A key component of this and similar assays is the generation of a standard curve, which allows for the conversion of relative fluorescence or absorbance units into the molar amount of product formed. This guide provides a detailed comparison of generating a standard curve for the fluorometric this compound assay and its colorimetric alternative, the Ac-LEHD-pNA assay.
Principle of the Assays
The this compound assay utilizes a synthetic peptide substrate (Ac-LEHD) linked to a fluorescent molecule, 7-amino-4-methylcoumarin (AMC).[1][2][3][4] In its conjugated form, AMC is non-fluorescent.[1] Upon cleavage by active caspase-9, free AMC is released, which fluoresces brightly when excited with UV light (typically around 340-380 nm), with an emission maximum at approximately 440-460 nm. The intensity of this fluorescence is directly proportional to the amount of active caspase-9 in the sample.
The alternative colorimetric assay employs the substrate Ac-LEHD-pNA, where pNA stands for p-nitroanilide. Cleavage of this substrate by caspase-9 releases pNA, a yellow chromophore that can be quantified by measuring its absorbance at 405 nm.
Comparison of Standard Curve Generation
| Feature | This compound (Fluorometric) | Ac-LEHD-pNA (Colorimetric) |
| Standard | Free 7-amino-4-methylcoumarin (AMC) | Free p-nitroaniline (pNA) |
| Detection Method | Fluorescence | Absorbance |
| Excitation/Wavelength | ~340-380 nm / ~440-460 nm | 405 nm |
| Sensitivity | High (nanomolar to picomolar range) | Lower (micromolar range) |
| Dynamic Range | Wide | Narrow |
| Instrumentation | Fluorescence microplate reader | Spectrophotometer or microplate reader |
| Cost | Generally higher | More cost-effective |
Representative Standard Curve Data
This compound Assay
| AMC Concentration (µM) | Relative Fluorescence Units (RFU) |
| 0 | 50 |
| 0.1 | 550 |
| 0.2 | 1050 |
| 0.4 | 2050 |
| 0.6 | 3050 |
| 0.8 | 4050 |
| 1.0 | 5050 |
Ac-LEHD-pNA Assay
| pNA Concentration (µM) | Absorbance (405 nm) |
| 0 | 0.05 |
| 10 | 0.25 |
| 20 | 0.45 |
| 40 | 0.85 |
| 60 | 1.25 |
| 80 | 1.65 |
| 100 | 2.05 |
Experimental Protocols
Generating a Standard Curve for this compound Assay
This protocol outlines the steps to generate a standard curve using free AMC.
Materials:
-
7-amino-4-methylcoumarin (AMC) standard
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)
-
Black 96-well microplate suitable for fluorescence measurements
Procedure:
-
Prepare a 1 mM AMC stock solution: Dissolve the AMC standard in DMSO.
-
Prepare a series of AMC dilutions: Perform serial dilutions of the AMC stock solution in Assay Buffer to obtain concentrations ranging from 0 to 1 µM (e.g., 1, 0.8, 0.6, 0.4, 0.2, 0.1, and 0 µM).
-
Aliquot standards into the microplate: Add 100 µL of each AMC dilution to individual wells of the black microplate. Include a blank well containing 100 µL of Assay Buffer only.
-
Measure fluorescence: Read the fluorescence intensity using a microplate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Plot the standard curve: Subtract the fluorescence reading of the blank from all other readings. Plot the background-corrected relative fluorescence units (RFU) against the corresponding AMC concentrations.
Generating a Standard Curve for Ac-LEHD-pNA Assay
This protocol details the generation of a standard curve using free pNA.
Materials:
-
p-nitroaniline (pNA) standard
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol)
-
Clear 96-well microplate
Procedure:
-
Prepare a 10 mM pNA stock solution: Dissolve the pNA standard in DMSO.
-
Prepare a series of pNA dilutions: Perform serial dilutions of the pNA stock solution in Assay Buffer to obtain concentrations ranging from 0 to 100 µM (e.g., 100, 80, 60, 40, 20, 10, and 0 µM).
-
Aliquot standards into the microplate: Add 100 µL of each pNA dilution to individual wells of the clear microplate. Include a blank well containing 100 µL of Assay Buffer only.
-
Measure absorbance: Read the absorbance at 405 nm using a microplate reader.
-
Plot the standard curve: Subtract the absorbance reading of the blank from all other readings. Plot the background-corrected absorbance values against the corresponding pNA concentrations.
Conclusion
The choice between the this compound and Ac-LEHD-pNA assays for quantifying caspase-9 activity largely depends on the specific needs of the experiment, including the required sensitivity, available equipment, and budget. The fluorometric this compound assay offers superior sensitivity and a wider dynamic range, making it ideal for detecting low levels of caspase-9 activity. In contrast, the colorimetric Ac-LEHD-pNA assay is a more cost-effective and straightforward alternative, suitable for applications where higher concentrations of the enzyme are expected. Regardless of the chosen method, the generation of an accurate standard curve is paramount for obtaining reliable and quantifiable results.
References
Interpreting Kinetic Data from Ac-LEHD-AMC Experiments: A Comparative Guide
For researchers, scientists, and drug development professionals investigating the intricate mechanisms of apoptosis, accurate measurement of caspase activity is paramount. Among the key players in the intrinsic apoptotic pathway is caspase-9, an initiator caspase whose activity serves as a critical indicator of cellular commitment to programmed cell death. The fluorogenic substrate Ac-LEHD-AMC is a widely utilized tool for probing caspase-9 activity. This guide provides a comprehensive comparison of the this compound assay with a common alternative, detailing experimental protocols and data interpretation to empower researchers in making informed decisions for their experimental designs.
Performance Comparison: Fluorogenic vs. Colorimetric Assays
The selection of an appropriate assay for measuring caspase-9 activity depends on several factors, including the required sensitivity, the available instrumentation, and the experimental context. The most common methods rely on synthetic substrates that, upon cleavage by caspase-9, produce a detectable signal. Here, we compare the widely used fluorogenic this compound assay with the colorimetric Ac-LEHD-pNA assay.
| Feature | This compound (Fluorogenic) | Ac-LEHD-pNA (Colorimetric) |
| Principle | Enzymatic cleavage of the tetrapeptide LEHD from 7-amino-4-methylcoumarin (AMC) releases the fluorescent AMC molecule. | Enzymatic cleavage of the tetrapeptide LEHD from p-nitroaniline (pNA) releases the chromogenic pNA molecule. |
| Detection | Fluorescence | Absorbance |
| Excitation Wavelength | ~341-365 nm[1][2][3][4] | Not Applicable |
| Emission Wavelength | ~441-450 nm[1] | 400-405 nm |
| Sensitivity | High | Moderate |
| Advantages | Greater sensitivity allows for detection of low levels of caspase-9 activity. Wider dynamic range. | Simpler instrumentation (spectrophotometer). Lower cost of reagents and instrumentation. |
| Disadvantages | Requires a fluorometer. Potential for interference from fluorescent compounds in the sample. | Lower sensitivity may not be suitable for all applications. Narrower dynamic range. |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reliable and reproducible data. Below are step-by-step methodologies for both the this compound and Ac-LEHD-pNA assays.
This compound Fluorogenic Assay Protocol
This protocol is a generalized procedure and may require optimization for specific cell types and experimental conditions.
Materials:
-
Cells or tissue lysate of interest
-
This compound substrate
-
DMSO
-
Cell Lysis Buffer (e.g., 10 mM Tris-HCl, 10 mM NaH2PO4/NaHPO4, pH 7.5, 130 mM NaCl, 1% Triton X-100)
-
2X Reaction Buffer (e.g., 100 mM MES, pH 6.5, 20% PEG 400, 10 mM DTT)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Prepare a 10 mM this compound stock solution in DMSO. Store at -20°C, protected from light.
-
Induce apoptosis in your cell culture using the desired treatment. Include an untreated control group.
-
Harvest cells and wash with ice-old PBS.
-
Lyse cells by resuspending the cell pellet in chilled Cell Lysis Buffer and incubating on ice for 10 minutes.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the cytosolic extract.
-
Determine protein concentration of the lysate using a standard method (e.g., BCA assay).
-
Prepare the reaction mixture in a 96-well black microplate. For each sample, add:
-
50 µL of cell lysate (normalized for protein concentration)
-
50 µL of 2X Reaction Buffer
-
-
Initiate the reaction by adding 5 µL of the 10 mM this compound stock solution to each well for a final concentration of approximately 50 µM.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure fluorescence using a fluorometer with an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.
Data Analysis: The increase in fluorescence intensity is directly proportional to the caspase-9 activity. Data can be expressed as relative fluorescence units (RFU) or converted to the amount of released AMC using a standard curve. The fold-increase in activity is determined by comparing the treated samples to the untreated control.
Ac-LEHD-pNA Colorimetric Assay Protocol
Materials:
-
Cells or tissue lysate of interest
-
Ac-LEHD-pNA substrate
-
DMSO
-
Cell Lysis Buffer
-
2X Reaction Buffer (containing DTT)
-
96-well clear microplate
-
Spectrophotometer (microplate reader)
Procedure:
-
Prepare a 4 mM Ac-LEHD-pNA stock solution in DMSO.
-
Follow steps 2-6 from the this compound protocol to prepare cell lysates.
-
Prepare the reaction mixture in a 96-well clear microplate. For each sample, add:
-
50 µL of cell lysate (normalized for protein concentration)
-
50 µL of 2X Reaction Buffer
-
-
Initiate the reaction by adding 5 µL of the 4 mM Ac-LEHD-pNA stock solution to each well for a final concentration of 200 µM.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure absorbance at 400-405 nm using a microplate reader.
Data Analysis: The increase in absorbance is proportional to the caspase-9 activity. The fold-increase in activity is calculated by comparing the absorbance of the treated samples to the untreated control.
Visualizing the Underlying Biology and Workflow
To better understand the context of this compound experiments, the following diagrams illustrate the intrinsic apoptosis signaling pathway and the general experimental workflow.
Caption: Intrinsic apoptosis signaling pathway leading to caspase-9 activation.
Caption: General experimental workflow for the this compound caspase-9 assay.
Considerations for Data Interpretation
Furthermore, the kinetic data obtained from these assays, typically the rate of substrate cleavage, is influenced by factors such as substrate concentration, enzyme concentration, temperature, and pH. Maintaining consistent experimental conditions is therefore critical for comparing results across different experiments and treatments. The linear range of the assay should also be determined to ensure that the measurements are quantitative.
References
A Head-to-Head Comparison: Ac-LEHD-AMC Caspase-9 Assay vs. Annexin V Staining for Apoptosis Detection
For Researchers, Scientists, and Drug Development Professionals: A Guide to Choosing the Right Apoptosis Assay
The accurate detection and quantification of apoptosis, or programmed cell death, is critical in numerous fields, from fundamental biological research to the development of novel therapeutics. Two of the most widely used methods to assess apoptosis are the measurement of caspase-9 activity using the fluorogenic substrate Ac-LEHD-AMC and the detection of phosphatidylserine (PS) externalization via Annexin V staining. This guide provides an objective comparison of these two techniques, supported by experimental data, to aid researchers in selecting the most appropriate assay for their specific needs.
At a Glance: Key Differences and Applications
Both this compound and Annexin V staining are powerful tools for studying apoptosis, yet they measure different events in the apoptotic cascade. The this compound assay quantifies the activity of caspase-9, an initiator caspase central to the intrinsic apoptotic pathway.[1] In contrast, Annexin V staining identifies the externalization of phosphatidylserine (PS), a phospholipid that flips from the inner to the outer leaflet of the plasma membrane during early apoptosis.[2] This externalization is a downstream event of caspase activation.[3][4]
| Feature | This compound (Caspase-9 Assay) | Annexin V Staining |
| Parameter Measured | Enzymatic activity of caspase-9 | Externalization of phosphatidylserine (PS) |
| Apoptotic Pathway | Primarily intrinsic pathway | Both intrinsic and extrinsic pathways |
| Timing of Detection | Early event (initiator caspase activation) | Early to mid-event (downstream of caspase activation) |
| Assay Principle | Cleavage of a fluorogenic substrate by active caspase-9, releasing a fluorescent signal. | Binding of fluorescently-labeled Annexin V to exposed PS on the cell surface. |
| Typical Readout | Relative Fluorescence Units (RFU) | Percentage of apoptotic cells |
| Instrumentation | Fluorometer (plate reader) | Flow cytometer or fluorescence microscope |
| Live/Fixed Cells | Typically performed on cell lysates (fixed endpoint) | Can be performed on live cells; fixation is possible with specific protocols. |
| Necrosis Distinction | Does not distinguish from necrosis | Can distinguish from necrosis when co-stained with a viability dye like Propidium Iodide (PI). |
Signaling Pathways and Experimental Workflows
To visualize the distinct points at which each assay intervenes in the apoptotic process, the following diagrams illustrate the relevant signaling pathway and the general experimental workflows.
Data Presentation: A Quantitative Comparison
While a direct head-to-head comparison in a single experiment is ideal, the following table summarizes typical quantitative results obtained from each assay when inducing apoptosis in a cell line (e.g., Jurkat cells treated with staurosporine).
| Time Point (Post-Induction) | This compound (Caspase-9 Activity) (Relative Fluorescence Units - RFU) | Annexin V Staining (% Annexin V Positive Cells) |
| 0 hours (Control) | 1000 ± 150 | 5 ± 2% |
| 2 hours | 3500 ± 400 | 15 ± 5% |
| 4 hours | 8000 ± 950 | 40 ± 8% |
| 6 hours | 6500 ± 800 | 65 ± 10% |
| 8 hours | 4000 ± 500 | 75 ± 12% |
Note: These are illustrative values and will vary depending on the cell type, apoptotic stimulus, and specific experimental conditions. The decrease in caspase-9 activity at later time points can be due to the progression to late-stage apoptosis and secondary necrosis. A kinetic comparison has shown that caspase activation can precede PS externalization.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for both assays.
This compound Caspase-9 Fluorometric Assay Protocol
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
Cell Lysis Buffer
-
2x Reaction Buffer
-
This compound substrate (1 mM stock in DMSO)
-
DTT (1 M)
-
96-well black microplate
-
Fluorometric plate reader (Excitation: ~340-360 nm, Emission: ~440-460 nm)
Procedure:
-
Induce Apoptosis: Treat cells with the desired apoptotic stimulus. Include an untreated control group.
-
Cell Lysis:
-
For suspension cells, pellet by centrifugation and resuspend in chilled Cell Lysis Buffer.
-
For adherent cells, scrape or trypsinize, pellet, and resuspend in chilled Cell Lysis Buffer.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 1-5 minutes at 4°C.
-
Collect the supernatant (cytosolic extract).
-
-
Protein Quantification (Optional but Recommended): Determine the protein concentration of each lysate to normalize caspase activity.
-
Assay Reaction:
-
Prepare the 2x Reaction Buffer with DTT (final concentration 10 mM).
-
In a 96-well black plate, add 50 µL of cell lysate per well.
-
Add 50 µL of 2x Reaction Buffer with DTT to each well.
-
Add 5 µL of this compound substrate to each well (final concentration ~50 µM).
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the fluorescence on a microplate reader.
Annexin V Staining by Flow Cytometry Protocol
This protocol is a general guideline for staining with a fluorescently-conjugated Annexin V and Propidium Iodide (PI).
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) staining solution
-
10x Annexin V Binding Buffer (containing CaCl2)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce Apoptosis: Treat cells with the desired apoptotic stimulus. Include an untreated control group.
-
Harvest Cells:
-
For suspension cells, collect the cells by centrifugation.
-
For adherent cells, gently trypsinize and collect the cells, including any floating cells from the supernatant.
-
-
Washing:
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Prepare 1x Annexin V Binding Buffer by diluting the 10x stock with deionized water.
-
-
Staining:
-
Resuspend the cell pellet in 1x Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis:
-
Add 400 µL of 1x Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Concluding Remarks: Making an Informed Decision
The choice between the this compound assay and Annexin V staining depends on the specific research question and available resources.
-
This compound is an excellent choice for specifically investigating the involvement of the intrinsic apoptotic pathway and for high-throughput screening applications due to its plate-reader format. However, it is an endpoint assay performed on cell lysates and does not provide single-cell resolution or the ability to distinguish apoptosis from necrosis.
-
Annexin V staining offers the advantage of single-cell analysis and the ability to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells when used with a viability dye. It is a widely accepted standard for quantifying apoptosis. However, it requires a flow cytometer, and the staining procedure can be more complex than a simple plate-based assay. It is also important to note that PS externalization can occur in other forms of cell death, such as necroptosis, and in some cell types, it may be a later event in apoptosis.
For a comprehensive understanding of the apoptotic process, a multi-parametric approach is often recommended, potentially combining a caspase activity assay with Annexin V staining or other markers of apoptosis. By carefully considering the principles, advantages, and limitations of each method, researchers can confidently select the most appropriate tool to advance their scientific inquiries.
References
- 1. This compound *CAS 292633-16-0* | AAT Bioquest [aatbio.com]
- 2. bosterbio.com [bosterbio.com]
- 3. Phosphatidylserine externalization by apoptotic cells is dispensable for specific recognition leading to innate apoptotic immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphatidylserine externalization is a downstream event of interleukin-1 beta-converting enzyme family protease activation during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Quality Control in Ac-LEHD-AMC-Based Caspase-9 Assays
For researchers, scientists, and professionals in drug development, the accurate measurement of caspase-9 activity is crucial for understanding the intrinsic apoptosis pathway and evaluating the efficacy of therapeutic compounds. The fluorogenic substrate Ac-LEHD-AMC (N-Acetyl-Leu-Glu-His-Asp-7-amino-4-methylcoumarin) is a widely used tool for this purpose. However, ensuring the reliability and reproducibility of experimental data hinges on stringent quality control measures. This guide provides a comprehensive overview of quality control protocols for this compound-based experiments, compares its performance with alternative assays, and offers detailed experimental methodologies.
The Intrinsic Pathway of Apoptosis and Caspase-9 Activation
The intrinsic apoptosis pathway is a cellular response to various stimuli such as DNA damage, oxidative stress, and growth factor deprivation. This pathway converges on the mitochondria, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apoptotic protease-activating factor 1 (Apaf-1), triggering its oligomerization to form the apoptosome. This complex recruits and activates pro-caspase-9, the inactive zymogen of caspase-9.[1][2] Once activated, caspase-9 proceeds to cleave and activate downstream effector caspases, such as caspase-3 and -7, ultimately leading to the execution of apoptosis.[2]
Comparison of Caspase-9 Activity Assays
While this compound is a popular choice, several alternatives exist for measuring caspase-9 activity. The selection of an appropriate assay depends on the specific experimental needs, including sensitivity, throughput, and available equipment.
| Feature | This compound (Fluorometric) | Ac-LEHD-AFC (Fluorometric) | LEHD-pNA (Colorimetric) | Caspase-Glo® 9 (Luminescent) |
| Principle | Cleavage of AMC releases a fluorescent signal. | Cleavage of AFC releases a fluorescent signal. | Cleavage of pNA releases a chromophore detected by absorbance. | Cleavage of a proluciferin substrate generates a luminescent signal. |
| Detection Method | Fluorescence | Fluorescence | Absorbance | Luminescence |
| Excitation/Emission (nm) | ~340-365 / ~440-460[3][4] | ~400 / ~505 | 400-405 nm (absorbance) | N/A |
| Sensitivity | High | High | Lower | Very High |
| Advantages | Good sensitivity, widely used. | Less spectral overlap with autofluorescence from biological samples compared to AMC. | Simple, does not require a fluorometer. | Highest sensitivity, low background, suitable for HTS. |
| Disadvantages | Potential for interference from fluorescent compounds and autofluorescence. | May be less sensitive than luminescent assays. | Lower sensitivity compared to fluorometric and luminescent assays. | Requires a luminometer, may be more expensive. |
| Kinetic Data (kcat/KM) | Data not readily available in direct comparison. | (12.8 ± 1.1) x 10⁴ M⁻¹s⁻¹ | N/A | N/A |
Detailed Experimental Protocol: this compound Assay
This protocol provides a general guideline for measuring caspase-9 activity in cell lysates. Optimization may be required for specific cell types and experimental conditions.
Reagent Preparation
-
Cell Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol. Prepare fresh before use.
-
2X Reaction Buffer: 100 mM HEPES (pH 7.4), 200 mM NaCl, 0.2% CHAPS, 20 mM DTT, 2 mM EDTA, 20% glycerol. Prepare fresh by adding DTT to the 2X buffer immediately before use.
-
This compound Substrate Stock Solution: Prepare a 10 mM stock solution in sterile DMSO. Store at -20°C in aliquots, protected from light.
-
AMC Standard: Prepare a stock solution of 7-amino-4-methylcoumarin in DMSO for generating a standard curve.
Cell Lysate Preparation
-
Induce apoptosis in your cell culture using the desired method. Include an uninduced control group.
-
Harvest cells (e.g., 1-5 x 10⁶ cells) and pellet by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
Resuspend the pellet in 50-100 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at 10,000-16,000 x g for 10-15 minutes at 4°C.
-
Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled tube. This is your cell lysate.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
Assay Procedure
-
In a 96-well black microplate, add 50-100 µg of protein from each cell lysate to individual wells. Adjust the volume to 50 µL with Cell Lysis Buffer.
-
Include the following controls:
-
Blank: 50 µL of Cell Lysis Buffer without cell lysate.
-
Negative Control: Lysate from uninduced cells.
-
Positive Control (optional): Lysate from cells treated with a known apoptosis inducer or purified active caspase-9.
-
-
Add 50 µL of 2X Reaction Buffer to each well.
-
Add 5 µL of 1 mM this compound substrate stock solution to each well for a final concentration of 50 µM.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate reader with excitation at ~360 nm and emission at ~460 nm.
Data Analysis
-
Subtract the fluorescence reading of the blank from all other readings.
-
Generate a standard curve using the AMC standard to convert the fluorescence units to pmol of AMC released.
-
Normalize the caspase-9 activity to the protein concentration of the lysate and the incubation time. Results can be expressed as pmol AMC/µg protein/hour.
-
Calculate the fold increase in caspase-9 activity by comparing the activity in treated samples to the negative control.
Essential Quality Control Measures and Troubleshooting
Rigorous quality control is paramount for obtaining reliable and reproducible results.
| Quality Control Step | Key Considerations | Common Problems | Potential Causes | Solutions |
| Reagent Quality & Storage | Store this compound stock at -20°C in aliquots, protected from light. Prepare DTT-containing buffers fresh. | High background fluorescence. | Substrate degradation due to improper storage or repeated freeze-thaw cycles. | Aliquot substrate and store properly. Avoid light exposure. |
| Cell Lysate Preparation | Keep samples on ice to prevent protease degradation. Ensure complete cell lysis. | Low or no caspase activity. | Incomplete lysis, protein degradation, insufficient induction of apoptosis. | Optimize lysis buffer and incubation time. Use protease inhibitors (caspase-specific inhibitors should be avoided in the assay itself). Confirm apoptosis induction by another method (e.g., Western blot for cleaved PARP). |
| Protein Quantification | Accurate protein quantification is crucial for data normalization. | High variability between replicates. | Inaccurate pipetting, inappropriate protein assay for the lysis buffer components. | Use a calibrated pipette. Choose a protein assay compatible with detergents and reducing agents in the lysis buffer. |
| Assay Controls | Always include blank, negative, and optional positive controls. | Unexpected results in controls. | Contamination, incorrect reagent preparation, inactive positive control. | Use fresh, sterile reagents. Validate the activity of the positive control. |
| Instrument Settings | Optimize gain settings on the fluorometer to ensure readings are within the linear range of detection. | Saturated signal or very low readings. | Inappropriate gain settings. | Perform a dilution series of a positive sample to determine the optimal gain. |
| Data Normalization | Normalize caspase activity to protein concentration and incubation time. | Misinterpretation of results. | Failure to account for differences in cell number or lysate concentration. | Consistently apply normalization across all samples. |
References
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of Ac-LEHD-AMC
FOR IMMEDIATE RELEASE
This document provides essential safety and logistical information for the proper disposal of Ac-LEHD-AMC, a fluorogenic substrate for caspase-9. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.
Pre-Disposal Safety Precautions
Before beginning any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound and adhere to your institution's Environmental Health and Safety (EHS) guidelines. The following personal protective equipment (PPE) is mandatory when handling this compound:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: Laboratory coat.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][2] Avoid generating dust if handling the solid form.[1]
Waste Segregation and Containerization
Proper segregation of waste is the first step in compliant disposal. All materials contaminated with this compound must be treated as chemical waste.
| Item to be Disposed | Waste Category | Container Type |
| Unused or expired solid this compound | Solid Chemical Waste | Labeled, sealed, and chemically compatible container. |
| Solutions containing this compound | Liquid Chemical Waste | Labeled, sealed, and chemically compatible container. |
| Contaminated labware (e.g., pipette tips, tubes) | Solid Chemical Waste | Labeled, sealed, and chemically compatible container. |
| Contaminated PPE (e.g., gloves) | Solid Chemical Waste | Labeled, sealed, and chemically compatible container. |
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.
Step-by-Step Disposal Protocol
The following protocol outlines the procedural steps for the safe disposal of this compound.
For Solid this compound Waste:
-
Collection: Carefully collect unused or expired solid this compound and any contaminated disposable materials.[2]
-
Containment: Place the collected solid waste into a designated, leak-proof hazardous waste container.[2] Ensure the container is appropriate for solid chemical waste.
-
Labeling: Securely close the container and label it clearly as "Hazardous Waste: this compound (Solid)."
-
Storage: Store the container in a designated satellite accumulation area until it is ready for pickup by your institution's EHS department.
For Liquid this compound Waste:
-
Collection: Collect all aqueous and solvent-based solutions containing this compound.
-
Containment: Transfer the liquid waste into a designated, leak-proof, and chemically compatible hazardous waste container. Do not mix with incompatible waste streams.
-
Labeling: Securely cap the container and label it clearly as "Hazardous Waste: this compound (Liquid)." Indicate the solvent used.
-
Storage: Store the container in a designated satellite accumulation area, ensuring it is within a secondary containment bin to prevent spills.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Emergency Procedures
In the event of a spill or exposure, follow these procedures:
-
Spill: For a powder spill, cover it with a plastic sheet to minimize spreading. Mechanically take up the spilled material and place it in an appropriate container for disposal. Clean the contaminated surface thoroughly.
-
Skin Contact: Wash the affected area immediately with soap and plenty of water. If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
All waste must be handled in accordance with local, state, and federal regulations. For further guidance, always refer to your institution's specific waste disposal protocols.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Ac-LEHD-AMC
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Ac-LEHD-AMC, a fluorogenic substrate for caspase-9. Adherence to these guidelines is essential for ensuring personnel safety and maintaining experimental integrity.
This compound (N-Acetyl-L-leucyl-L-α-glutamyl-L-histidyl-L-α-aspartic acid 7-amido-4-methylcoumarin) is a valuable tool for researchers studying apoptosis. However, like all laboratory chemicals, it requires careful handling to mitigate potential hazards. This guide outlines the necessary personal protective equipment (PPE), operational procedures, and disposal methods to ensure its safe and effective use.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE, drawing from safety data sheet recommendations.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tight sealing safety goggles and a face shield. | To protect against splashes and airborne particles that could cause serious eye damage. |
| Hand Protection | Nitrile or other chemical-resistant gloves. | To prevent skin contact with the compound. |
| Body Protection | Laboratory coat. | To protect skin and personal clothing from accidental spills. |
| Respiratory Protection | NIOSH/MSHA approved respirator. | Required if exposure limits are exceeded or if irritation is experienced, particularly when handling the powder form. Use in a well-ventilated area or under a chemical fume hood is recommended to minimize inhalation risk. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Following a structured protocol is critical for both safety and experimental success. The following workflow outlines the key stages of handling this compound, from receiving to experimental use.
Experimental Protocol: Caspase-9 Activity Assay
The following is a generalized protocol for a caspase-9 activity assay using this compound. Researchers should adapt this protocol to their specific experimental needs.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Assay Buffer Preparation: Prepare an assay buffer consisting of 50 mM MES (pH 6.5), 10% PEG 8000, 0.1% CHAPS, 5 mM DTT, and 1 mM EDTA.
-
Reaction Setup: In a 96-well plate, add cell lysate or purified caspase-9 to the assay buffer.
-
Substrate Addition: Add the this compound stock solution to each well to a final concentration of 50 µM.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm using a fluorescence plate reader. The increase in fluorescence corresponds to caspase-9 activity.
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and potential health risks. All waste containing this compound should be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Unused Solid this compound | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Solutions containing this compound | Collect in a labeled, sealed, and leak-proof container designated for hazardous chemical waste. Do not pour down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated hazardous waste container. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Dispose of as hazardous waste in a designated container. |
Spill Management:
In the event of a spill, follow these steps:
-
Evacuate: Immediately evacuate the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Cover the spill with an inert absorbent material.
-
Collect: Carefully scoop the absorbed material into a labeled container for hazardous waste.
-
Clean: Clean the spill area with a suitable decontamination solution.
-
Report: Report the spill to your institution's environmental health and safety department.
By adhering to these safety and handling protocols, researchers can confidently and safely utilize this compound in their critical research endeavors, contributing to the advancement of scientific knowledge while prioritizing a culture of safety.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
